Nicaraven
Description
an antivasospastic substance
Structure
3D Structure
Propriétés
IUPAC Name |
N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBOOWDLPUROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046189 | |
| Record name | Nicaraven | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79455-30-4, 409303-59-9 | |
| Record name | Nicaraven | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79455-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicaraven [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicaraven, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicaraven | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06397 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicaraven | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICARAVEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NICARAVEN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nicaraven mechanism of action in neuroprotection
An In-depth Technical Guide to the Neuroprotective Mechanism of Action of Nicaraven (B1678736)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound ((+/-)-N, N'-propylenedinicotinamide) is a synthetic, small-molecule compound investigated for its neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion injury. Its mechanism of action is multifaceted, extending beyond its initial characterization as a potent free radical scavenger. This technical guide synthesizes preclinical data to provide a detailed overview of this compound's core neuroprotective mechanisms, including direct antioxidant activity, inhibition of key inflammatory signaling pathways, and modulation of programmed cell death cascades. We present quantitative data from key studies in tabular format, detail relevant experimental methodologies, and provide visual diagrams of the critical signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through at least three primary, interconnected mechanisms:
-
Direct Scavenging of Reactive Oxygen Species (ROS): The most well-documented action of this compound is its ability to directly neutralize cytotoxic free radicals, particularly the hydroxyl radical (•OH), which is a major contributor to oxidative damage during cerebral ischemia-reperfusion.[1]
-
Anti-Inflammatory Activity: this compound has been shown to suppress inflammatory responses at the cellular and molecular level, a critical function given that neuroinflammation significantly exacerbates ischemic brain injury.[2][3]
-
Modulation of Cell Death Pathways: Emerging evidence indicates that this compound can inhibit the activity of Poly (ADP-ribose) polymerase (PARP), an enzyme whose overactivation in response to DNA damage can deplete cellular energy and trigger a form of programmed cell death known as parthanatos.[4][5][6]
These mechanisms collectively contribute to reducing infarct volume, mitigating brain edema, and preserving neuronal function in preclinical models of stroke.[7]
Mechanism 1: Direct Radical Scavenging and Antioxidant Properties
The foundational neuroprotective effect of this compound lies in its potent antioxidant activity. It demonstrates dose-dependent scavenging of both superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals.[8] Studies suggest that this compound acts by inhibiting the formation of hydroxyl radicals themselves, rather than merely degrading the spin adducts used to detect them.[8] This direct scavenging activity is crucial for mitigating the oxidative burst that occurs upon reperfusion of ischemic brain tissue, which would otherwise lead to widespread lipid peroxidation, protein oxidation, and DNA damage.
Signaling Pathway: Oxidative Stress and this compound Intervention
The following diagram illustrates the generation of key reactive oxygen species during ischemia-reperfusion and the point of intervention for this compound.
Experimental Protocol: Free Radical Scavenging Assessment
Objective: To determine the direct free radical scavenging effect of this compound.
Methodology:
-
Electron Spin Resonance (ESR): The direct antioxidant effect of this compound was quantified by examining its ability to scavenge superoxide and hydroxyl radicals using ESR.[8] This technique involves "trapping" highly reactive, short-lived radicals with a spin trap agent (e.g., DMPO), forming a more stable radical adduct that can be detected by ESR. The reduction in the ESR signal intensity in the presence of this compound indicates its scavenging capacity.
-
Fluorophotometry: The inhibitory effect of this compound on radical-promoted damage to biological molecules was assessed fluorophotometrically.[8] This method measures the fluorescence generated when molecules like benzoate (B1203000) or deoxyribose are damaged by hydroxyl radicals. The ability of this compound to reduce this fluorescence, in comparison to a known scavenger like mannitol, demonstrates its protective effect.[8]
Mechanism 2: Anti-Inflammatory Effects via NF-κB Suppression
Beyond direct antioxidant effects, this compound exhibits significant anti-inflammatory properties. In the context of neurovascular injury, it has been shown to suppress the activation of endothelial cells, a key step in the inflammatory cascade that leads to leukocyte infiltration into brain tissue.[3] This is achieved primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][9]
Signaling Pathway: Inhibition of TNFα-Induced NF-κB Activation
The diagram below outlines the canonical NF-κB pathway initiated by the pro-inflammatory cytokine TNFα and illustrates this compound's inhibitory action.
References
- 1. Protective effects of this compound, a new hydroxyl radical scavenger, on the endothelial dysfunction after exposure of pig coronary artery to hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates radiation-induced injury in hematopoietic stem/progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. This compound attenuates the acquired radioresistance of established tumors in mouse models via PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces programmed cell death by distinct mechanisms according to the expression levels of Bcl-2 and poly (ADP-ribose) glycohydrolase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on nitric oxide-related pathways and in shock and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of ischemia-reperfusion injury in the rat neocortex by the hydroxyl radical scavenger this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Experimental studies on this compound as radioprotector--free radical scavenging effect and the inhibition of the cellular injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Nicaraven: A Hydroxyl Radical-Specific Scavenger in Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nicaraven (B1678736), also known as AVS or N,N'-propylenebis(nicotinamide), is a synthetic small molecule that has garnered significant interest for its potent and specific hydroxyl radical (•OH) scavenging activity.[1][2] Initially investigated for its neuroprotective effects in cerebral stroke, its therapeutic potential has expanded to encompass radioprotection, anti-inflammatory effects, and even modulation of cancer therapy responses.[1][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, summarizing key quantitative data from preclinical studies, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Chemical and Physical Properties
This compound is a niacinamide derivative with the molecular formula C15H16N4O2 and a molecular weight of 284.31 g/mol .[1][5] Its structure allows it to readily cross the blood-brain barrier, a crucial property for its neurological applications.[1]
| Property | Value | Reference |
| Molecular Formula | C15H16N4O2 | [1] |
| Molecular Weight | 284.31 g/mol | [5] |
| CAS Number | 79455-30-4 | [1] |
| Synonyms | AVS, Antevas, 1,2-Bis(nicotinamido)propane, N,N'-propylenebis(nicotinamide) | [1] |
| Solubility (25°C) | DMSO: 57 mg/mL (200.48 mM) | [5] |
Core Mechanism of Action: Hydroxyl Radical Scavenging
The primary and most well-documented mechanism of this compound is its ability to directly scavenge hydroxyl radicals, one of the most reactive and damaging reactive oxygen species (ROS) in biological systems.[2][6] Electron spin resonance (ESR) studies have demonstrated a dose-dependent scavenging effect on both superoxide (B77818) and hydroxyl radicals, with a suggestion that it inhibits the formation of hydroxyl radicals themselves.[6] This scavenging activity is comparable to that of mannitol, a known hydroxyl radical scavenger.[6] Unlike some other antioxidants, this compound does not appear to scavenge peroxynitrite.[7]
Therapeutic Applications and Preclinical Evidence
Radioprotection
This compound has shown significant promise as a radioprotective agent, mitigating the side effects of radiotherapy.[8][9] Studies in preclinical tumor-bearing mouse models have demonstrated that this compound can reduce radiation-induced lung injury (RILI).[8][9] It appears to exert its protective effects on normal tissues without significantly diminishing the radiation-induced inhibition of tumor growth.[10][11]
Quantitative Data from a Preclinical Radiotherapy Study: [8]
| Biomarker (in lung tissue) | Treatment Group | Result |
| TGF-β | Placebo + IR | Increased |
| This compound (20 mg/kg, post-IR) | Attenuated increase (p < 0.05 vs. Placebo) | |
| IL-1β | Placebo + IR | Increased |
| This compound (20 or 50 mg/kg, post-IR) | Significantly decreased (p < 0.05 vs. Placebo) | |
| SOD2 | Placebo + IR | Increased |
| This compound (20 mg/kg, post-IR) | Effectively decreased |
IR: Irradiation
Anti-inflammatory Effects
Beyond its radical scavenging properties, this compound exhibits potent anti-inflammatory effects.[12][13] It has been shown to suppress the expression of multiple pro-inflammatory cytokines and adhesion molecules.[12] This anti-inflammatory action is mediated, at least in part, through the modulation of key signaling pathways.
Quantitative Data from an In Vitro Endothelial Inflammation Study: [12]
| Gene/Protein | Treatment | Result |
| VCAM-1, ICAM-1, E-selectin, MCP-1, TNFα, IL-1β, IL-6, IL-8 mRNA | TNFα-stimulated HUVECs + this compound | Suppressed expression |
| VCAM-1 and ICAM-1 protein | TNFα-stimulated HUVECs + this compound | Reduced levels |
| Monocyte adhesion | TNFα-stimulated HUVECs + this compound | Inhibited |
Neuroprotection
This compound is being developed for the treatment of cerebral stroke, including subarachnoid hemorrhage.[1] Its ability to penetrate the blood-brain barrier and scavenge hydroxyl radicals makes it a promising candidate for mitigating the oxidative stress and neuronal damage associated with ischemic events.[1]
Signaling Pathways Modulated by this compound
This compound's therapeutic effects are underpinned by its ability to modulate several critical intracellular signaling pathways.
NF-κB Signaling Pathway
In the context of inflammation, this compound has been shown to inhibit the TNFα-induced activation of the NF-κB signaling pathway.[12] It achieves this by suppressing the phosphorylation of NF-κB p65, IκBα, and IKKα/β, which leads to the stabilization of IκBα and prevents the translocation of the active p65 subunit to the nucleus.[12]
Caption: this compound inhibits the NF-κB signaling pathway.
AMPK/Sirt1 Signaling Pathway
In models of endotoxemia, this compound has been demonstrated to activate the AMP-dependent protein kinase (AMPK)/Sirtuin 1 (Sirt1) signaling pathway in macrophages.[13] This activation leads to the suppression of NF-κB activation and a subsequent reduction in the production of pro-inflammatory cytokines.[13]
Caption: this compound activates the AMPK/Sirt1 signaling pathway.
TGF-β/Smad Signaling Pathway
This compound has also been implicated in the downregulation of the TGF-β/Smad signaling pathway, which is involved in fibrosis and inflammation, particularly in the context of radiation-induced lung injury.[3]
Caption: this compound downregulates the TGF-β/Smad pathway.
Detailed Experimental Protocols
Hydroxyl Radical Scavenging Assay (Fenton Reaction-based)
This protocol is a common method to assess the hydroxyl radical scavenging activity of a compound.[14][15][16]
Materials:
-
This compound solution of varying concentrations
-
Ferrous sulfate (B86663) (FeSO4) solution
-
Hydrogen peroxide (H2O2) solution
-
Salicylic (B10762653) acid solution
-
Phosphate (B84403) buffer
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the sample (this compound), FeSO4, and salicylic acid in a phosphate buffer.
-
Initiate the Fenton reaction by adding H2O2 to the mixture. This will generate hydroxyl radicals.
-
The hydroxyl radicals will react with salicylic acid to form a colored product that can be measured spectrophotometrically.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 510 nm).
-
The scavenging activity is calculated by comparing the absorbance of the sample-containing mixture to a control mixture without the scavenger.
Calculation: Hydroxyl Radical Scavenging Activity (%) = [1 - (A_sample - A_sample_blank) / A_control] * 100
Where:
-
A_sample is the absorbance of the sample reaction.
-
A_sample_blank is the absorbance of the sample without H2O2.
-
A_control is the absorbance of the control reaction (without the scavenger).
References
- 1. This compound | C15H16N4O2 | CID 71234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound, a new hydroxyl radical scavenger, on the endothelial dysfunction after exposure of pig coronary artery to hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. This compound attenuates the acquired radioresistance of established tumors in mouse models via PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. [Experimental studies on this compound as radioprotector--free radical scavenging effect and the inhibition of the cellular injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on nitric oxide-related pathways and in shock and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Exerts a Limited Effect on Radiation-Induced Inhibition of Tumor Growth in a Subcutaneous Murine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Potential Radioprotective Agent, has Very Limited Effects on the Survival of Cancer Cells and the Growth of Established Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. This compound protects against endotoxemia-induced inflammation and organ injury through modulation of AMPK/Sirt1 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxyl Radical (HO•) Scavenging Assay [bio-protocol.org]
- 15. Hydroxyl Radical Scavenging Activity Assay [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
Pharmacokinetics and Bioavailability of Nicaraven: A Review of Publicly Available Data
Despite a comprehensive review of scientific literature and publicly available data, detailed information regarding the pharmacokinetics and bioavailability of Nicaraven (B1678736) remains largely unpublished. While the therapeutic potential of this compound as a radioprotective and anti-inflammatory agent has been explored in several preclinical studies, these investigations have primarily focused on its pharmacodynamic effects and mechanism of action.
This document aims to summarize the current state of knowledge and highlight the existing gaps in the understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Preclinical Administration and Mechanistic Insights
Preclinical research, predominantly in murine models, has utilized intraperitoneal and intravenous administration of this compound to investigate its efficacy in mitigating radiation-induced tissue injury.[1][2][3][4][5][6][7][8] These studies have consistently demonstrated this compound's ability to act as a potent free radical scavenger. However, the analysis in these studies has centered on biomarkers of oxidative stress and inflammation rather than quantifying the concentration of this compound or its potential metabolites in biological matrices.
Signaling Pathways and Mechanism of Action
This compound is understood to exert its protective effects through the scavenging of hydroxyl radicals. The following diagram illustrates a simplified representation of a generalized oxidative stress pathway and the proposed point of intervention for this compound.
Gaps in Pharmacokinetic and Bioavailability Data
A thorough search of scientific databases and patent literature did not yield any studies that specifically report on the following key pharmacokinetic parameters for this compound:
-
Absorption: No data is available on the rate and extent of this compound absorption following oral or other extravascular routes of administration.
-
Distribution: Information on the tissue distribution, plasma protein binding, and volume of distribution of this compound is not publicly available.
-
Metabolism: The metabolic pathways of this compound, including the enzymes involved and the identification of its metabolites, have not been described.
-
Excretion: The routes and rates of elimination of this compound and its potential metabolites from the body are unknown.
-
Bioavailability: There are no published values for the absolute or relative bioavailability of this compound for any route of administration.
Experimental Protocols and Analytical Methods
The absence of dedicated pharmacokinetic studies also means that there are no detailed experimental protocols or validated analytical methods for the quantification of this compound in biological samples such as plasma, urine, or tissue homogenates. While methods for the analysis of the related compound, nicotinamide (B372718), are available, these are not directly applicable to this compound without specific validation.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
The following diagram represents a general workflow for a preclinical pharmacokinetic study, which would be necessary to generate the missing data for this compound.
Conclusion
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts a Limited Effect on Radiation-Induced Inhibition of Tumor Growth in a Subcutaneous Murine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates radiation-induced injury in hematopoietic stem/progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Postoperative Systemic Inflammatory Responses-Induced Tumor Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces cancer metastasis to irradiated lungs by decreasing CCL8 and macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of nicotinamide in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Nicotinamide pharmacokinetics in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medicaljournalssweden.se [medicaljournalssweden.se]
- 16. researchgate.net [researchgate.net]
- 17. Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. matec-conferences.org [matec-conferences.org]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medicaljournalssweden.se [medicaljournalssweden.se]
- 22. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bevital.no [bevital.no]
Nicaraven's Attenuation of the NF-κB Signaling Pathway: A Technical Guide
Executive Summary: This document provides a comprehensive technical overview of the molecular mechanisms by which Nicaraven, a potent hydroxyl radical scavenger, modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has demonstrated significant anti-inflammatory properties by intervening at multiple critical stages of the NF-κB cascade. It effectively reduces upstream reactive oxygen species (ROS), suppresses the phosphorylation of key signaling proteins, prevents the degradation of the inhibitory protein IκBα, and ultimately blocks the nuclear translocation of NF-κB. This guide synthesizes quantitative data, details relevant experimental methodologies, and provides visual diagrams to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's anti-inflammatory mode of action.
The Canonical NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity, inflammation, and cell survival. In its inactive state, the NF-κB dimer (most commonly p65/p50) is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNFα), a cascade of events is initiated. The IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those for inflammatory cytokines and adhesion molecules.[1][2][3]
References
Investigating the Anti-Inflammatory Properties of Nicaraven: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicaraven, a potent hydroxyl radical scavenger, has demonstrated significant anti-inflammatory properties in various preclinical models. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols for replicating these studies are provided, along with visualizations of the implicated signaling pathways to facilitate further research and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound (2(R,S)-1,2-bis(nicotinamido)propane) is a compound initially recognized for its neuroprotective effects as a hydroxyl radical scavenger. Emerging evidence, however, highlights its potent anti-inflammatory activities, positioning it as a promising therapeutic candidate for inflammation-driven pathologies. This guide summarizes the key findings on the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms of action.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by scavenging reactive oxygen species (ROS) and modulating key inflammatory signaling pathways.
Radical Scavenging Activity
As a potent hydroxyl radical scavenger, this compound can neutralize these highly reactive molecules, thereby mitigating oxidative stress-induced cellular damage that is a known trigger for inflammatory responses.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism underlying this compound's anti-inflammatory action is its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
This compound has been shown to interfere with this cascade by:
-
Suppressing the phosphorylation of IKKα/β.[1]
-
Inhibiting the phosphorylation and degradation of IκBα.[1]
-
Preventing the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit.[1][2]
By inhibiting these critical steps, this compound effectively downregulates the expression of NF-κB target genes, thereby attenuating the inflammatory response.
Modulation of the p38 MAPK Pathway
Evidence also suggests the involvement of the p38 mitogen-activated protein kinase (MAPK) pathway in this compound's anti-inflammatory effects.[3][4] The p38 MAPK pathway is another crucial signaling cascade that regulates the production of pro-inflammatory cytokines. While the precise mechanism of this compound's interaction with this pathway is still under investigation, it is hypothesized to contribute to the overall reduction in inflammatory mediator production.
In Vitro Studies: Inhibition of TNF-α-Induced Endothelial Activation
Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with TNF-α serve as a robust in vitro model for studying endothelial activation, a key event in the inflammatory process.
Data Presentation
| Parameter | Treatment | Concentration | Result | Reference |
| mRNA Expression | This compound + TNF-α | 0.05 mM & 0.5 mM | Significant suppression of VCAM-1, ICAM-1, E-selectin, MCP-1, TNF-α, IL-1β, IL-6, and IL-8 mRNA levels. | [1][2] |
| Protein Expression | This compound + TNF-α | Not Specified | Reduction in VCAM-1 and ICAM-1 protein levels. | [1][2] |
| NF-κB p65 Phosphorylation | This compound + TNF-α | Not Specified | Suppression of TNF-α-induced phosphorylation of p65. | [1] |
| IκBα Phosphorylation | This compound + TNF-α | Not Specified | Suppression of TNF-α-induced phosphorylation of IκBα. | [1] |
| IKKα/β Phosphorylation | This compound + TNF-α | Not Specified | Suppression of TNF-α-induced phosphorylation of IKKα/β. | [1] |
| p65 Nuclear Translocation | This compound + TNF-α | Not Specified | Inhibition of TNF-α-induced translocation of p65 from the cytosol to the nucleus. | [1] |
Experimental Protocols
-
Culture HUVECs in Endothelial Cell Medium (ECM) supplemented with 5% fetal bovine serum (FBS), 1% endothelial cell growth supplement, and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Use cells between passages 3 and 6 for all experiments.
-
Pre-treat HUVECs with this compound (0.05 mM or 0.5 mM) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for the desired time points (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).
-
Lyse treated HUVECs in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IKKα/β, IKKα/β, phospho-IκBα, and IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against GAPDH or β-actin as a loading control.
-
Grow HUVECs on glass coverslips in a 24-well plate.
-
Treat the cells as described in section 3.2.1.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with an anti-p65 primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.
In Vivo Studies: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of novel compounds.
Data Presentation
| Animal Model | Treatment | Dosage | Result | Reference |
| Rodent | This compound | 10-100 µ g/paw | Significant protective effects in reducing paw edema. | [5] |
Experimental Protocol
-
Use male Wistar rats (180-220 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Administer this compound (10-100 µ g/paw ) or vehicle (saline) subcutaneously into the plantar side of the right hind paw 30 minutes before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle-treated group.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflows
Caption: Western Blot workflow for NF-κB pathway analysis.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and its inherent radical scavenging activity. The presented in vitro and in vivo data underscore its potential as a therapeutic agent for inflammatory diseases.
Future research should focus on:
-
Elucidating the precise molecular interactions of this compound with components of the NF-κB and p38 MAPK pathways.
-
Conducting comprehensive dose-response studies to establish optimal therapeutic concentrations.
-
Evaluating the efficacy of this compound in a broader range of preclinical models of chronic inflammatory diseases.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound to inform clinical trial design.
This technical guide provides a solid foundation for researchers to build upon in the ongoing investigation of this compound's therapeutic potential. The detailed protocols and pathway diagrams are intended to streamline experimental design and facilitate a deeper understanding of its anti-inflammatory mechanisms.
References
- 1. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Nicaraven: A Technical Guide to Its Core Mechanisms in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a pivotal pathological mechanism in a multitude of diseases, including ischemia-reperfusion injury, radiation-induced damage, and neurodegenerative disorders. Nicaraven (B1678736), a novel free radical scavenger, has emerged as a promising therapeutic agent in combating oxidative stress-mediated cellular damage. This technical guide provides an in-depth exploration of the core mechanisms through which this compound mitigates oxidative stress. We will delve into its direct radical scavenging properties, its modulatory effects on critical signaling pathways such as NF-κB and TGF-β/Smad, and present a compilation of quantitative data from preclinical studies. Furthermore, this guide offers detailed experimental protocols for key assays and models used to evaluate the efficacy of this compound, alongside visualizations of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of drug development.
Introduction to Oxidative Stress and the Therapeutic Potential of this compound
Oxidative stress arises from an excessive accumulation of ROS, such as superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals, which can inflict damage upon vital cellular components, including lipids, proteins, and DNA. This damage is a key contributor to the pathophysiology of numerous diseases. This compound (1,2-bis(nicotinamido)propane) is a synthetic compound that has demonstrated significant protective effects against oxidative stress-induced injuries in various organs, including the brain, heart, liver, kidneys, and lungs[1][2][3][4]. Its multifaceted mechanism of action, encompassing direct radical scavenging and modulation of cellular signaling, positions it as a strong candidate for therapeutic intervention.
Core Mechanisms of this compound in Mitigating Oxidative Stress
Direct Free Radical Scavenging Activity
The primary mechanism by which this compound confers its protective effects is through the direct scavenging of free radicals. Experimental studies have consistently demonstrated its potent ability to neutralize both superoxide and hydroxyl radicals in a dose-dependent manner[5].
-
Hydroxyl Radical (•OH) Scavenging: The hydroxyl radical is one of the most reactive and damaging ROS. This compound has been shown to effectively scavenge hydroxyl radicals, thereby preventing cellular injury. This activity has been confirmed using techniques such as electron spin resonance (ESR) spectroscopy[5]. The scavenging effect of this compound on hydroxyl radicals is reported to be comparable to that of mannitol, a known •OH scavenger[5].
-
Superoxide Radical (O₂⁻) Scavenging: this compound also exhibits a dose-dependent scavenging effect on superoxide radicals, which are precursors to other ROS[5]. By neutralizing superoxide, this compound helps to reduce the overall oxidative burden on the cell.
Modulation of Key Signaling Pathways
Beyond its direct antioxidant effects, this compound influences cellular signaling pathways that are intricately linked to the inflammatory and fibrotic responses often triggered by oxidative stress.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Under conditions of oxidative stress, NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to suppress the activation of the NF-κB pathway. It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB in its inactive state in the cytoplasm and preventing the translocation of the p65 subunit to the nucleus[6][7][8]. This inhibitory effect on NF-κB activation contributes to the anti-inflammatory properties of this compound.
The Transforming Growth Factor-beta (TGF-β)/Smad pathway plays a crucial role in fibrosis, a pathological outcome of chronic inflammation and tissue injury. Oxidative stress can activate this pathway, leading to excessive deposition of extracellular matrix. Studies have demonstrated that this compound administration effectively attenuates the radiation-induced upregulation of TGF-β and phosphorylated Smad2 (pSmad2) in lung tissue[6][7][8]. By downregulating this pathway, this compound helps to mitigate the fibrotic processes that can result from radiation-induced lung injury.
Quantitative Data on the Efficacy of this compound
The protective effects of this compound against oxidative stress-induced damage have been quantified in various preclinical models. The following tables summarize key findings.
| Model System | Parameter Measured | Treatment Group | Control Group | Percentage Reduction/Improvement | Reference |
| Rat model of transient focal cerebral ischemia | Infarction Volume | This compound (60 mg/kg/hr) | Vehicle | 18.6% - 20.9% reduction | [2] |
| Isolated rat hearts (Langendorff) after 12h storage | Cardiac Output (ml/min) | This compound (10⁻³ M) | HTK solution | 136% improvement | [9][10] |
| Isolated rat hearts (Langendorff) after 12h storage | Aortic Flow (ml/min) | This compound (10⁻³ M) | HTK solution | 216% improvement | [9][10] |
| Isolated rat hearts (Langendorff) after 12h storage | Coronary Flow (ml/min) | This compound (10⁻³ M) | HTK solution | 111% improvement | [9][10] |
| Mouse model of radiation-induced lung injury | TGF-β expression (relative to control) | This compound + Radiation | Radiation | Significant attenuation | [6][7][8][11][12] |
| Mouse model of radiation-induced lung injury | pSmad2 expression (relative to control) | This compound + Radiation | Radiation | Significant attenuation | [6][7][8] |
| Mouse model of radiation-induced lung injury | NF-κB p65 expression (relative to control) | This compound + Radiation | Radiation | Significant attenuation | [6][7][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Electron Spin Resonance (ESR) for Hydroxyl Radical Scavenging
This protocol describes the detection of hydroxyl radicals using ESR spectroscopy with 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) as a spin trap.
Materials:
-
Electron Paramagnetic Resonance (EPR) spectrometer
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
FeSO₄ solution
-
H₂O₂ solution
-
DMPO (spin trap)
-
This compound solution at various concentrations
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, FeSO₄, and H₂O₂ to generate hydroxyl radicals via the Fenton reaction.
-
Add DMPO to the reaction mixture to trap the generated hydroxyl radicals, forming the DMPO-OH adduct.
-
In parallel experiments, add varying concentrations of this compound to the reaction mixture before the addition of DMPO.
-
Transfer the samples to a quartz flat cell or capillary tube.
-
Measure the ESR spectrum of the DMPO-OH adduct using the EPR spectrometer.
-
The scavenging activity of this compound is determined by the reduction in the intensity of the DMPO-OH signal in the presence of the compound.
Typical EPR Spectrometer Settings:
-
Microwave Frequency: ~9.4 GHz
-
Magnetic Field: ~3365 G
-
Sweep Width: 100 G
-
Modulation Amplitude: 1-2 G
-
Scan Time: 30-60 s
-
Number of Scans: 3-5
Animal Model of Transient Focal Cerebral Ischemia-Reperfusion
This protocol outlines the procedure for inducing transient focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.
Animals:
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane).
-
Make a midline cervical incision and expose the common carotid arteries.
-
Perform a temporary occlusion of the right middle cerebral artery (MCAO) using the intraluminal filament method.
-
Simultaneously, temporarily occlude both common carotid arteries with micro-aneurysm clips.
-
Maintain the occlusion for a defined period (e.g., 2 hours).
-
Administer this compound or vehicle intravenously at the desired dose and time point (e.g., continuous infusion starting 10 minutes before ischemia or immediately after reperfusion)[2].
-
After the ischemic period, remove the filament and clips to allow reperfusion.
-
Suture the incisions and allow the animal to recover.
-
After a set reperfusion period (e.g., 24 or 48 hours), sacrifice the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
Western Blot Analysis of NF-κB and TGF-β/Smad Signaling
This protocol details the steps for analyzing the protein expression levels of key components of the NF-κB and TGF-β/Smad pathways.
Materials:
-
Tissue or cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-IκBα, anti-TGF-β, anti-pSmad2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Extract total protein from tissue or cell samples and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations of Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Conclusion
This compound presents a robust and multifaceted approach to mitigating oxidative stress. Its dual action as a direct scavenger of highly reactive free radicals and a modulator of key inflammatory and fibrotic signaling pathways underscores its therapeutic potential across a spectrum of diseases underpinned by oxidative damage. The quantitative data from preclinical studies provide compelling evidence of its efficacy in protecting vital organs from injury. The detailed experimental protocols and visual aids provided in this guide are intended to equip researchers and drug development professionals with the necessary tools and understanding to further investigate and harness the therapeutic capabilities of this compound. Future research should focus on translating these promising preclinical findings into clinical applications, potentially offering new avenues for the treatment of a wide range of oxidative stress-related pathologies.
References
- 1. materialneutral.info [materialneutral.info]
- 2. Attenuation of ischemia-reperfusion injury in the rat neocortex by the hydroxyl radical scavenger this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Protective effects of this compound, a new hydroxyl radical scavenger, on the endothelial dysfunction after exposure of pig coronary artery to hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Experimental studies on this compound as radioprotector--free radical scavenging effect and the inhibition of the cellular injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxyl radical scavenging effect of this compound in myocardial and coronary endothelial preservation and reperfusion injury [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyl radical scavenging effect of this compound in myocardial and coronary endothelial preservation and reperfusion injury [discovery.fiu.edu]
- 11. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
The Discovery and Synthesis of Nicaraven: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicaraven (B1678736) (2(R,S)-1,2-bis(nicotinamido)propane) is a synthetic compound with potent hydroxyl radical scavenging and anti-inflammatory properties. Developed by Chugai Pharmaceutical, it has been investigated for its therapeutic potential in a range of conditions, primarily those associated with oxidative stress and inflammation, such as acute cerebrovascular diseases and mitigation of radiation-induced injuries. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its effects on key signaling pathways. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a thorough technical guide for researchers in the field.
Discovery and Development
This compound was developed by Chugai Pharmaceutical, the Japanese subsidiary of Roche. It was initially investigated for the potential treatment of disorders arising from acute cerebrovascular diseases. A registration application for this compound (brand name Antevas) was filed in Japan in April 1995, and by August 2002, an NDA was also filed for the additional indication of subarachnoidal bleeding. The development of this compound stemmed from the need for effective, water-soluble antioxidants to combat the cellular damage caused by hydroxyl radicals in various pathological conditions.
Chemical Synthesis
The synthesis of this compound, chemically known as 1,2-bis(nicotinamido)propane, involves a process that ensures a stable and pure final product. While specific proprietary details of large-scale manufacturing are held by Chugai Pharmaceutical, the fundamental synthesis can be understood through publicly available patent information. A likely synthetic route is described in the patent for "1,2-bis(nicotinamido)propane, process for preparing the same and pharmaceutical composition containing the same".
Conceptual Synthesis Workflow:
Detailed Experimental Protocol (Hypothetical Laboratory Scale):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,2-diaminopropane in a suitable aprotic solvent such as dichloromethane.
-
Addition of Base: Add a tertiary amine base, for example, triethylamine, to the solution. This will act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath. Slowly add a solution of nicotinoyl chloride in the same solvent to the flask. The reaction is an acylation where the amino groups of 1,2-diaminopropane react with the acyl chloride of nicotinoyl chloride.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 1,2-bis(nicotinamido)propane (this compound).
Mechanism of Action
Inhibition of the NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[2] In the presence of inflammatory stimuli like TNFα, this compound suppresses the phosphorylation of key proteins in the NF-κB cascade, including NF-κB p65, IκBα, and IκB kinase (IKK)α/β.[2] This action stabilizes IκBα, preventing its degradation and thereby inhibiting the translocation of the p65 subunit from the cytosol to the nucleus.[2] This ultimately leads to a downregulation of the expression of various pro-inflammatory genes.
Downregulation of the TGF-β/Smad Pathway
In the context of radiation-induced lung injury, this compound has been shown to downregulate the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[3][4] This pathway is crucial in the development of fibrosis. By attenuating the radiation-induced upregulation of TGF-β and phosphorylated Smad2 (pSmad2), this compound can mitigate the fibrotic response in irradiated tissues.[3][4]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound.
Table 1: Effects of this compound on Inflammatory Markers in Tumor-Bearing Mice [5][6]
| Biomarker | Treatment Group | Change |
| Tumor Cytokines/Chemokines | ||
| CXCL10 | This compound (50 mg/kg) | Reduced |
| SDF-1 | This compound (50 mg/kg) | Reduced |
| Serum Cytokines/Chemokines | ||
| IL-2 | This compound (50 mg/kg) | Reduced |
| MIP-2 | This compound (50 mg/kg) | Reduced |
Table 2: Effects of this compound on Radiation-Induced Lung Injury in Mice [3][4]
| Biomarker | Treatment Group | Change |
| Acute Phase | ||
| DNA Damage (γ-H2AX foci) | This compound (50 mg/kg) + IR | Reduced vs. IR alone |
| CD11c+ Inflammatory Cells | This compound (50 mg/kg) + IR | Reduced recruitment vs. IR alone |
| F4/80+ Inflammatory Cells | This compound (50 mg/kg) + IR | Reduced recruitment vs. IR alone |
| CD206+ Inflammatory Cells | This compound (50 mg/kg) + IR | Reduced recruitment vs. IR alone |
| NF-κB Upregulation | This compound (50 mg/kg) + IR | Attenuated vs. IR alone |
| TGF-β Upregulation | This compound (50 mg/kg) + IR | Attenuated vs. IR alone |
| pSmad2 Upregulation | This compound (50 mg/kg) + IR | Attenuated vs. IR alone |
| Chronic Phase | ||
| α-SMA Expression | This compound (50 mg/kg) + IR | Attenuated enhancement vs. IR alone |
| Collagen Deposition | This compound (50 mg/kg) + IR | Attenuated enhancement vs. IR alone |
Table 3: Dose-Dependent Effects of this compound on Inflammatory Markers in Irradiated Lungs of Tumor-Bearing Mice [7][8]
| Biomarker | Treatment Group (Post-Irradiation) | Change vs. Placebo |
| TGF-β | 20 mg/kg this compound | Decreased |
| IL-1β | 20 mg/kg this compound | Decreased |
| SOD2 | 20 mg/kg this compound | Decreased |
| CCL8 (Serum) | 20, 50, 100 mg/kg this compound | Significantly Decreased |
Detailed Experimental Protocols
The following are detailed methodologies from key experiments cited in the literature.
Animal Model of Radiation-Induced Lung Injury[3][4]
-
Animal Model: C57BL/6N mice (12-week-old).
-
Irradiation Protocol: Mice received daily thoracic X-ray radiation at a dose of 6 Gy for 5 consecutive days, resulting in a cumulative dose of 30 Gy.
-
This compound Administration: this compound (50 mg/kg) or a placebo was administered via intraperitoneal injection within 10 minutes after each radiation exposure.
-
Endpoint Analysis: Mice were sacrificed for tissue collection and analysis at two time points: the day after the last radiation exposure (acute phase) and 100 days after the last exposure (chronic phase).
-
Analytical Methods:
-
Immunohistochemistry: To assess DNA damage (γ-H2AX foci) and the infiltration of inflammatory cells (CD11c+, F4/80+, and CD206+).
-
Western Blot: To quantify the expression of NF-κB, TGF-β, pSmad2, and α-SMA.
-
Histological Staining: To visualize collagen deposition.
-
Experimental Workflow for Radiation-Induced Lung Injury Study:
In Vitro NF-κB Inhibition Assay[2]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Stimulation: Cells were stimulated with Tumor Necrosis Factor-alpha (TNFα) to induce an inflammatory response.
-
This compound Treatment: Cells were pre-treated with this compound before TNFα stimulation.
-
Endpoint Analysis:
-
mRNA Expression: Quantitative real-time PCR (qRT-PCR) to measure the expression of adhesion molecules (VCAM-1, ICAM-1, E-selectin) and pro-inflammatory cytokines (MCP-1, TNFα, IL-1β, IL-6, IL-8).
-
Protein Levels: Western blot analysis to determine the protein levels of VCAM-1 and ICAM-1, and the phosphorylation status of NF-κB p65, IκBα, and IKKα/β.
-
Functional Assays: Monocyte adhesion assays to assess the functional consequence of this compound treatment.
-
Conclusion
This compound is a promising synthetic compound with a well-defined mechanism of action centered around its antioxidant and anti-inflammatory properties. Its ability to inhibit the NF-κB and TGF-β/Smad signaling pathways provides a strong rationale for its therapeutic potential in conditions characterized by inflammation and oxidative stress. The detailed experimental protocols and quantitative data presented in this whitepaper offer a valuable resource for researchers and drug development professionals interested in further exploring the applications of this compound. Future research should continue to elucidate its clinical efficacy and safety profile in various disease models.
References
- 1. Platforms & Technologies | R&D | Innovation | CHUGAI PHARMACEUTICAL CO., LTD. [chugai-pharm.co.jp]
- 2. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 6. This compound attenuates radiation-induced injury in hematopoietic stem/progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits TNFα-induced endothelial activation and inflammation through suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DE3066874D1 - 1,2-bis(nicotinamido)propane, process for preparing the same and pharmaceutical composition containing the same - Google Patents [patents.google.com]
Nicaraven's Impact on TGF-β/Smad Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transforming growth factor-beta (TGF-β) signaling, mediated by its canonical Smad protein cascade, is a critical pathway in cellular regulation. Its dysregulation is a hallmark of fibrotic diseases and plays a complex role in inflammation and cancer. This document provides a detailed technical overview of the current understanding of how Nicaraven (B1678736), a hydroxyl free radical scavenger, modulates the TGF-β/Smad pathway. Preclinical evidence strongly suggests that this compound does not directly inhibit pathway components but rather mitigates the upstream inflammatory triggers, such as those induced by ionizing radiation, that lead to the pathway's activation. This results in a significant downregulation of key signaling molecules like TGF-β and phosphorylated Smad2 (pSmad2), leading to anti-inflammatory and anti-fibrotic outcomes. This guide synthesizes the available data, outlines experimental protocols used in key studies, and visualizes the underlying molecular and experimental frameworks.
The TGF-β/Smad Signaling Pathway
The TGF-β/Smad pathway is fundamental in regulating cell proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. The canonical pathway is initiated when a TGF-β ligand binds to a TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI). The activated TGFβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These activated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis (e.g., collagen, α-SMA) and inflammation. The pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad7.
This compound's Mechanism of Action on the TGF-β/Smad Pathway
Current evidence indicates that this compound mitigates the activation of the TGF-β/Smad pathway indirectly. In the context of radiation-induced lung injury (RILI), ionizing radiation causes significant DNA damage and oxidative stress, leading to a robust inflammatory response. This inflammation is a primary trigger for the upregulation and activation of the TGF-β pathway, culminating in chronic fibrosis.[1]
This compound, acting as a potent hydroxyl radical scavenger, reduces the initial oxidative stress and subsequent DNA damage.[1] This primary action suppresses the recruitment of inflammatory cells and dampens the overall inflammatory cascade.[1][2] By reducing the pro-inflammatory microenvironment, this compound effectively downregulates the expression of TGF-β and prevents the phosphorylation of Smad2, thereby inhibiting the downstream signaling that leads to fibrosis.[1][2]
Quantitative Data from Preclinical Studies
This compound's efficacy has been demonstrated in mouse models of radiation-induced lung injury. The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Irradiated Lung Tissue [1]
| Cell Marker | Treatment Group | Percentage of Cells (%) (Mean ± SD) | P-value |
|---|---|---|---|
| CD11c+ (Monocytes) | Radiation + Placebo | 8.23 ± 0.75 | < 0.01 |
| Radiation + this compound | 4.61 ± 0.65 | ||
| F4/80+ (Macrophages) | Radiation + Placebo | 12.63 ± 1.36 | < 0.01 |
| Radiation + this compound | 8.07 ± 1.38 | ||
| CD206+ (M2 Macrophages) | Radiation + Placebo | 3.3 ± 0.61 | < 0.05 |
| Radiation + this compound | 2.1 ± 0.53 |
Data from a study where C57BL/6N mice received 30 Gy thoracic radiation and were treated with 50 mg/kg this compound.
Table 2: Effect of this compound on TGF-β Pathway and Fibrosis Markers
| Marker | Analysis Method | Finding | Significance | Reference |
|---|---|---|---|---|
| TGF-β | Western Blot | This compound attenuated radiation-induced upregulation. | - | [1][2] |
| pSmad2 | Western Blot | This compound attenuated radiation-induced upregulation. | - | [1][2] |
| TGF-β | ELISA (Lung Tissue) | 20 mg/kg this compound post-irradiation effectively attenuated the increase in TGF-β levels. | p < 0.05 | [3] |
| α-SMA | Western Blot | This compound completely attenuated the enhanced expression in irradiated lungs. | p < 0.05 | [1] |
| Collagen Deposition | Histology | this compound administration attenuated radiation-induced collagen deposition. | - |[1][2] |
Experimental Protocols
The following are detailed methodologies derived from key studies investigating this compound's effect on RILI and the TGF-β pathway.[1][2][3][4]
Animal Model of Radiation-Induced Lung Injury
-
Subjects: 12-week-old male C57BL/6N mice are used.
-
Irradiation: Mice are anesthetized and subjected to thoracic irradiation using an X-ray unit (e.g., 200 kV, 15 mA). A total cumulative dose of 30 Gy is delivered in 5 daily fractions of 6 Gy.
-
Treatment: this compound (dissolved in saline) is administered via intraperitoneal (i.p.) injection at a dose of 20-50 mg/kg within 10 minutes after each radiation exposure. The control group receives a placebo (saline) injection.
-
Tissue Collection: Mice are euthanized at specified time points. For acute phase analysis, tissues are collected one day after the final irradiation. For chronic fibrosis analysis, tissues are collected 100 days after the final irradiation. Lung tissues are harvested, with portions being flash-frozen for molecular analysis and others fixed in formalin for histology.
Western Blot Analysis
-
Protein Extraction: Frozen lung tissue is homogenized in RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.
-
Quantification: Total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on 10-12% polyacrylamide gels.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-TGF-β, anti-pSmad2, anti-Smad2, anti-α-SMA, anti-β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software and normalized to a loading control like β-actin.
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded lung tissues are sectioned at 4-5 µm thickness.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval (e.g., using a citrate (B86180) buffer, pH 6.0).
-
Staining: Sections are blocked for endogenous peroxidase activity and non-specific binding. Primary antibodies (e.g., anti-CD11c, anti-F4/80) are applied and incubated overnight at 4°C.
-
Detection: A biotinylated secondary antibody and a streptavidin-HRP complex are used for detection, followed by visualization with a chromogen like diaminobenzidine (DAB). Sections are counterstained with hematoxylin.
-
Analysis: Stained sections are imaged using a light microscope. The number of positive cells or the stained area is quantified in multiple fields of view per sample.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Lung tissue homogenates are prepared as described for Western blotting.
-
Assay: The concentrations of cytokines like TGF-β and IL-1β in the lung supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Analysis: The optical density is read using a microplate reader at the appropriate wavelength (e.g., 450 nm). A standard curve is generated to calculate the concentration of the target protein in each sample, typically expressed as pg/mg of total protein.[3]
Conclusion and Future Directions
The available preclinical data consistently demonstrate that this compound can effectively mitigate radiation-induced activation of the TGF-β/Smad signaling pathway.[1][2][3] Its mechanism is primarily attributed to its potent antioxidant properties, which suppress the upstream inflammatory cascade that drives TGF-β expression and subsequent fibrosis.[1] This positions this compound as a promising agent for mitigating the side effects of radiotherapy, particularly RILI.
For drug development professionals, these findings are significant. However, further research is required to:
-
Elucidate Direct Interactions: Investigate if this compound has any direct, albeit weaker, interactions with components of the TGF-β pathway.
-
Expand to Other Fibrotic Models: Evaluate the efficacy of this compound in non-radiation-induced models of fibrosis (e.g., bleomycin-induced pulmonary fibrosis, carbon tetrachloride-induced liver fibrosis) to determine the breadth of its anti-fibrotic potential.
-
Clinical Translation: Advance these promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this compound in patients undergoing thoracic radiotherapy.
References
- 1. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Distribution of Nicaraven: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicaraven (B1678736), a potent hydroxyl radical scavenger, has demonstrated significant therapeutic potential in various models of oxidative stress-related tissue injury. Its efficacy is intrinsically linked to its ability to reach target intracellular compartments and exert its protective effects. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and distribution of this compound, with a focus on the experimental methodologies and signaling pathways involved. While quantitative data on the cellular pharmacokinetics of this compound remains limited in publicly available literature, this guide outlines established protocols that can be adapted for its detailed investigation.
Cellular Uptake and Distribution: An Overview
The cellular uptake of small molecules like this compound can occur through various mechanisms, including passive diffusion across the cell membrane and carrier-mediated transport. The physicochemical properties of this compound, such as its lipophilicity and ionization state, are expected to play a crucial role in its ability to traverse cellular barriers. Once inside the cell, its distribution to subcellular compartments such as mitochondria, the nucleus, and the cytoplasm will determine its interaction with intracellular targets and its overall efficacy.
While specific studies detailing the quantitative uptake and distribution of this compound are not extensively available, the following sections provide detailed experimental protocols that are widely used for such investigations and can be readily adapted for this compound.
Experimental Protocols
In Vitro Cellular Uptake Assays
1. Caco-2 Permeability Assay
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, is a widely accepted in vitro model for predicting intestinal drug absorption[1][2][3].
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer[3].
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: this compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This simulates absorption from the gut lumen into the bloodstream.
-
Basolateral to Apical (B-A) Transport: this compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This is used to assess the involvement of efflux transporters[4].
-
-
Sample Analysis: The concentration of this compound in the apical and basolateral compartments at different time points is quantified using a validated analytical method, such as LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the permeability of this compound[4].
2. Intracellular Accumulation in Cultured Cells
This protocol determines the time- and concentration-dependent accumulation of this compound within cultured cells.
-
Cell Seeding: Adherent cells (e.g., endothelial cells, neurons, or cancer cell lines relevant to the therapeutic target) are seeded in multi-well plates and allowed to attach overnight[5].
-
Incubation: Cells are incubated with varying concentrations of this compound for different time periods (e.g., 0, 15, 30, 60, 120 minutes)[6].
-
Cell Lysis: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound and then lysed to release the intracellular contents[6].
-
Quantification: The concentration of this compound in the cell lysate is determined by a sensitive analytical method like LC-MS/MS. The total protein content of the lysate is also measured to normalize the drug concentration[7].
Subcellular Fractionation
To understand the distribution of this compound within different cellular compartments, subcellular fractionation can be performed.
-
Cell Homogenization: Cells treated with this compound are harvested and gently homogenized to break the plasma membrane while keeping the organelles intact.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different subcellular fractions (e.g., nuclei, mitochondria, microsomes, and cytosol)[8][9].
-
Fraction Analysis: The concentration of this compound in each fraction is quantified to determine its subcellular localization. Western blotting for organelle-specific marker proteins should be performed to assess the purity of each fraction.
In Vivo Biodistribution Studies
Animal models are essential for understanding the distribution of this compound in a whole organism.
-
Administration: this compound is administered to animals (e.g., mice or rats) via a relevant route (e.g., intravenous or oral)[10][11][12].
-
Tissue Collection: At various time points after administration, animals are euthanized, and tissues of interest (e.g., brain, liver, kidney, lung) and plasma are collected[10][13].
-
Tissue Homogenization: Tissues are homogenized to create a uniform sample[14][15][16].
-
Quantification: The concentration of this compound in plasma and tissue homogenates is determined using a validated analytical method[14].
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity[17][18][19].
-
Sample Preparation: Proteins are precipitated from plasma or tissue homogenates, and the supernatant is extracted. An internal standard is added to correct for matrix effects and variations in extraction efficiency.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph to separate this compound from other components.
-
Mass Spectrometric Detection: The mass spectrometer is set to detect the specific mass-to-charge ratio of this compound and its fragments, allowing for precise quantification.
Data Presentation
Table 1: Hypothetical Time-Dependent Intracellular Accumulation of this compound in Endothelial Cells
| Time (minutes) | Intracellular this compound Concentration (ng/mg protein) |
| 0 | 0 |
| 15 | 50 |
| 30 | 85 |
| 60 | 110 |
| 120 | 125 |
Table 2: Hypothetical Concentration-Dependent Uptake of this compound in Endothelial Cells (60-minute incubation)
| Extracellular this compound (µM) | Intracellular this compound (ng/mg protein) |
| 1 | 25 |
| 5 | 110 |
| 10 | 205 |
| 25 | 450 |
| 50 | 780 |
Table 3: Hypothetical Tissue Distribution of this compound in Mice 2 Hours After Intravenous Administration (10 mg/kg)
| Tissue | This compound Concentration (ng/g tissue) | Tissue-to-Plasma Ratio |
| Plasma | 1500 (ng/mL) | 1.0 |
| Brain | 300 | 0.2 |
| Liver | 4500 | 3.0 |
| Kidney | 6000 | 4.0 |
| Lung | 2250 | 1.5 |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its therapeutic effects by modulating key signaling pathways involved in inflammation and cellular stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies have shown that this compound can inhibit the activation of the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes[11].
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β)/Smad pathway is critically involved in fibrosis and tissue remodeling. Research indicates that this compound can downregulate the expression of key components of this pathway, suggesting its potential to mitigate fibrotic processes[11].
Conclusion
While direct quantitative data on the cellular uptake and distribution of this compound is an area requiring further investigation, the experimental frameworks provided in this guide offer robust methodologies for elucidating these critical pharmacokinetic parameters. A thorough understanding of how this compound enters and distributes within cells is paramount for optimizing its therapeutic application and for the development of next-generation derivatives with enhanced delivery and efficacy. The established inhibitory effects of this compound on the NF-κB and TGF-β/Smad signaling pathways underscore its potential as a modulator of inflammatory and fibrotic diseases. Future research focused on the quantitative analysis of this compound's cellular pharmacokinetics will be invaluable for advancing its clinical translation.
References
- 1. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bioivt.com [bioivt.com]
- 5. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Correlation of tissue-plasma partition coefficients between normal tissues and subcutaneous xenografts of human tumor cell lines in mouse as a prediction tool of drug penetration in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. texilajournal.com [texilajournal.com]
- 14. A convenient strategy for quantitative determination of drug concentrations in tissue homogenates using a liquid chromatography/tandem mass spectrometry assay for plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure-A Case Study in Murine Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
- 19. ijtsrd.com [ijtsrd.com]
An In-Depth Technical Guide to the Interaction of Nicaraven with Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicaraven (B1678736), a potent free radical scavenger, has demonstrated significant therapeutic potential, particularly in contexts marked by oxidative stress and inflammation. Its efficacy is intrinsically linked to its interactions with cellular membranes, where it mitigates lipid peroxidation and modulates key signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with cellular membranes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, facilitating further investigation into the therapeutic applications of this compound.
Introduction
Cellular membranes are not merely passive barriers but are dynamic structures crucial for a myriad of cellular processes, including signal transduction, transport, and maintaining cellular integrity. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), poses a significant threat to the delicate lipid bilayer of cellular membranes, leading to a damaging process known as lipid peroxidation. This process can compromise membrane function and trigger downstream inflammatory signaling cascades, contributing to the pathophysiology of numerous diseases.
This compound, also known as Edaravone, is a small-molecule antioxidant that has garnered considerable attention for its neuroprotective and anti-inflammatory properties. Its primary mechanism of action is attributed to its ability to scavenge free radicals, thereby inhibiting lipid peroxidation and preserving membrane integrity. This guide delves into the specifics of this compound's interaction with cellular membranes, exploring its effects on membrane properties and the subsequent modulation of critical signaling pathways.
Quantitative Data on this compound's Interaction with Cellular Membranes
The following tables summarize the available quantitative data on the effects of this compound (Edaravone) on cellular membranes and related processes.
Table 1: Antioxidant and Radical Scavenging Activity of this compound (Edaravone)
| Assay Type | Parameter | Value | Cell/System | Reference |
| DPPH Radical Scavenging | IC50 | Significantly lower than Edaravone | In vitro | [1] |
| ABTS Radical Scavenging | IC50 | Significantly lower than Edaravone | In vitro | [1] |
| Hydroxyl Radical Scavenging | Inhibition | Potent | In vitro | [2] |
| Peroxynitrite Scavenging | Reaction Rate | ~30-fold greater than uric acid | In vitro | [3] |
Table 2: Effects of this compound (Edaravone) on Lipid Peroxidation
| Experimental Model | Parameter Measured | Effect of this compound (Edaravone) | Concentration | Reference |
| High Glucose-Induced Injury in Retinal Müller Cells | Malondialdehyde (MDA) Levels | Significantly decreased | 20 and 40 µM | [4] |
| Cationic Lipid-Mediated Oxidative Stress | MDA Content | 78.82% reduction | Not specified | [5] |
| Burn-Induced Intestinal Injury | MDA Level | Significantly reduced | Not specified | [6] |
| Ferroptosis in Hepa 1-6 cells | Lipid Peroxide Levels | Significantly suppressed | Not specified | [2] |
| Oxidation of Phosphatidylcholine Liposomes | Lipid Peroxidation | Strongly inhibited | Not specified | [7] |
Table 3: Interaction of Edaravone Analogues with Model Lipid Bilayers
| Compound | LogD7.4 | % Interaction with Liposomes (20°C) | % Interaction with Liposomes (37°C) | Reference |
| Edaravone (EDA) 1 | - | - | - | [5] |
| Analogue 2b | - | - | - | [5] |
| Analogue 2c | - | - | - | [5] |
| Analogue 4a | - | - | - | [5] |
Note: Specific quantitative values for Edaravone were not provided in the table of the cited study, but the study describes the methodology to determine the percentage bound to model lipid bilayers.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the interaction of this compound with cellular membranes and its downstream effects.
Assessment of Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS Assay)
The TBARS assay is a widely used method to measure malondialdehyde (MDA), a major product of lipid peroxidation.
Protocol:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Reaction Mixture: To a microcentrifuge tube, add the sample, a solution of thiobarbituric acid (TBA), and an acidic solution (e.g., trichloroacetic acid).
-
Incubation: Incubate the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.
-
Cooling and Centrifugation: Cool the tubes on ice and centrifuge to pellet any precipitate.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with a known concentration of MDA.
TNF-α-Induced Endothelial Cell Activation Model
This in vitro model is used to study the anti-inflammatory effects of this compound on endothelial cells.
Protocol:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach confluence.
-
Pre-treatment: Pre-incubate the HUVECs with varying concentrations of this compound for a specific duration (e.g., 2 hours).
-
Stimulation: Add Tumor Necrosis Factor-alpha (TNF-α) to the cell culture medium at a final concentration (e.g., 10 ng/mL) and incubate for a set period (e.g., 4-24 hours) to induce an inflammatory response.
-
Endpoint Analysis:
-
mRNA Expression: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of adhesion molecules (e.g., VCAM-1, ICAM-1) and pro-inflammatory cytokines.
-
Protein Expression: Lyse the cells and perform Western blot analysis to determine the protein levels of adhesion molecules and key signaling proteins (e.g., NF-κB p65, IκBα).
-
Monocyte Adhesion Assay: Co-culture fluorescently labeled monocytes with the treated HUVECs and quantify the number of adherent monocytes using fluorescence microscopy.
-
Radiation-Induced Lung Injury Model
This in vivo model is used to evaluate the protective effects of this compound against radiation-induced tissue damage.
Protocol:
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Thoracic Irradiation: Expose the thoracic region of the mice to a controlled dose of X-ray radiation.
-
This compound Administration: Administer this compound intraperitoneally at a specific dose (e.g., 50 mg/kg) shortly after each radiation exposure.
-
Tissue Collection: At a designated time point post-irradiation, euthanize the animals and collect lung tissue.
-
Histological Analysis: Perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess tissue morphology and fibrosis.
-
Western Blot Analysis: Prepare protein lysates from the lung tissue and perform Western blotting to analyze the expression of key signaling proteins involved in inflammation and fibrosis, such as NF-κB, TGF-β, and pSmad2.[4][8][9][10][11]
Western Blotting for Signaling Pathway Analysis
Protocol:
-
Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NF-κB p65, anti-phospho-Smad2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The protective effects of this compound on cellular membranes are intricately linked to the modulation of specific intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IKK, IκBα, and p65, thereby preventing the nuclear translocation of p65.[1][12]
Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β)/Smad pathway plays a crucial role in fibrosis and inflammation. Upon ligand binding, the TGF-β receptor complex phosphorylates Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus to regulate the transcription of target genes. In the context of radiation-induced lung injury, this pathway is activated, leading to inflammation and fibrosis. This compound has been shown to mitigate these effects by downregulating the expression of TGF-β and the phosphorylation of Smad2.[4][8]
Caption: this compound mitigates radiation-induced TGF-β/Smad signaling.
Experimental Workflow for Assessing this compound's Membrane Interaction
A logical workflow to investigate the interaction of this compound with cellular membranes would involve a multi-faceted approach, starting from its fundamental antioxidant properties and moving towards its effects on membrane integrity and downstream signaling.
Caption: A workflow for investigating this compound's membrane interactions.
Conclusion
This compound's interaction with cellular membranes is a critical aspect of its therapeutic efficacy. By acting as a potent free radical scavenger, it directly mitigates lipid peroxidation, thus preserving the structural and functional integrity of the membrane. This primary action is complemented by its ability to modulate key inflammatory and fibrotic signaling pathways, such as NF-κB and TGF-β/Smad. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future investigations focusing on the direct physical effects of this compound on membrane properties, such as fluidity and permeability, will provide an even more complete understanding of its multifaceted mechanism of action.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Edaravone, a free radical scavenger, protects against ferroptotic cell death in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits TNFα-induced endothelial activation and inflammation through suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Nicaraven: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicaraven (B1678736) (2(R,S)-1,2-bis(nicotinamido)propane) is a synthetic, potent hydroxyl radical scavenger with significant therapeutic potential in conditions underscored by oxidative stress and inflammation.[1][2] Initially recognized for its neuroprotective qualities, the scope of this compound's basic research applications has expanded to include radioprotection, mitigation of ischemia-reperfusion injury, and anti-inflammatory roles in various pathological models. This document provides an in-depth technical overview of this compound's mechanisms of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways it modulates.
Core Mechanisms of Action
This compound's primary therapeutic effects stem from its ability to directly neutralize reactive oxygen species (ROS) and modulate downstream inflammatory and cell-death signaling pathways.
Free Radical Scavenging
The cornerstone of this compound's activity is its direct scavenging of free radicals. Electron Spin Resonance (ESR) studies have demonstrated its dose-dependent efficacy in scavenging both hydroxyl (•OH) and superoxide (B77818) (O₂⁻) radicals.[3] This antioxidant effect is comparable to that of mannitol.[3] By inhibiting the formation of hydroxyl radicals, this compound protects essential biomolecules, including benzoate, deoxyribose, and amino acids, from oxidative damage.[3] This direct scavenging activity is crucial in preventing lipid peroxidation, a key process in cell membrane damage during oxidative stress.[4]
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties by modulating key signaling cascades. In models of endotoxemia, this compound treatment significantly decreases serum levels of pro-inflammatory cytokines, reduces neutrophil infiltration, and attenuates multiple organ injury.[5] It can suppress the activation of macrophages and inhibit the production of nitric oxide (NO).[5] Furthermore, in tumor microenvironments, this compound reduces the recruitment of macrophages and neutrophils and decreases levels of inflammatory cytokines and chemokines such as CXCL10, SDF-1, IL-2, and MIP-2.[6]
Protection Against Ischemia-Reperfusion (I/R) Injury
This compound has proven effective in protecting tissues from the damage induced by the restoration of blood flow after an ischemic event. In cardiac models, it improves myocardial and coronary endothelial function following preservation and reperfusion.[7] This protection is attributed to its hydroxyl radical scavenging activity, which preserves endothelial function and reduces vasoconstriction.[8][7] Studies on kidney preservation have also shown its protective effects against prolonged cold ischemia and reperfusion injury.
Radioprotective Properties
This compound acts as a radioprotector at the cellular level.[3] It mitigates radiation-induced lung injury (RILI) by reducing DNA damage (γ-H2AX foci formation) in lung tissue cells.[9] It also protects hematopoietic stem/progenitor cells from radiation-induced injury by increasing their number, improving colony-forming capacity, and decreasing DNA damage.[2] This protection is linked to its ability to suppress inflammatory responses in irradiated tissues.[2][9]
Modulation of Key Signaling Pathways
This compound exerts its protective effects by intervening in several critical intracellular signaling pathways.
-
AMPK/Sirt1 Pathway: In macrophages, this compound activates the AMP-dependent protein kinase (AMPK)/Sirtuin 1 (Sirt1) signaling pathway.[5] This activation is crucial for its anti-inflammatory effects, as inhibiting either AMPK or Sirt1 reverses its protective actions.[5]
-
NF-κB Pathway: By activating the AMPK/Sirt1 axis, this compound suppresses the activation of Nuclear Factor kappa B (NF-κB), a master regulator of inflammatory gene expression.[5] It also effectively attenuates radiation-induced upregulation of NF-κB in the lungs.[9]
-
TGF-β/Smad Pathway: this compound has been shown to downregulate the Transforming Growth Factor-beta (TGF-β)/Smad2 pathway, which is heavily involved in fibrosis.[9] By attenuating the radiation-induced enhancement of TGF-β and phosphorylated Smad2, this compound can mitigate chronic effects of radiation like collagen deposition and fibrosis in the lungs.[9]
-
p38 MAPK Pathway: In the context of inflamed tumors, the anti-inflammatory effect of this compound may involve the p38 MAPK pathway.[6] Studies have shown an upregulation of phosphorylated p38 MAPK, MKK-3/6, and MSK-1 in tumors from this compound-treated mice, suggesting its role in modulating this pathway to control inflammation-driven tumor growth.[6]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound.
Table 1: Efficacy of this compound in Ischemia-Reperfusion (I/R) Injury Models
| Model System | This compound Concentration/Dose | Key Parameters Measured | Results | Citation |
|---|---|---|---|---|
| Isolated Rat Hearts (Langendorff) | 10⁻³ M in HTK solution | Cardiac Output (CO), Aortic Flow (AF), Coronary Flow (CF) after 12h storage | Significant improvement in CO, AF, and CF recovery compared to control. | [8] |
| Pig Coronary Artery Rings | 10⁻⁴ M and 10⁻⁵ M | Bradykinin-induced relaxation (ED₅₀) after •OH exposure | Shifted dose-response curves back to control levels, indicating protection of endothelial function. | [7] |
| Splanchnic Artery Occlusion (Rodent) | 100 mg/kg i.v. | Neutrophil infiltration, histological damage | Reduced neutrophil infiltration and tissue damage. |[1] |
Table 2: Anti-Inflammatory and Radioprotective Effects of this compound
| Model System | This compound Concentration/Dose | Key Parameters Measured | Results | Citation |
|---|---|---|---|---|
| LPS-challenged Mice | 50 mg/kg daily, i.p. | Survival Rate, Serum Cytokines | Increased survival rate and significantly decreased pro-inflammatory cytokine levels. | [5] |
| Tumor-bearing Mice | 50 mg/kg daily, i.p. | Tumor size, Inflammatory cell recruitment | Inhibited fast growth of inflamed tumors; reduced macrophage and neutrophil recruitment. | [6] |
| Irradiated Mice (Lungs) | 50 mg/kg daily, i.p. | CD11c⁺ monocytes, F4/80⁺ macrophages | Significantly reduced radiation-induced recruitment of inflammatory cells into the lungs. | [9] |
| Irradiated Mice (Hematopoietic) | 50 mg/kg daily, i.p. | Hematopoietic stem/progenitor cell number and function | Significantly increased cell number and improved colony-forming capacity. |[2] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize this compound's effects.
Protocol: Hydroxyl Radical Scavenging using ESR
-
Objective: To directly measure the scavenging of hydroxyl radicals by this compound.
-
Principle: Electron Spin Resonance (ESR) spectroscopy detects unpaired electrons in free radicals. A spin trapping agent like DMPO is used to form a stable adduct with short-lived radicals (e.g., •OH), creating a detectable signal. A scavenger will reduce the signal intensity.
-
Methodology (based on[3]):
-
Reaction Mixture: Prepare a solution containing a phosphate (B84403) buffer, the spin trap DMPO (5,5-dimethyl-1-pyrroline N-oxide), and a hydroxyl radical generating system (e.g., FeSO₄ + H₂O₂).
-
This compound Addition: Add varying concentrations of this compound to the reaction mixture. A control group should contain the vehicle (e.g., saline) instead of this compound.
-
ESR Measurement: Immediately transfer the mixture to a quartz flat cell and measure the ESR spectrum using an ESR spectrometer.
-
Analysis: Quantify the signal intensity of the DMPO-OH adduct peak. The reduction in signal intensity in the presence of this compound compared to the control indicates its scavenging activity. Calculate the dose-dependent inhibition.
-
Protocol: In Vitro Endothelial Dysfunction Model
-
Objective: To assess this compound's ability to protect vascular endothelium from oxidative damage.
-
Principle: Oxidative stress impairs endothelium-dependent relaxation, a key indicator of endothelial dysfunction. This is measured by assessing the vessel's response to a vasodilator like bradykinin (B550075).
-
Methodology (based on[7]):
-
Tissue Preparation: Isolate epicardial coronary arteries from pigs and cut them into rings. Suspend the rings in organ chambers filled with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
-
Induction of Damage: Induce oxidative stress by exposing the rings to a hydroxyl radical-generating system (e.g., 0.28 mM FeSO₄ + 0.28 mM H₂O₂) for 60 minutes.
-
Treatment Groups:
-
Control: No radical exposure.
-
Damage Group: Exposure to radicals only.
-
This compound Group: Co-incubation with this compound (e.g., 10⁻⁵ M to 10⁻⁴ M) during radical exposure.
-
-
Functional Assessment: After exposure, wash the rings and pre-contract them with a vasoconstrictor (e.g., prostaglandin (B15479496) F2α).
-
Dose-Response Curve: Cumulatively add bradykinin to the organ bath and record the relaxation response.
-
Analysis: Plot the dose-response curves for bradykinin. A right-ward shift of the curve in the damage group indicates endothelial dysfunction. The ability of this compound to shift the curve back towards the control level demonstrates its protective effect.
-
Protocol: LPS-Induced Endotoxemia in Mice
-
Objective: To evaluate the in vivo anti-inflammatory and organ-protective effects of this compound.
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, induces a systemic inflammatory response (endotoxemia) that leads to cytokine storm and multiple organ damage.
-
Methodology (based on[5]):
-
Animal Model: Use adult male mice (e.g., C57BL/6).
-
Treatment Groups:
-
Control Group: Vehicle injection (e.g., saline).
-
LPS Group: Intraperitoneal (i.p.) injection of LPS.
-
This compound + LPS Group: i.p. injection of this compound (e.g., 50 mg/kg) prior to or following LPS challenge.
-
-
Monitoring: Monitor mice for survival rates over a set period (e.g., 72 hours).
-
Sample Collection: At a predetermined time point (e.g., 6-24 hours post-LPS), collect blood via cardiac puncture and harvest organs (e.g., lung, liver, kidney).
-
Analysis:
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.
-
Histology: Fix organs in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.
-
Western Blot: Analyze protein expression in tissue or cell lysates to investigate signaling pathways (e.g., p-AMPK, Sirt1, NF-κB).
-
-
Conclusion and Future Directions
This compound has been robustly characterized in basic research as a multifaceted protective agent. Its primary function as a potent hydroxyl radical scavenger is complemented by its ability to modulate critical signaling pathways involved in inflammation, cell death, and fibrosis, such as the AMPK/Sirt1 and NF-κB axes.[1][5] The presented data and protocols highlight its efficacy in diverse preclinical models of ischemia-reperfusion injury, radiation damage, and systemic inflammation.[5][8][9]
Future research should aim to further elucidate the specific molecular interactions of this compound with its signaling targets. Investigating its long-term effects on tissue remodeling and chronic disease progression is warranted. Furthermore, exploring its potential in combination therapies, where it could serve to mitigate the oxidative and inflammatory side effects of other treatments, represents a promising avenue for its clinical translation.
References
- 1. Effects of this compound on nitric oxide-related pathways and in shock and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates radiation-induced injury in hematopoietic stem/progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Experimental studies on this compound as radioprotector--free radical scavenging effect and the inhibition of the cellular injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edaravone inhibits lipid peroxidation in neonatal hypoxic-ischemic rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects against endotoxemia-induced inflammation and organ injury through modulation of AMPK/Sirt1 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents the fast growth of inflamed tumors by an anti-inflammatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound, a new hydroxyl radical scavenger, on the endothelial dysfunction after exposure of pig coronary artery to hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxyl radical scavenging effect of this compound in myocardial and coronary endothelial preservation and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular mechanisms by which Nicaraven, a free radical scavenger, influences apoptosis, or programmed cell death. The focus is on its effects on the expression of key genes that regulate this critical cellular process. The information presented here is synthesized from peer-reviewed research and is intended to provide a detailed understanding for professionals in the fields of oncology, pharmacology, and drug development.
Executive Summary
This compound has been shown to induce programmed cell death in cancer cells through mechanisms that are dependent on the cells' molecular profile.[1][2][3] In cancer cells with high expression of the anti-apoptotic protein Bcl-2, such as the U937 lymphoma cell line, this compound promotes apoptosis.[1][2][3] This is achieved by modulating the expression of key apoptosis-regulating genes. Specifically, this compound treatment leads to a decrease in the expression of Bcl-2 and a significant increase in the expression of caspase-7, an executioner caspase.[1] This guide provides a detailed examination of these findings, including the experimental methodologies used and the signaling pathways involved.
Quantitative Data on Gene Expression Changes
The following table summarizes the observed changes in the protein expression levels of key apoptosis-related genes in U937 human lymphoma cells following treatment with this compound. The data is derived from Western blot analyses.
| Cell Line | Treatment | Target Gene | Method of Analysis | Observed Effect | Reference |
| U937 | 5 mM this compound (60 min) | Bcl-2 | Western Blot | Downregulated | [1] |
| U937 | 5 mM this compound (30 and 60 min) | Caspase-7 | Western Blot | Significantly Upregulated | [1] |
| U937 | 5 mM this compound (30 and 60 min) | Caspase-3 | Western Blot | Slightly Enhanced | [1] |
| U937 | 5 mM this compound | Caspase-9 | Western Blot | Barely Affected | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments that demonstrated the effect of this compound on apoptosis-related gene expression in U937 cells.
Cell Culture and this compound Treatment
-
Cell Line: Human lymphoma cell line U937, characterized by high endogenous expression of Bcl-2.
-
Culture Conditions: Cells were cultured in standard cell culture medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: U937 cells were treated with this compound at a concentration of 5 mM for durations of 30 and 60 minutes prior to analysis. A control group of cells was treated with the vehicle (0 mM this compound).[1]
Western Blot Analysis
-
Purpose: To determine the protein expression levels of Bcl-2, Caspase-7, Caspase-3, and Caspase-9.
-
Lysate Preparation: Following treatment, cells were harvested and lysed using a suitable lysis buffer to extract total protein. Protein concentration was determined using a standard protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample were separated by SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for Bcl-2, Caspase-7, Caspase-3, and Caspase-9. After washing, the membranes were incubated with appropriate HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified to determine the relative protein expression levels.
Apoptosis Assay (Flow Cytometry)
-
Purpose: To confirm the induction of apoptosis following this compound treatment.
-
Staining: U937 cells were treated with 5 mM this compound for 24 hours. A pan-caspase inhibitor, Z-VAD-FMK (20 μM), was used in some conditions as a pre-treatment for 3 hours to confirm caspase-dependent apoptosis.[1] Cells were then harvested and stained with Annexin V and a viability dye (e.g., Propidium Iodide).
-
Analysis: The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer. An increase in the Annexin V-positive cell fraction is indicative of apoptosis.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis in high Bcl-2 expressing cells and the general experimental workflow used to elucidate this mechanism.
Caption: Proposed signaling pathway of this compound-induced apoptosis in U937 cells.
References
- 1. This compound induces programmed cell death by distinct mechanisms according to the expression levels of Bcl-2 and poly (ADP-ribose) glycohydrolase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces programmed cell death by distinct mechanisms according to the expression levels of Bcl-2 and poly (ADP-ribose) glycohydrolase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Efficacy of Nicaraven: A Technical Guide
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nicaraven (B1678736) is a synthetic compound recognized primarily for its potent hydroxyl radical scavenging capabilities.[1][2][3] Preliminary in vitro research has elucidated its efficacy beyond simple antioxidation, revealing significant anti-inflammatory, endothelial-protective, and radioprotective properties. These effects are largely attributed to its ability to modulate key signaling pathways, most notably the suppression of the NF-κB pathway and activation of the AMPK/Sirt1 axis.[1][3][4] This technical guide summarizes the key quantitative data from foundational in vitro studies, provides detailed experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Core Mechanism: Free Radical Scavenging
This compound's primary mechanism of action is the direct scavenging of reactive oxygen species (ROS). Studies have demonstrated its dose-dependent efficacy in neutralizing both superoxide (B77818) and hydroxyl radicals.[5] Electron Spin Resonance (ESR) studies suggest that this compound acts by inhibiting the formation of hydroxyl radicals themselves.[5] This foundational antioxidant activity underpins its broader therapeutic potential in pathologies driven by oxidative stress.
Table 1: Summary of this compound's Free Radical Scavenging Activity
| Assay Type | Radical Species | Key Finding | Reference |
|---|---|---|---|
| Electron Spin Resonance (ESR) | Superoxide (O₂⁻) | Dose-dependent scavenging observed. | [5] |
| Electron Spin Resonance (ESR) | Hydroxyl (•OH) | Dose-dependent scavenging and inhibition of radical formation. | [5] |
| Fluorophotometry | Superoxide & Hydroxyl | Inhibited damage to benzoate (B1203000) and deoxyribose, similar to mannitol. | [5] |
| DCFH-DA Fluorescence Assay | General ROS | Significantly reduced ROS production in HUVECs stimulated by TNFα. |[1][2] |
Experimental Protocol: In Vitro Hydroxyl Radical Scavenging Assay
This protocol describes a method to assess the direct hydroxyl radical scavenging capacity of this compound using Electron Spin Resonance (ESR).
-
Reagents and Materials:
-
This compound (various concentrations)
-
Phosphate (B84403) Buffer (pH 7.4)
-
Fenton Reagents: Ferrous sulfate (B86663) (FeSO₄) and Hydrogen Peroxide (H₂O₂)
-
Spin Trap: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO)
-
ESR Spectrometer
-
-
Procedure:
-
Prepare a reaction mixture in a quartz capillary tube containing phosphate buffer, FeSO₄, and DMPO.
-
Add this compound at the desired final concentration to the experimental group tubes. Add an equivalent volume of buffer to the control tube.
-
Initiate the hydroxyl radical generation by adding H₂O₂ to the mixture.
-
Immediately place the capillary tube into the cavity of the ESR spectrometer.
-
Record the ESR spectrum. The signal represents the DMPO-OH adduct, indicating the presence of hydroxyl radicals.
-
-
Analysis:
-
Measure the signal intensity of the DMPO-OH adduct spectrum in both control and this compound-treated samples.
-
Calculate the percentage of radical scavenging as: [(Control Intensity - Sample Intensity) / Control Intensity] * 100.
-
A dose-dependent decrease in signal intensity indicates scavenging activity.[5]
-
Visualization: Radical Scavenging Assay Workflow
Caption: Workflow for an Electron Spin Resonance (ESR) based radical scavenging assay.
Anti-Inflammatory Efficacy
This compound demonstrates significant anti-inflammatory effects by inhibiting endothelial cell activation and suppressing inflammatory responses in macrophages.[1][2][3] In human umbilical vein endothelial cells (HUVECs), it effectively counters the inflammatory cascade initiated by tumor necrosis factor-alpha (TNFα).[1][2]
Table 2: this compound's Effect on Pro-Inflammatory Markers in TNFα-Stimulated HUVECs
| Marker Class | Specific Marker | Effect | Reference |
|---|---|---|---|
| Adhesion Molecules | VCAM-1 | Suppressed mRNA and protein expression. | [1][2] |
| ICAM-1 | Suppressed mRNA and protein expression. | [1][2] | |
| E-selectin | Suppressed mRNA expression. | [1][2] | |
| Pro-inflammatory Cytokines | MCP-1 | Suppressed mRNA expression. | [1][2] |
| TNFα | Suppressed mRNA expression. | [1][2] | |
| IL-1β, IL-6, IL-8 | Suppressed mRNA expression. | [1][2] |
| Cellular Process | Monocyte Adhesion | Inhibited adhesion to endothelial cells. |[1][2] |
Signaling Pathway: Inhibition of NF-κB Activation
A primary mechanism for this compound's anti-inflammatory action is the suppression of the nuclear factor-κB (NF-κB) signaling pathway.[1][2][4] Upon stimulation by TNFα, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This frees the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes by suppressing the phosphorylation of IKKα/β, IκBα, and the p65 subunit, thereby stabilizing IκBα and preventing p65 nuclear translocation.[1][2]
Caption: this compound inhibits the TNFα-induced NF-κB signaling pathway.
Signaling Pathway: Activation of AMPK/Sirt1
In lipopolysaccharide (LPS)-challenged macrophages, this compound has been shown to activate the AMP-dependent protein kinase (AMPK)/Sirtuin 1 (Sirt1) signaling pathway.[3] Activated AMPK increases the expression and activity of Sirt1, a deacetylase. Sirt1 then deacetylates the NF-κB p65 subunit, which is a crucial step for inhibiting its transcriptional activity. This represents an alternative mechanism by which this compound exerts anti-inflammatory control.[3]
Caption: this compound activates the AMPK/Sirt1 pathway to suppress inflammation.
Experimental Protocol: Monocyte Adhesion Assay
This protocol assesses this compound's ability to inhibit the adhesion of monocytes to an endothelial cell monolayer, a key step in the inflammatory response.
-
Cell Culture:
-
Culture HUVECs to confluence in 96-well plates.
-
Culture a monocytic cell line (e.g., U937) and label with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
-
Procedure:
-
Pre-treat the confluent HUVEC monolayer with various concentrations of this compound for 1-2 hours.
-
Stimulate the HUVECs with TNFα (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules. Include unstimulated and untreated controls.
-
Wash the HUVEC monolayer gently with a culture medium to remove TNFα and this compound.
-
Add the fluorescently labeled monocytes to each well and co-incubate for 30-60 minutes.
-
Wash the wells 2-3 times with PBS to remove non-adherent monocytes.
-
-
Analysis:
Endothelial Protection and Function
This compound actively improves the function of endothelial cells, primarily by protecting them from oxidative damage and enhancing the production of nitric oxide (NO), a critical vasorelaxant.[1][2][6][7]
Table 3: Effects of this compound on Endothelial Cell Function
| Parameter | Model System | Key Finding | Reference |
|---|---|---|---|
| Endothelial Nitric Oxide Synthase (eNOS) | TNFα-stimulated HUVECs | Upregulated eNOS expression. | [1][2] |
| Nitric Oxide (NO) Production | TNFα-stimulated HUVECs | Increased NO levels. | [1][2] |
| Endothelial-dependent Relaxation | Pig Coronary Artery Rings | Protected against hydroxyl radical-induced dysfunction. | [7] |
| Cardiac Functional Recovery | Isolated Rat Hearts (P/R Injury) | Improved recovery of cardiac output and coronary flow. |[6] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol measures NO production in endothelial cells using a fluorescent probe.
-
Reagents and Materials:
-
HUVECs
-
This compound
-
Fluorescent NO Probe: DAF-FM Diacetate
-
Cell culture medium
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed HUVECs in a suitable format (e.g., 96-well plate or chamber slide) and grow to confluence.
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Load the cells with DAF-FM Diacetate probe by incubating them in a medium containing the probe for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove the excess probe.
-
Add fresh medium or buffer to the cells.
-
-
Analysis:
Visualization: Endothelial Protection Assay Workflow
Caption: Experimental workflow for assessing this compound's effect on endothelial function.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. This compound inhibits TNFα-induced endothelial activation and inflammation through suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects against endotoxemia-induced inflammation and organ injury through modulation of AMPK/Sirt1 signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Experimental studies on this compound as radioprotector--free radical scavenging effect and the inhibition of the cellular injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyl radical scavenging effect of this compound in myocardial and coronary endothelial preservation and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound, a new hydroxyl radical scavenger, on the endothelial dysfunction after exposure of pig coronary artery to hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Radiation Protection Studies Using Nicaraven
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals investigating the radioprotective effects of Nicaraven (B1678736) in in vivo models.
Introduction
This compound is a hydroxyl radical scavenger that has demonstrated significant potential as a radioprotective agent.[1][2][3][4] It has been shown to mitigate radiation-induced injury in various normal tissues, including the lungs and hematopoietic system, without significantly compromising the therapeutic effects of radiotherapy on tumors.[1][5] The protective mechanisms of this compound are attributed to its anti-oxidative and anti-inflammatory properties, as well as its ability to inhibit Poly (ADP-ribose) polymerase (PARP).[6][7] These notes provide detailed protocols for in vivo studies to evaluate the radioprotective efficacy of this compound.
Data Summary
The following tables summarize the quantitative data from key preclinical studies on this compound for in vivo radiation protection.
Table 1: this compound Dosage and Administration in Murine Models
| Animal Model | Radiation Type & Dose | This compound Dosage (mg/kg) | Administration Route | Timing of Administration | Key Findings | Reference |
| C57BL/6N Mice | Thoracic X-ray | 20, 50, 100 | Intraperitoneal | Pre-irradiation (5-10 min before) or Post-irradiation (within 5 min after) | Post-irradiation administration of 20 mg/kg was effective in decreasing TGF-β, IL-1β, and SOD2 in the lungs.[8][9][10] | [5][8][9][10] |
| C57BL/6 Mice | Whole-body γ-ray (1 Gy/day for 5 days) | Not specified, but administered after each exposure | Not specified | Post-irradiation | Increased number and colony-forming capacity of hematopoietic stem/progenitor cells; decreased DNA damage.[2] | [2] |
| C57BL/6 Mice | Thoracic X-ray (6 Gy/day) | Not specified, but administered | Not specified | Not specified | Mitigated radiation-induced lung injury by downregulating NF-κB and TGF-β/Smad pathways.[11] | [11][12] |
| C57BL/6 and BALB/c nude mice | Fractionated radiotherapy (10 Gy) | Not specified, but administered | Not specified | Immediately after each irradiation | Increased radiosensitivity of cancer cells through PARP inhibition.[6] | [6] |
Table 2: Effects of this compound on Biomarkers of Radiation-Induced Injury
| Biomarker | Tissue/Fluid | Effect of this compound | Animal Model | Reference |
| γ-H2AX | Tumor | Increased foci formation | C57BL/6 and BALB/c nude mice | [6] |
| PARP | Tumor | Decreased expression | C57BL/6 and BALB/c nude mice | [6] |
| TGF-β, IL-1β | Lungs | Decreased levels | C57BL/6N Mice | [8][9][10] |
| SOD1, SOD2 | Lungs | Attenuated increased expression | C57BL/6N Mice | [8][9] |
| CCL8 | Serum | Decreased level | C57BL/6N Mice | [8][10] |
| IL-6, TNF-α | Plasma | Decreased levels | C57BL/6 Mice | [2][7] |
| 8-oxo-2'-deoxyguanosine | Urine | Decreased levels | C57BL/6 Mice | [2] |
| NF-κB, pSmad2 | Lungs | Attenuated upregulation | C57BL/6N Mice | [11][12] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Model of Radiation-Induced Lung Injury
This protocol is designed to assess the efficacy of this compound in mitigating radiation-induced lung injury (RILI).
1. Animal Model:
-
C57BL/6N mice, 12 weeks old.[11]
2. Tumor Induction (Optional):
-
For tumor-bearing models, inject Lewis Lung Carcinoma (LLC) cells subcutaneously into the back of the chest.[8][9][10]
3. Irradiation:
-
Deliver therapeutic thoracic X-ray irradiation. A daily dose of 6 Gy is a representative example.[11]
4. This compound Administration:
-
Prepare this compound solution in saline.
-
Administer this compound intraperitoneally at doses of 20, 50, or 100 mg/kg.[8][9][10]
-
Timing:
-
Include a placebo group receiving saline only.
5. Endpoint Analysis:
-
Sacrifice mice at selected time points (e.g., 30 days post-irradiation).[8][9][10]
-
Collect serum and lung tissues.
-
Histological Analysis:
-
Perform H&E staining to assess lung tissue morphology.
-
Use Masson's trichrome staining to evaluate collagen deposition and fibrosis.
-
-
Immunohistochemistry:
-
Western Blot Analysis:
-
Cytokine/Chemokine Analysis:
Protocol 2: Assessment of this compound's Protective Effects on Hematopoietic Stem/Progenitor Cells
This protocol evaluates the ability of this compound to protect hematopoietic stem/progenitor cells from radiation-induced damage.
1. Animal Model:
-
C57BL/6 mice, 10-12 weeks old.[7]
2. Irradiation:
-
Expose mice to whole-body γ-irradiation. A fractionated schedule of 1 Gy daily for 5 consecutive days (total 5 Gy) can be used.[2]
3. This compound Administration:
-
Administer this compound (dose to be optimized) or placebo after each radiation exposure.[2]
4. Endpoint Analysis:
-
Sacrifice mice 2 days after the final irradiation.[2]
-
Bone Marrow Analysis:
-
Isolate bone marrow cells from the femurs and tibias.
-
Determine the total number of bone marrow cells.
-
Colony-Forming Unit (CFU) Assay: Plate bone marrow cells in methylcellulose (B11928114) medium to assess the colony-forming capacity of hematopoietic progenitors (CFU-GM, BFU-E, CFU-GEMM).
-
-
Flow Cytometry:
-
Analyze the frequency of hematopoietic stem and progenitor cell populations (e.g., LSK cells) using specific cell surface markers.
-
-
DNA Damage Assessment:
-
Measure DNA damage in bone marrow cells using the comet assay or by staining for γ-H2AX foci.[2]
-
-
Biomarker Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound's radioprotective effects.
Caption: Workflow for RILI studies with this compound.
Caption: Workflow for hematopoietic protection studies.
References
- 1. This compound, a Potential Radioprotective Agent, has Very Limited Effects on the Survival of Cancer Cells and the Growth of Established Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates radiation-induced injury in hematopoietic stem/progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. This compound Exerts a Limited Effect on Radiation-Induced Inhibition of Tumor Growth in a Subcutaneous Murine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates the acquired radioresistance of established tumors in mouse models via PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Radiation-Induced Injury in Hematopoietic Stem/Progenitor Cells in Mice | PLOS One [journals.plos.org]
- 8. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Nicaraven administration route for optimal therapeutic effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicaraven (B1678736), a potent hydroxyl radical scavenger, has demonstrated significant anti-inflammatory and radioprotective properties in preclinical studies. Its therapeutic potential is largely attributed to its ability to modulate key signaling pathways involved in inflammation and cellular damage, such as the NF-κB and TGF-β/Smad pathways. The route of administration is a critical factor in determining the bioavailability, efficacy, and safety of a therapeutic agent. These application notes provide a summary of the current understanding of this compound administration, focusing on the intraperitoneal route, for which the most data is currently available. This document also outlines detailed experimental protocols and visualizes the key signaling pathways and a general experimental workflow.
Data Presentation: Intraperitoneal Administration of this compound in Preclinical Models
The majority of published preclinical studies on this compound have utilized intraperitoneal (i.p.) injection in mouse models. The following table summarizes the dosing regimens used in studies investigating its effects on radiation-induced lung injury.
| Parameter | Pre-Irradiation Administration | Post-Irradiation Administration | Placebo | Reference |
| Dose (mg/kg) | 20, 50, 100 | 20, 50, 100 | Vehicle | [1][2][3] |
| Timing | 5-10 minutes before irradiation | Within 5 minutes after irradiation | Concurrent with this compound groups | [1][2][3] |
| Vehicle | Not specified (likely saline or PBS) | Not specified (likely saline or PBS) | Not specified | [1][2][3] |
| Animal Model | C57BL/6N mice with subcutaneous Lewis lung cancer | C57BL/6N mice with subcutaneous Lewis lung cancer | C57BL/6N mice with subcutaneous Lewis lung cancer | [1][2][3] |
| Key Findings | Post-irradiation administration, particularly at a lower dose of 20 mg/kg, was more effective in attenuating radiation-induced increases in TGF-β and IL-1β in the lungs.[1][2] | This compound significantly decreased serum levels of CCL8 in both pre- and post-irradiation groups compared to placebo.[2] | Showed elevated levels of inflammatory markers post-irradiation compared to this compound-treated groups. | [1][2][3] |
Note: While direct pharmacokinetic data comparing different administration routes for this compound is limited in the public domain, the consistent efficacy observed with intraperitoneal administration in these studies suggests it is a viable route for achieving therapeutic concentrations in preclinical models.
Discussion on Administration Routes for Optimal Therapeutic Effect
The choice of administration route significantly impacts a drug's pharmacokinetic and pharmacodynamic profile. While intraperitoneal administration has been the standard in preclinical this compound research, other routes warrant consideration for clinical development.
-
Intraperitoneal (i.p.) Administration:
-
Advantages: Allows for the administration of a precise dose, bypasses first-pass metabolism, and leads to rapid absorption into the systemic circulation. It is a common and technically straightforward route in small animal research.
-
Disadvantages: It is not a common or practical route for human administration. There is a risk of injection into abdominal organs, which can lead to complications.[4]
-
-
Intravenous (i.v.) Administration:
-
Advantages: Provides 100% bioavailability and immediate onset of action, allowing for precise dose titration.[5][6] This route would be suitable for acute indications where rapid attainment of therapeutic concentrations is critical.
-
Disadvantages: Requires venous access and can be more invasive than other routes. There is a higher risk of injection site reactions and systemic infections.
-
-
Oral (p.o.) Administration:
-
Advantages: Offers the most convenience and is generally the preferred route for chronic therapies due to ease of self-administration.[7]
-
Disadvantages: Bioavailability can be variable and is often reduced due to factors like first-pass metabolism in the liver and degradation in the gastrointestinal tract.[8] The physicochemical properties of this compound would need to be suitable for oral absorption.
-
For optimal therapeutic effect, the choice of administration route for this compound in future clinical studies will depend on the specific indication. For acute conditions, such as mitigating immediate radiation-induced damage, intravenous administration may be optimal. For chronic inflammatory conditions, the development of an oral formulation would be highly desirable. Further research is required to determine the pharmacokinetic profiles of this compound following intravenous and oral administration to establish bioequivalent dosing regimens.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Radiation-Induced Lung Injury
This protocol is based on methodologies described in studies investigating the radioprotective effects of this compound.[1][2][3]
1. Materials:
- This compound
- Sterile saline or phosphate-buffered saline (PBS) for vehicle and dilution
- C57BL/6N mice
- Lewis lung cancer cells (for tumor-bearing model, if required)
- Irradiation source (e.g., X-ray machine)
- Syringes (1 ml) and needles (25-27 gauge)
- Standard animal housing and care facilities
2. Procedure:
- Animal Model: Establish a subcutaneous tumor model by injecting Lewis lung cancer cells into the back of the chest of C57BL/6N mice, if required for the study design.[1][2]
- This compound Preparation: Prepare fresh solutions of this compound in sterile saline or PBS at the desired concentrations (e.g., 2, 5, and 10 mg/ml to achieve doses of 20, 50, and 100 mg/kg in a 10 ml/kg injection volume).
- Animal Grouping: Randomly assign mice to different treatment groups (e.g., Placebo, this compound 20 mg/kg, this compound 50 mg/kg, this compound 100 mg/kg for both pre- and post-irradiation administration).
- Irradiation: Deliver therapeutic thoracic irradiation to the mice. A sample protocol could involve daily 6 Gy X-ray for 5 consecutive days.[9]
- This compound Administration:
- Pre-irradiation: Administer the prepared this compound solution or placebo via intraperitoneal injection 5-10 minutes before each irradiation session.[1][2]
- Post-irradiation: Administer the prepared this compound solution or placebo via intraperitoneal injection within 5 minutes after each irradiation session.[1][2]
- Monitoring and Sample Collection: Monitor the body weight of the mice regularly. At a predetermined time point (e.g., 30 days post-irradiation), euthanize the mice and collect serum and lung tissues for analysis (e.g., ELISA for cytokines, Western blot for signaling proteins).[1][2]
Protocol 2: Western Blot Analysis of NF-κB and TGF-β/Smad Signaling Pathways
This protocol outlines the general steps for assessing the effect of this compound on key proteins in the NF-κB and TGF-β/Smad signaling pathways in tissue lysates.[9][10]
1. Materials:
- Lung tissue lysates from experimental animals
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-IKKα/β, IKKα/β, TGF-β, p-Smad2, Smad2, and a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
2. Procedure:
- Protein Quantification: Determine the protein concentration of each tissue lysate using a protein assay kit.
- SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest overnight at 4°C with gentle agitation.
- Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing steps.
- Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
- Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. Pharmacokinetics of Different Administration Routes - Patel Kwan Consultancy [patelkwan.com]
- 6. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijdra.com [ijdra.com]
- 8. youtube.com [youtube.com]
- 9. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: Utilizing Nicaraven in Combination with Radiotherapy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment; however, its efficacy can be limited by damage to surrounding healthy tissues.[1] Nicaraven (B1678736), a hydroxyl radical scavenger, has emerged as a compound of interest for its potential to mitigate these radiation-induced side effects.[1][2] These application notes provide an overview of the preclinical evidence for using this compound in conjunction with radiotherapy, detailing its effects on both normal and cancerous tissues. Recent findings also suggest a potential role for this compound in enhancing radiotherapeutic effects in specific cancer cell types, such as those with homologous recombination deficiency.[3][4]
This document outlines protocols for in vivo studies based on methodologies from published preclinical research, presents quantitative data in a tabular format for ease of comparison, and includes diagrams to illustrate the proposed mechanisms of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in combination with radiotherapy.
Table 1: Effects of this compound on Radiation-Induced Normal Tissue Injury
| Tissue/Cell Type | Model | This compound Dosage | Administration Timing | Key Findings | Reference |
| Hematopoietic Stem Cells | C57BL/6 Mice | 50 mg/kg/day | Post-irradiation | Significantly increased number and colony-forming capacity of hematopoietic stem/progenitor cells; decreased DNA damage.[5][6] | [5][6] |
| Lung Tissue | C57BL/6N Mice | 20 mg/kg | Post-irradiation | Effectively decreased levels of TGF-β, IL-1β, and SOD2.[7] | [7] |
| Lung Tissue | C57BL/6N Mice | 50 mg/kg | Post-irradiation | Reduced DNA damage (γ-H2AX foci) and recruitment of macrophages and neutrophils.[8] | [8] |
| Plasma | C57BL/6 Mice | 50 mg/kg/day | Post-irradiation | Significantly decreased levels of inflammatory cytokines IL-6 and TNF-α.[5] | [5] |
| Serum | C57BL/6N Mice | 20, 50, 100 mg/kg | Pre- or Post-irradiation | Significantly decreased the level of CCL8.[2][7] | [2][7] |
Table 2: Effects of this compound on Tumor Growth in Combination with Radiotherapy
| Cancer Model | Animal Model | This compound Dosage | Administration Timing | Effect on Tumor Growth Inhibition by Radiotherapy | Reference |
| Lewis Lung Carcinoma | C57BL/6 Mice | 20, 50, 100 mg/kg | Pre- or Post-irradiation | Did not significantly diminish radiation-induced inhibition of tumor growth.[9][10][11] | [9][10][11] |
| Lewis Lung Carcinoma & A549 Human Lung Cancer | C57BL/6 & BALB/c Nude Mice | Not Specified | Post-irradiation | Significantly inhibited tumor growth during short-term follow-up, suggesting attenuation of acquired radioresistance.[12] | [12] |
| Cancer Cells with Homologous Recombination Deficiency | In vitro | Not Specified | Not Applicable | Enhanced the cytotoxicity of X-ray irradiation.[3][4] | [3][4] |
Experimental Protocols
The following are detailed protocols for conducting preclinical studies with this compound and radiotherapy, based on established methodologies.
Protocol 1: Evaluation of this compound's Radioprotective Effects in a Tumor-Bearing Mouse Model
Objective: To determine the optimal dose and timing of this compound administration for mitigating radiation-induced side effects.
Materials:
-
Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Animals: Male C57BL/6N mice (8 weeks old).
-
Reagents: this compound, Placebo (e.g., saline), DMEM, Fetal Bovine Serum, Penicillin/Streptomycin.
-
Equipment: Cell culture incubator, irradiator (X-ray source), syringes, calipers.
Methodology:
-
Cell Culture: Maintain LLC cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[2]
-
Tumor Induction: Subcutaneously inject LLC cells into the back of the chest of C57BL/6N mice.[7][10] Allow tumors to reach a volume of approximately 100 mm³.[12]
-
Animal Grouping: Randomly assign mice to different treatment groups:
-
Control (No irradiation, no this compound)
-
Irradiation + Placebo
-
Irradiation + this compound (e.g., 20, 50, 100 mg/kg) with pre-irradiation administration
-
Irradiation + this compound (e.g., 20, 50, 100 mg/kg) with post-irradiation administration
-
-
Treatment Administration:
-
Monitoring and Endpoint:
-
Analysis:
-
Tumor Growth: Calculate tumor volume and compare between groups.
-
Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., TGF-β, IL-1β, CCL8) and markers of oxidative stress and DNA damage (e.g., SOD1, SOD2, 53BP1, caspase 3) in serum and lung tissue homogenates using ELISA or Western blot.[7][13]
-
Protocol 2: Investigating this compound's Effect on Acquired Radioresistance
Objective: To assess if this compound can attenuate the acquired radioresistance of tumors during fractionated radiotherapy.
Materials:
-
Cell Lines: Lewis Lung Carcinoma (LLC) and A549 human lung cancer cells.
-
Animals: C57BL/6 mice and BALB/c nude mice.
-
Reagents: this compound, Saline.
-
Equipment: Irradiator, syringes, calipers, equipment for immunohistochemistry and apoptosis assays.
Methodology:
-
Tumor Induction: Establish subcutaneous tumors as described in Protocol 1.[12]
-
Fractionated Radiotherapy: Once tumors reach ~100 mm³, begin a fractionated radiotherapy schedule.
-
This compound Administration: Administer this compound or saline intraperitoneally immediately after each irradiation exposure.[12]
-
Challenge and Analysis:
-
After the fractionated radiotherapy course, deliver an additional challenge dose of 10 Gy.[12]
-
At 1 and 3 days post-challenge, sacrifice a subset of mice.
-
Excise tumors and analyze for γ-H2AX foci formation (immunohistochemistry) and cell apoptosis (e.g., TUNEL assay).[12]
-
Analyze tumor tissue for PARP expression via Western blot.[12]
-
-
Tumor Growth Monitoring: In a separate cohort of mice, continue to monitor tumor growth after the fractionated radiotherapy to assess long-term effects.[12]
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms of this compound's action and a typical experimental workflow.
Caption: Proposed radioprotective mechanism of this compound in normal tissues.
Caption: Potential radiosensitizing mechanism of this compound via PARP inhibition.
Caption: General experimental workflow for in vivo studies.
Discussion and Future Directions
The primary role of this compound in the context of radiotherapy appears to be as a radioprotector for normal tissues.[1] Its ability to scavenge free radicals and reduce inflammation contributes to the mitigation of common side effects such as radiation-induced lung injury and hematopoietic system damage.[5][6][7][8] For most cancer models, this compound does not seem to interfere with the tumor-inhibitory effects of radiotherapy.[1][9][10]
Excitingly, recent evidence suggests a more direct anti-cancer role for this compound in specific contexts. Its ability to inhibit PARP suggests it could act as a radiosensitizer in tumors with deficiencies in homologous recombination, a concept known as synthetic lethality.[3][4] Furthermore, its potential to overcome acquired radioresistance could be significant for improving outcomes in patients undergoing fractionated radiotherapy.[12]
Future research should focus on:
-
Elucidating the precise mechanisms of PARP inhibition by this compound.
-
Identifying predictive biomarkers to select patients with HR-deficient tumors who may benefit most from this combination therapy.
-
Conducting further preclinical studies to confirm the efficacy of this compound in overcoming acquired radioresistance in a wider range of cancer models.
These application notes and protocols provide a framework for researchers to further investigate the multifaceted roles of this compound in combination with radiotherapy, with the ultimate goal of improving the therapeutic ratio in cancer treatment.
References
- 1. This compound, a Potential Radioprotective Agent, has Very Limited Effects on the Survival of Cancer Cells and the Growth of Established Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. This compound enhances the cytotoxicity of X-ray irradiation in cancer cells with homologous recombination deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. This compound attenuates radiation-induced injury in hematopoietic stem/progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Radiation-Induced Injury in Hematopoietic Stem/Progenitor Cells in Mice | PLOS One [journals.plos.org]
- 7. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Exerts a Limited Effect on Radiation-Induced Inhibition of Tumor Growth in a Subcutaneous Murine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates the acquired radioresistance of established tumors in mouse models via PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Application Notes and Protocols for Measuring the In Vitro Antioxidant Activity of Nicaraven
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicaraven (1,2-bis(nicotinamido)propane) is a synthetic compound recognized for its potent antioxidant properties, primarily as a scavenger of superoxide (B77818) and hydroxyl radicals.[1] Its ability to mitigate oxidative stress makes it a compound of interest for therapeutic applications in conditions associated with free radical-mediated injury, such as ischemia-reperfusion injury and radiation-induced damage.[1][2] These application notes provide detailed protocols for common in vitro assays to characterize and quantify the antioxidant activity of this compound.
Data Presentation
Currently, publicly available literature does not provide specific quantitative data, such as IC50 values, for the direct antioxidant activity of this compound in a standardized, comparable format. Studies have confirmed its dose-dependent scavenging effects on superoxide and hydroxyl radicals, but without presenting compiled quantitative metrics.[1] Researchers are encouraged to generate dose-response curves and calculate IC50 values based on the protocols provided below to establish a quantitative profile of this compound's antioxidant capacity.
Table 1: Quantitative Antioxidant Activity of this compound (Hypothetical Data)
| Assay Type | Radical Scavenged | IC50 (µM) | Maximum Inhibition (%) | Positive Control |
| Hydroxyl Radical Scavenging | •OH | Data not available | Data not available | Mannitol, Trolox |
| Superoxide Radical Scavenging | O₂⁻• | Data not available | Data not available | Superoxide Dismutase (SOD) |
| Lipid Peroxidation Inhibition | Peroxyl Radicals | Data not available | Data not available | Trolox, BHT |
Note: This table is provided as a template. The values are intentionally left blank as they are not currently available in published literature.
Experimental Protocols
The following protocols are generalized methods for assessing the antioxidant activity of this compound. It is recommended to optimize the concentrations of this compound and other reagents for specific experimental setups.
Protocol 1: Hydroxyl Radical (•OH) Scavenging Assay
This assay evaluates the ability of this compound to neutralize hydroxyl radicals, which are highly reactive oxygen species. The Fenton reaction is a common method for generating hydroxyl radicals in vitro.[3]
Principle: The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals. In the presence of a detection molecule (e.g., a fluorescent probe or a spin trap), the radicals induce a measurable change (e.g., fluorescence decay or a specific ESR signal). This compound, as a hydroxyl radical scavenger, will compete with the detection molecule, reducing the signal change in a dose-dependent manner.[4]
Materials:
-
This compound
-
Phosphate (B84403) buffer (pH 7.4)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Detection reagent:
-
For Fluorometry: Fluorescein or other suitable fluorescent probe[4]
-
For Electron Spin Resonance (ESR): 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) as a spin trap[1]
-
-
Positive control: Mannitol or Trolox
-
Microplate reader (for fluorometry) or ESR spectrometer
Procedure (Fluorometric Method):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer).
-
In a 96-well plate, add in triplicate:
-
Phosphate buffer
-
Fluorescein solution
-
Varying concentrations of this compound or positive control.
-
-
Initiate the reaction by adding FeSO₄ solution followed immediately by H₂O₂ solution.
-
Measure the fluorescence decay kinetically at appropriate excitation and emission wavelengths for the chosen probe.
-
The protective effect of this compound is determined by calculating the area under the curve (AUC) and comparing it to the control (no antioxidant).
Procedure (ESR Method):
-
In a test tube, mix the phosphate buffer, DMPO, and varying concentrations of this compound.
-
Add FeSO₄ and H₂O₂ to initiate the Fenton reaction.
-
Transfer the solution to a quartz capillary tube and place it in the ESR spectrometer.
-
Record the ESR spectrum. The signal intensity of the DMPO-OH adduct will be reduced in the presence of this compound.
-
Quantify the reduction in signal intensity relative to the control.
Protocol 2: Superoxide Radical (O₂⁻•) Scavenging Assay
This assay measures the capacity of this compound to scavenge superoxide radicals, which can be generated enzymatically (e.g., using a xanthine (B1682287)/xanthine oxidase system) or non-enzymatically.
Principle: Superoxide radicals are generated and detected. In the presence of this compound, the signal generated by the superoxide radicals will be diminished. ESR spectroscopy is a highly specific method for this measurement.[1]
Materials:
-
This compound
-
Phosphate buffer (pH 7.4)
-
Superoxide generation system (e.g., hypoxanthine (B114508) and xanthine oxidase)
-
Spin trap for ESR: 5,5-dimethyl-1-pyrroline N-oxide (DMPO)[5]
-
Positive control: Superoxide Dismutase (SOD)
-
ESR spectrometer
Procedure (ESR Method):
-
Prepare a stock solution of this compound.
-
In a test tube, combine the phosphate buffer, hypoxanthine, DMPO, and varying concentrations of this compound or SOD.
-
Initiate the reaction by adding xanthine oxidase.
-
Transfer the mixture to a quartz capillary tube and acquire the ESR spectrum.
-
The intensity of the DMPO-OOH spin adduct signal is measured. A decrease in signal intensity in the presence of this compound indicates superoxide scavenging.
-
Calculate the percentage of scavenging activity for each concentration of this compound.
Protocol 3: Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay assesses the ability of this compound to inhibit the peroxidation of lipids, a key process in cellular damage. Malondialdehyde (MDA), a product of lipid peroxidation, is measured.
Principle: Lipid peroxidation is induced in a lipid-rich medium (e.g., a brain homogenate or liposomes) using an oxidizing agent. The resulting MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically. This compound's ability to inhibit this process is quantified.
Materials:
-
This compound
-
Lipid source (e.g., rat brain homogenate, egg yolk liposomes)
-
Phosphate buffer (pH 7.4)
-
Peroxidation inducer (e.g., FeSO₄ and ascorbate)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Positive control: Trolox or Butylated Hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Prepare the lipid source suspension in phosphate buffer.
-
Incubate the lipid suspension with varying concentrations of this compound or a positive control.
-
Induce lipid peroxidation by adding the FeSO₄/ascorbate solution.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA, followed by the TBA solution.
-
Heat the samples (e.g., in a boiling water bath for 15-20 minutes) to facilitate the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.
-
The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples to the control.
Visualizations
Caption: Workflow for In Vitro Antioxidant Assay.
Caption: this compound's Radical Scavenging Mechanism.
References
- 1. [Experimental studies on this compound as radioprotector--free radical scavenging effect and the inhibition of the cellular injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound, a new hydroxyl radical scavenger, on the endothelial dysfunction after exposure of pig coronary artery to hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel fluorometric assay for hydroxyl radical scavenging capacity (HOSC) estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct superoxide scavenging activity of nonsteroidal anti-inflammatory drugs: determination by electron spin resonance using the spin trap method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Murine Model of Radiation-Induced Lung Injury with Nicaraven
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radiation-induced lung injury (RILI) is a common and dose-limiting toxicity associated with thoracic radiotherapy, manifesting as acute pneumonitis and late-stage pulmonary fibrosis.[1] The development of effective countermeasures is crucial for improving therapeutic outcomes in cancer patients. This document provides a detailed methodology for establishing a murine model of RILI and investigating the mitigative effects of Nicaraven, a radioprotective agent.
This compound has been shown to effectively mitigate RILI by suppressing the inflammatory response through the downregulation of the NF-κB and TGF-β/Smad signaling pathways.[1][2] These protocols are designed to offer a reproducible framework for preclinical evaluation of this compound and other potential radioprotectors.
Experimental Protocols
Animal Model and Husbandry
-
Species and Strain: C57BL/6N or C57BL/6J mice, 8-12 weeks old, are recommended due to their well-characterized response to thoracic irradiation, which includes both pneumonitis and fibrotic phases.[2][3][4]
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) barrier facility with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.[3]
-
Acclimation: Allow animals to acclimate to the facility for at least one week prior to the initiation of experiments.[3]
-
Ethics: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.[3]
Induction of Radiation-Induced Lung Injury (RILI)
-
Irradiation Source: A 200-320 kVp X-ray irradiator is suitable for this model.[3][5]
-
Anesthesia: Anesthetize mice using an appropriate method, such as intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).[3]
-
Irradiation Procedure:
-
Position the anesthetized mouse in the prone position.
-
Shield the head, abdomen, and limbs with lead shielding (e.g., 8 mm) to ensure targeted irradiation of the whole thorax.[3]
-
Deliver a total dose of 30 Gy of X-rays to the thorax. This can be administered as a fractionated dose of 6 Gy daily for 5 consecutive days.[2][6] A single dose of 10-20 Gy can also be used, which is known to induce pneumonitis and fibrosis.[4][7]
-
The dose rate should be calibrated and consistent (e.g., ~1 Gy/min).[5]
-
Sham-irradiated control animals should undergo the same anesthesia and positioning procedures without radiation exposure.[3]
-
-
Post-Irradiation Care: Keep mice on a heating blanket until they are fully awake and mobile before returning them to their cages. Monitor animals closely for signs of respiratory distress.[3]
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline.
-
Dosage and Administration: Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection.[2] Other doses, such as 20 mg/kg, have also been shown to be effective.[8]
-
Timing: For the fractionated radiation protocol, inject this compound within 10 minutes after each radiation exposure.[2][6] A placebo (vehicle) should be administered to the irradiated control group.
-
Experimental Groups:
-
Control (CON): Sham irradiation + Placebo i.p.
-
Irradiation (IR): Thoracic irradiation + Placebo i.p.
-
Irradiation + this compound (IR + N): Thoracic irradiation + this compound (50 mg/kg) i.p.
-
Assessment of Lung Injury
Tissues and samples should be collected at predetermined endpoints, such as at the acute phase (e.g., 24 hours after the last irradiation) and the chronic phase (e.g., 100 days post-irradiation) to assess pneumonitis and fibrosis, respectively.[2]
-
Histopathology:
-
Euthanize mice and perfuse the lungs with phosphate-buffered saline (PBS).
-
Fix the left lung in 10% neutral buffered formalin for 24-48 hours.
-
Embed the tissue in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess collagen deposition and fibrosis.
-
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval on deparaffinized lung sections.
-
Incubate with primary antibodies against markers of DNA damage (γ-H2AX), inflammation (CD11c, F4/80), and fibrosis (α-SMA).[1]
-
Use appropriate secondary antibodies and detection reagents.
-
Quantify positive cells or stained areas using image analysis software.
-
-
Western Blot Analysis:
-
Homogenize fresh-frozen lung tissue in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against NF-κB p65, IκBα, TGF-β, and pSmad2. Use GAPDH or α-Tubulin as a loading control.[1]
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) kit.[1]
-
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs with sterile PBS.
-
Centrifuge the BAL fluid to pellet the cells.
-
Count total cells using a hemocytometer.
-
Use the supernatant to measure total protein concentration as an indicator of vascular permeability.[9]
-
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effect of this compound on RILI.
Table 1: Effect of this compound on DNA Damage and Inflammatory Cell Infiltration (Acute Phase)
| Parameter | Control (CON) | Irradiation (IR) | Irradiation + this compound (IR + N) | P-value (IR vs IR+N) |
| γ-H2AX+ Cells (%) | - | 16.27 ± 2.05 | 7.13 ± 0.91 | < 0.01[1] |
| Sca-1+ cells with γ-H2AX foci (%) | - | 1.93 ± 0.51 | 0.35 ± 0.19 | < 0.01[1] |
| CD11c+ Monocytes (%) | - | 8.23 ± 0.75 | 4.61 ± 0.65 | < 0.01[1] |
| F4/80+ Macrophages (%) | - | 12.63 ± 1.36 | 8.07 ± 1.38 | < 0.01[1] |
| Data are presented as mean ± SD. Data derived from a study using a 30 Gy fractionated X-ray dose.[1] |
Table 2: Effect of this compound on Pro-inflammatory and Pro-fibrotic Signaling Pathways
| Protein Expression (Relative to Control) | Irradiation (IR) | Irradiation + this compound (IR + N) |
| NF-κB p65 | Upregulated | Attenuated Upregulation[1][2] |
| TGF-β | Upregulated | Attenuated Upregulation[1][2] |
| pSmad2 | Upregulated | Attenuated Upregulation[1][2] |
| Qualitative summary based on Western blot analyses.[1][2] |
Table 3: Effect of this compound on Markers of Chronic Lung Injury (Fibrosis)
| Parameter | Irradiation (IR) | Irradiation + this compound (IR + N) |
| α-SMA Expression | Enhanced | Attenuated Enhancement[1][2] |
| Collagen Deposition | Enhanced | Attenuated Enhancement[1][2] |
| Qualitative summary based on immunohistochemistry and Western blot analyses at the chronic phase.[1][2] |
Mandatory Visualizations
Caption: Experimental workflow for the murine RILI model with this compound treatment.
Caption: this compound's mechanism in mitigating RILI signaling pathways.
References
- 1. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A preclinical rodent model of radiation induced lung injury for medical countermeasure screening in accordance with the FDA animal rule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Radiation Induced Lung Injury: Lessons Learned from Whole Thorax Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 9. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Nicaraven in Preclinical Research of Chronic Inflammatory Conditions
Disclaimer: This document summarizes preclinical research findings for informational purposes only. Nicaraven (B1678736) is an investigational compound and does not have an approved treatment schedule for any medical condition. The protocols described herein are intended for use in a controlled laboratory research setting by qualified professionals and are not intended for human or veterinary use.
Introduction
This compound (2(R,S)-1,2-bis(nicotinamido)propane) is a hydroxyl radical scavenger that has demonstrated anti-inflammatory properties in various preclinical models.[1][2][3] Its mechanism of action is primarily associated with the suppression of the NF-κB signaling pathway, a key regulator of the inflammatory response.[2][3] Additionally, this compound has been shown to modulate the AMPK/Sirt1 signaling pathway in macrophages.[4] These characteristics suggest its potential as a research tool for investigating novel therapeutic strategies for chronic inflammatory conditions. This document provides an overview of its application in preclinical research, including experimental protocols and quantitative data from published studies.
Mechanism of Action in Inflammation
This compound exerts its anti-inflammatory effects through several mechanisms. In endothelial cells stimulated by tumor necrosis factor-alpha (TNFα), a key inflammatory cytokine, this compound has been shown to inhibit the activation of the NF-κB signaling pathway.[2][3] This is achieved by preventing the phosphorylation of key signaling molecules including NF-κB p65, IκBα, and IκB kinase (IKK)α/β.[2] By stabilizing IκBα, this compound prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[2] This leads to a reduction in the expression of adhesion molecules (VCAM-1, ICAM-1, E-selectin) and pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[2]
In models of endotoxemia, this compound has been found to activate the AMP-dependent protein kinase (AMPK)/Sirt1 signaling pathway in macrophages, which also contributes to the suppression of NF-κB activation.[4] Furthermore, as a hydroxyl radical scavenger, this compound helps to mitigate oxidative stress, a common feature of chronic inflammation.[2]
Caption: this compound inhibits TNFα-induced NF-κB signaling.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from various preclinical studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Model | Species | Dosage | Route of Administration | Key Findings | Reference |
| Carrageenan-induced paw edema | Rat | 10-100 µ g/paw | Intraplantar | Significant protective effects. | [1] |
| Splanchnic artery occlusion-reperfusion injury | Rat | 100 mg/kg | Intravenous (i.v.) | Reduced neutrophil infiltration and histological damage. | [1] |
| Inflamed Tumor Model | Mouse | 50 mg/kg daily | Intraperitoneal (i.p.) | Inhibited fast tumor growth; reduced levels of CXCL10 and SDF-1 in the tumor and IL-2 and MIP-2 in serum. | [5][6] |
| Postoperative Systemic Inflammatory Response | Mouse | Not specified | Not specified | Attenuated enhanced tumor metastasis to the lungs by suppressing inflammatory responses. | [7] |
| Endotoxemia | Mouse | Not specified | Intraperitoneal (i.p.) | Decreased serum pro-inflammatory cytokines, reduced neutrophil infiltration, attenuated multiple organ injury, and increased survival rate. | [4] |
| Radiation-Induced Lung Injury | Mouse | 50 mg/kg | Intraperitoneal (i.p.) | Mitigated lung injury by downregulating NF-κB and TGF-β/Smad pathways. | [8][9] |
Table 2: In Vitro Effects of this compound on Inflammatory Markers
| Cell Line | Stimulant | This compound Concentration | Key Findings | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Slight, dose-dependent inhibition of nitrite (B80452) production. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNFα | Not specified | Significantly reduced reactive oxygen species (ROS) production; Suppressed mRNA expression of VCAM-1, ICAM-1, E-selectin, MCP-1, TNFα, IL-1β, IL-6, and IL-8; Inhibited monocyte adhesion; Reduced protein levels of VCAM-1 and ICAM-1. | [2] |
| Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibited macrophage activation and nitric oxide (NO) production; Suppressed expression and secretion of pro-inflammatory cytokines. | [4] |
Experimental Protocols
The following are representative protocols derived from the methodologies described in the cited literature. These should be adapted and optimized for specific experimental needs.
Objective: To assess the effect of this compound on TNFα-induced inflammatory responses in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant human TNFα
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Antibodies for VCAM-1 and ICAM-1 for Western blot or ELISA
-
Monocytic cell line (e.g., THP-1) for adhesion assay
-
Fluorescent dye for labeling monocytic cells
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed HUVECs in appropriate culture plates. Once confluent, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: After pre-treatment, stimulate the HUVECs with TNFα (e.g., 10 ng/mL) for a duration relevant to the endpoint being measured (e.g., 4-6 hours for gene expression, 12-24 hours for protein expression).
-
Gene Expression Analysis (qPCR):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR using primers for VCAM-1, ICAM-1, E-selectin, IL-6, IL-8, and a housekeeping gene.
-
-
Protein Expression Analysis (Western Blot/ELISA):
-
Lyse the cells and determine protein concentration.
-
Analyze the expression of VCAM-1 and ICAM-1 using Western blot or ELISA according to the manufacturer's instructions.
-
-
Monocyte Adhesion Assay:
-
Label a monocytic cell line with a fluorescent dye.
-
After treating HUVECs with this compound and TNFα, wash the cells and add the labeled monocytes.
-
Allow the monocytes to adhere for a specified time (e.g., 30-60 minutes).
-
Wash away non-adherent cells and quantify the adherent monocytes using a fluorescence plate reader or microscopy.
-
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Objective: To evaluate the anti-inflammatory effect of this compound in an acute local inflammation model in rats.
Materials:
-
Male Wistar rats (or other suitable strain)
-
This compound
-
Carrageenan solution (e.g., 1% in saline)
-
Saline (vehicle control)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
This compound Administration: Administer this compound at doses ranging from 10-100 µ g/paw via intraplantar injection into the right hind paw. The control group receives a vehicle injection.
-
Induction of Edema: After a specified pre-treatment time (e.g., 30 minutes), inject carrageenan solution into the sub-plantar surface of the right hind paw of all animals.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each this compound-treated group compared to the vehicle control group.
Conclusion
This compound has demonstrated notable anti-inflammatory effects in a range of preclinical models, primarily through the inhibition of the NF-κB signaling pathway. The provided data and protocols serve as a foundation for researchers to further investigate the potential of this compound in the context of chronic inflammatory diseases. Further studies are warranted to elucidate its full therapeutic potential and to establish its safety and efficacy in more complex disease models before any consideration for clinical translation.
References
- 1. Effects of this compound on nitric oxide-related pathways and in shock and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. This compound inhibits TNFα-induced endothelial activation and inflammation through suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. This compound prevents the fast growth of inflamed tumors by an anti-inflammatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Attenuates Postoperative Systemic Inflammatory Responses-Induced Tumor Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nicaraven in Hematopoietic Stem Cell Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicaraven, a potent hydroxyl radical scavenger, has demonstrated significant protective effects on hematopoietic stem/progenitor cells (HSPCs), particularly in the context of radiation-induced injury.[1][2] Its application in hematopoietic stem cell research is primarily focused on mitigating cellular damage, enhancing cell survival, and promoting hematopoietic recovery. These notes provide an overview of its application, key experimental findings, and detailed protocols for its use in research settings. The underlying mechanism of this compound's protective effects appears to be linked to its anti-oxidative and anti-inflammatory properties.[1][2]
Key Applications
-
Radioprotection of Hematopoietic Stem/Progenitor Cells: this compound has been shown to attenuate injury to HSPCs following radiation exposure.[1][2]
-
Enhancement of HSPC Colony-Forming Capacity: Treatment with this compound can improve the ability of HSPCs to form colonies of various hematopoietic lineages.[2][3]
-
Reduction of DNA Damage: this compound administration is associated with decreased DNA damage in HSPCs exposed to radiation.[2][3]
-
Modulation of Inflammatory Cytokines: The compound can reduce the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound on radiation-induced injury in murine hematopoietic stem/progenitor cells.
Table 1: Effect of this compound on Hematopoietic Stem/Progenitor Cell Populations in Bone Marrow
| Treatment Group | Percentage of c-kit+ cells | Percentage of CD34+ cells |
| Placebo | (Data not explicitly provided) | (Data not explicitly provided) |
| This compound | Significantly higher (p=0.002) | Significantly higher (p=0.002) |
Data derived from a study where C57BL/6 mice were exposed to 1 Gy γ-ray radiation daily for 5 days and treated with this compound or a placebo.[2]
Table 2: Effect of this compound on Colony Formation of Bone Marrow Mononuclear Cells
| Treatment Group | Total Number of Colonies (>50 cells) |
| Placebo | (Baseline for comparison) |
| This compound | Significantly higher |
Colonies, including CFU-GEMM, CFU-M, CFU-GM, and BFU-E, were observed.[3]
Table 3: Effect of this compound on DNA Damage in Bone Marrow Cells
| Treatment Group | Percentage of Cells with 53BP1 Foci |
| Placebo | (Baseline for comparison) |
| This compound | Significantly lower |
53BP1 foci are markers of DNA double-strand breaks.[3]
Table 4: Effect of this compound on Plasma Inflammatory Cytokines
| Treatment Group | IL-6 Levels | TNF-α Levels |
| Placebo | (Baseline for comparison) | (Baseline for comparison) |
| This compound | Significantly decreased | Significantly decreased |
Cytokine levels were measured by ELISA.[3]
Signaling Pathways and Mechanisms
This compound's protective effects on hematopoietic stem cells are attributed to its dual action as an antioxidant and an anti-inflammatory agent. By scavenging hydroxyl radicals, it directly mitigates oxidative stress, a key contributor to radiation-induced DNA damage. Furthermore, by reducing the levels of inflammatory cytokines like IL-6 and TNF-α, this compound helps to create a more favorable microenvironment for hematopoietic stem cell survival and function.
Caption: Proposed mechanism of this compound's protective action on HSPCs.
Experimental Protocols
The following are detailed protocols based on the methodologies used in the study by Kawakatsu et al., 2013.[1][2]
In Vivo Radioprotection Study in Mice
Objective: To assess the protective effect of this compound on hematopoietic stem/progenitor cells in mice following radiation exposure.
Materials:
-
C57BL/6 mice
-
This compound
-
Placebo (vehicle control)
-
γ-ray radiation source
Procedure:
-
Divide mice into two groups: this compound-treated and placebo-treated.
-
Expose the mice to 1 Gy of γ-ray radiation daily for 5 consecutive days (total dose of 5 Gy).[1][2]
-
Immediately after each radiation exposure, administer this compound or placebo to the respective groups.
-
Two days after the final radiation treatment, sacrifice the mice and collect bone marrow and peripheral blood for analysis.[1][2]
Flow Cytometry Analysis of HSPCs
Objective: To quantify the populations of c-kit+ and CD34+ hematopoietic stem/progenitor cells in bone marrow.
Materials:
-
Bone marrow mononuclear cells (isolated from femurs and tibias)
-
Fluorescently labeled antibodies against c-kit and CD34
-
Flow cytometer
Procedure:
-
Isolate bone marrow mononuclear cells from the femurs and tibias of the treated mice.
-
Incubate the cells with fluorescently labeled antibodies specific for c-kit and CD34 surface markers.
-
Analyze the stained cells using a flow cytometer to determine the percentage of c-kit+ and CD34+ cells within the total bone marrow mononuclear cell population.
Colony-Forming Unit (CFU) Assay
Objective: To evaluate the colony-forming capacity of hematopoietic progenitor cells.
Materials:
-
Bone marrow mononuclear cells
-
Methylcellulose (B11928114) complete medium
-
Incubator (37°C, 5% CO2)
Procedure:
-
Mix freshly isolated bone marrow mononuclear cells in methylcellulose complete medium.
-
Plate the cell suspension in culture dishes.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
After 9 days of incubation, count the number of colonies (defined as >50 cells) under a microscope.[3]
-
Identify and score the different types of colonies (CFU-GEMM, CFU-M, CFU-GM, BFU-E).
DNA Damage Assessment (53BP1 Foci Staining)
Objective: To assess the level of DNA double-strand breaks in bone marrow cells.
Materials:
-
Bone marrow cells
-
4-well culture slides
-
Anti-53BP1 antibody
-
Fluorescent secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed bone marrow cells from treated mice onto 4-well culture slides and culture for 7 days.
-
Fix and permeabilize the cells.
-
Incubate the cells with a primary antibody against 53BP1.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of cells with 53BP1 foci (representing sites of DNA damage).
Caption: Workflow for in vivo radioprotection studies with this compound.
Conclusion
This compound presents a promising therapeutic agent for protecting hematopoietic stem cells from radiation-induced damage. The provided data and protocols offer a foundation for further research into its mechanisms of action and potential clinical applications in contexts such as radiotherapy and accidental radiation exposure. Future studies could explore the efficacy of this compound in combination with other radioprotective agents or its potential for ex vivo expansion of hematopoietic stem cells.
References
- 1. This compound attenuates radiation-induced injury in hematopoietic stem/progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Radiation-Induced Injury in Hematopoietic Stem/Progenitor Cells in Mice | PLOS One [journals.plos.org]
- 3. This compound Attenuates Radiation-Induced Injury in Hematopoietic Stem/Progenitor Cells in Mice | PLOS One [journals.plos.org]
Nicaraven: Investigational Application Notes for Mitigation of Chemotherapy-Induced Side Effects
Disclaimer: The following application notes and protocols are based on preclinical research investigating Nicaraven's efficacy in reducing side effects associated with radiotherapy . Currently, there is a lack of direct clinical or preclinical evidence supporting the use of This compound (B1678736) for the mitigation of chemotherapy-induced toxicities. The information presented herein is intended for research and drug development professionals to provide a framework for investigating the potential of this compound in a chemotherapy context, based on its known mechanisms of action.
Introduction
This compound is a potent hydroxyl radical scavenger that has demonstrated significant radioprotective effects in preclinical models.[1][2][3] Its mechanism of action also includes anti-inflammatory properties and the inhibition of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4][5] Many chemotherapy agents induce cellular damage through the generation of reactive oxygen species (ROS) and by causing DNA damage, similar to radiotherapy. Therefore, it is hypothesized that this compound's protective mechanisms may extend to mitigating the side effects of certain chemotherapeutic drugs.
These notes provide a summary of the current understanding of this compound's biological effects and offer detailed experimental protocols derived from radiotherapy studies, which can be adapted for investigating its potential role in ameliorating chemotherapy-induced toxicities such as myelosuppression, mucositis, and organ damage.
Mechanism of Action
This compound is believed to exert its protective effects on non-malignant tissues through a multi-faceted approach:
-
Hydroxyl Radical Scavenging: As a primary hydroxyl radical scavenger, this compound can neutralize these highly reactive oxygen species, which are a major contributor to cellular damage induced by some anticancer treatments.
-
Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by downregulating key signaling pathways such as NF-κB and TGF-β/Smad.[2] It can also reduce the recruitment of inflammatory cells like macrophages and neutrophils to the site of tissue injury.[2]
-
PARP Inhibition: By inhibiting PARP, this compound may influence DNA repair processes. This could have a dual effect: protecting normal tissues from excessive DNA damage while potentially sensitizing certain types of cancer cells to DNA-damaging agents.[4][5]
Signaling Pathway of this compound in Mitigating Tissue Damage
Caption: Proposed mechanism of this compound in protecting normal tissues.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound in the context of radiotherapy-induced side effects. These data illustrate this compound's potential for tissue protection and modulation of biological markers.
Table 1: Effect of this compound on Inflammatory and Fibrotic Markers in Irradiated Lung Tissue
| Marker | Treatment Group | Result | Reference |
| TGF-β | Radiotherapy + this compound (20 mg/kg, post-irradiation) | Effective decrease in lung tissue | [2] |
| IL-1β | Radiotherapy + this compound (20 mg/kg, post-irradiation) | Effective decrease in lung tissue | [2] |
| CCL8 | Radiotherapy + this compound | Significant decrease in serum | [2] |
| SOD2 | Radiotherapy + this compound (20 mg/kg, post-irradiation) | Effective decrease in lung tissue | [2] |
Table 2: In Vivo Administration Dosing and Timing in a Preclinical Mouse Model
| Parameter | Details | Reference |
| Animal Model | C57BL/6N mice with subcutaneous Lewis lung cancer | [2] |
| This compound Doses | 20, 50, 100 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | [2] |
| Timing (Pre-Irradiation) | 5-10 minutes before thoracic irradiation | [2] |
| Timing (Post-Irradiation) | Within 5 minutes after thoracic irradiation | [2] |
| Optimal Protective Dose | 20 mg/kg administered post-irradiation | [2] |
Experimental Protocols
The following protocols are adapted from preclinical studies investigating this compound in radiotherapy models. These can serve as a starting point for designing experiments to evaluate this compound's efficacy against chemotherapy-induced side effects.
In Vivo Murine Model for Assessing Mitigation of Systemic Toxicity
This protocol is designed to assess the ability of this compound to reduce systemic side effects in a tumor-bearing mouse model.
Caption: Workflow for in vivo evaluation of this compound.
Methodology:
-
Animal Model: Utilize 8-week-old male C57BL/6N mice.
-
Tumor Inoculation: Subcutaneously inject 5 x 10^5 Lewis lung carcinoma (LLC) cells in 0.1 ml of saline into the dorsal thoracic region.
-
Treatment Groups: Once tumors are established (e.g., 10 days post-inoculation), randomize mice into groups:
-
Vehicle Control
-
Chemotherapy Agent alone
-
Chemotherapy Agent + this compound (pre-treatment)
-
Chemotherapy Agent + this compound (post-treatment)
-
-
Drug Administration:
-
Administer the selected chemotherapeutic agent via a clinically relevant route (e.g., i.p. or i.v.).
-
Administer this compound (e.g., 20 mg/kg) intraperitoneally at a specified time before or after chemotherapy administration.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal body weight and tumor size regularly.
-
At a pre-determined endpoint (e.g., 24-72 hours for acute toxicity, or longer for chronic effects), euthanize animals.
-
Collect blood for complete blood count (CBC) to assess myelosuppression and for serum biomarker analysis (e.g., kidney and liver function tests).
-
Harvest tissues of interest (e.g., bone marrow, small intestine, heart, kidneys) for histological analysis and for quantification of inflammatory markers (e.g., IL-1β, TGF-β) and DNA damage markers (e.g., γH2AX).
-
In Vitro Assay for Assessing Cytoprotection of Normal Cells
This protocol can be used to determine if this compound selectively protects non-cancerous cells from chemotherapy-induced toxicity without compromising the cytotoxic effect on cancer cells.
Methodology:
-
Cell Lines:
-
Normal Cells: Use a relevant non-cancerous cell line, such as human hematopoietic stem cells (HSCs) or normal epithelial cells.
-
Cancer Cells: Use a panel of cancer cell lines relevant to the chemotherapy agent being tested.
-
-
Experimental Setup:
-
Plate cells at an appropriate density in 96-well plates.
-
Pre-treat a subset of wells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Add the chemotherapeutic agent at a range of concentrations to both this compound-treated and untreated wells.
-
-
Viability Assessment:
-
After a suitable incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as an MTS or MTT assay.
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) of the chemotherapy agent for both normal and cancer cell lines, with and without this compound co-treatment.
-
A successful outcome would show a rightward shift in the dose-response curve (higher IC50) for normal cells treated with this compound, indicating a protective effect, with no significant change in the IC50 for cancer cells.
-
Conclusion and Future Directions
The existing preclinical data strongly suggest that this compound is a promising agent for mitigating radiotherapy-induced side effects. Its mechanisms of action—hydroxyl radical scavenging, anti-inflammation, and PARP inhibition—are highly relevant to the toxicities induced by many chemotherapeutic agents.
Future research should focus on directly evaluating this compound in combination with specific chemotherapy drugs known to cause significant oxidative stress and DNA damage, such as platinum-based agents (e.g., cisplatin) and anthracyclines (e.g., doxorubicin). The protocols outlined above provide a foundational framework for such investigations. Successful preclinical validation could pave the way for clinical trials to assess this compound as a supportive care medication to improve the therapeutic index of chemotherapy.
References
- 1. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Potential Radioprotective Agent, has Very Limited Effects on the Survival of Cancer Cells and the Growth of Established Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances the cytotoxicity of X-ray irradiation in cancer cells with homologous recombination deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates the acquired radioresistance of established tumors in mouse models via PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endothelial Dysfunction with Nicaraven
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nicaraven to study and modulate endothelial dysfunction.
Introduction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a shift towards a pro-inflammatory and pro-thrombotic state. It is a key early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy. This compound, a potent hydroxyl radical scavenger, has emerged as a valuable tool for investigating the mechanisms of endothelial dysfunction and for exploring potential therapeutic interventions. Its anti-inflammatory properties and its ability to restore endothelial function make it a subject of significant research interest.[1][2]
Mechanism of Action
This compound exerts its protective effects on the endothelium through a multi-faceted mechanism, primarily centered around its antioxidant and anti-inflammatory activities.
1. Reactive Oxygen Species (ROS) Scavenging: this compound is a known scavenger of hydroxyl radicals, one of the most potent and damaging reactive oxygen species.[1][2] In the context of endothelial dysfunction, excessive ROS production, often stimulated by inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), leads to oxidative stress, cellular damage, and impaired endothelial function. This compound directly mitigates this by neutralizing these harmful radicals.[1][3]
2. Inhibition of the NF-κB Signaling Pathway: A crucial aspect of this compound's anti-inflammatory effect is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] TNF-α, a key inflammatory cytokine, activates the NF-κB pathway, leading to the transcription of numerous pro-inflammatory genes, including those for adhesion molecules and other cytokines. This compound has been shown to prevent the TNF-α-induced activation of the NF-κB pathway by:
-
Suppressing the phosphorylation of NF-κB p65, IκBα, and IκB kinase (IKK)α/β.[1]
-
Stabilizing IκBα, an inhibitor of NF-κB.[1]
-
Inhibiting the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus.[1]
3. Improvement of Endothelial Function: By mitigating oxidative stress and inflammation, this compound helps restore normal endothelial function. This is evidenced by its ability to upregulate the expression of endothelial nitric oxide synthase (eNOS) and subsequently increase the production of nitric oxide (NO), a key molecule in vasodilation and endothelial health.[1][2]
Mandatory Visualizations
Caption: this compound's mechanism in mitigating TNF-α-induced endothelial dysfunction.
Caption: Experimental workflow for studying this compound's effects on endothelial dysfunction.
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of endothelial dysfunction. Note: Specific numerical values for dose-response relationships are often not detailed in the provided search results; therefore, the data is presented as observed effects at tested concentrations.
Table 1: Effect of this compound on TNF-α-Induced Reactive Oxygen Species (ROS) Production in Human Umbilical Vein Endothelial Cells (HUVECs)
| This compound Concentration | Method | Observed Effect | Reference |
| Dose-dependent | 2′-7′-dichlorofluorescein (DCF) fluorescence | Significantly reduced TNF-α-induced ROS production. | [1][3] |
Table 2: Effect of this compound on TNF-α-Induced Adhesion Molecule and Pro-inflammatory Cytokine mRNA Expression in HUVECs
| Target Gene | This compound Concentration | Observed Effect | Reference |
| VCAM-1 | Dose-dependent | Suppressed TNF-α-induced mRNA expression. | [1] |
| ICAM-1 | Dose-dependent | Suppressed TNF-α-induced mRNA expression. | [1] |
| E-selectin | Dose-dependent | Suppressed TNF-α-induced mRNA expression. | [1] |
| MCP-1 | Dose-dependent | Suppressed TNF-α-induced mRNA expression. | [1] |
| TNF-α | Dose-dependent | Suppressed TNF-α-induced mRNA expression. | [1] |
| IL-1β | Dose-dependent | Suppressed TNF-α-induced mRNA expression. | [1] |
| IL-6 | Dose-dependent | Suppressed TNF-α-induced mRNA expression. | [1] |
| IL-8 | Dose-dependent | Suppressed TNF-α-induced mRNA expression. | [1] |
Table 3: Effect of this compound on TNF-α-Induced Monocyte Adhesion and Adhesion Molecule Protein Expression in HUVECs
| Parameter | This compound Concentration | Observed Effect | Reference |
| Monocyte Adhesion | Dose-dependent | Inhibited TNF-α-induced monocyte adhesion. | [1] |
| VCAM-1 Protein | Dose-dependent | Reduced TNF-α-induced protein levels. | [1] |
| ICAM-1 Protein | Dose-dependent | Reduced TNF-α-induced protein levels. | [1] |
Table 4: Effect of this compound on Endothelial Function Markers
| Parameter | This compound Concentration | Observed Effect | Reference |
| eNOS Expression | Not specified | Upregulated endothelial nitric oxide synthase. | [1] |
| Nitric Oxide Levels | Not specified | Increased nitric oxide levels. | [1] |
| Bradykinin-induced relaxation | 10⁻⁴ and 10⁻⁵ M | Shifted the dose-response curves back to control levels in hydroxyl radical-exposed pig coronary arteries. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on endothelial dysfunction.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the effect of this compound on intracellular ROS production in endothelial cells, typically HUVECs, stimulated with an inflammatory agonist like TNF-α.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
TNF-α
-
This compound
-
2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture HUVECs in appropriate flasks or plates until they reach confluence.
-
Pre-treatment: Pre-treat the HUVEC monolayer with varying concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (medium with the solvent used for this compound).
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells (except for the negative control) and incubate for the desired time (e.g., 2 hours) to induce ROS production.
-
Loading with DCFH-DA: Wash the cells twice with warm PBS. Add DCFH-DA solution (e.g., 10 µM in PBS) to each well and incubate in the dark at 37°C for 30 minutes.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the fluorescence levels in this compound-treated cells to the TNF-α-stimulated control.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Objective: To determine the effect of this compound on NO production by endothelial cells by measuring the accumulation of nitrite (B80452) (a stable metabolite of NO) in the culture medium.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium Nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture HUVECs in a 96-well plate until confluent. Treat the cells with different concentrations of this compound for the desired duration.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction: In a new 96-well plate, add a specific volume of the collected supernatant and the nitrite standards. Add the Griess reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Compare the NO production in this compound-treated cells to the control group.
Protocol 3: Monocyte Adhesion Assay
Objective: To assess the effect of this compound on the adhesion of monocytes to an endothelial cell monolayer, a key step in the inflammatory response.
Materials:
-
HUVECs
-
Monocytic cell line (e.g., THP-1)
-
Endothelial and monocytic cell culture media
-
TNF-α
-
This compound
-
Fluorescent dye (e.g., Calcein-AM)
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
HUVEC Culture and Treatment: Grow HUVECs to confluence in a multi-well plate. Pre-treat with this compound and then stimulate with TNF-α as described in Protocol 1.
-
Monocyte Labeling: Label the monocytic cells (e.g., THP-1) with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Co-culture: Add the fluorescently labeled monocytes to the HUVEC monolayer and incubate for a specific period (e.g., 30-60 minutes) at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent monocytes. Repeat the washing step 2-3 times.
-
Quantification:
-
Microscopy: Capture images of multiple fields per well using a fluorescence microscope and count the number of adherent fluorescent cells.
-
Plate Reader: Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
-
Data Analysis: Calculate the average number of adherent cells per field or the relative fluorescence units. Compare the adhesion in this compound-treated wells to the TNF-α-stimulated control.
Protocol 4: Western Blot Analysis of Adhesion Molecules (VCAM-1 and ICAM-1)
Objective: To determine the effect of this compound on the protein expression levels of VCAM-1 and ICAM-1 in endothelial cells.
Materials:
-
HUVECs
-
TNF-α
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-VCAM-1, anti-ICAM-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Treat HUVECs with this compound and/or TNF-α as previously described.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against VCAM-1, ICAM-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of VCAM-1 and ICAM-1 to the loading control. Compare the protein expression levels in different treatment groups.
References
Assessing the Neuroprotective Efficacy of Nicaraven: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicaraven is a potent hydroxyl radical scavenger that has demonstrated significant neuroprotective potential, particularly in the context of ischemia-reperfusion injury.[1][2][3][4] Its primary mechanism of action is the direct scavenging of hydroxyl and superoxide (B77818) radicals, thereby mitigating oxidative stress-induced cellular damage.[1][2] This document provides a comprehensive experimental framework for evaluating the neuroprotective effects of this compound, detailing both in vitro and in vivo methodologies. The protocols outlined herein are designed to assess this compound's impact on key markers of neuronal injury, including apoptosis, oxidative stress, and functional neurological outcomes.
I. In Vitro Assessment of Neuroprotection
The Oxygen-Glucose Deprivation/Reperfusion (OGD/R) model is a widely accepted in vitro method for simulating ischemic and reperfusion injury in neuronal cell cultures.[5][6][7] This model allows for the controlled study of cellular and molecular mechanisms of ischemic cell death and the evaluation of potential neuroprotective agents like this compound.
Experimental Workflow: In Vitro OGD/R Model
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Nicaraven in Models of Neurodegenerative Diseases, Including Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Rationale for Use
Nicaraven (B1678736) ((+/-)-N, N'-propylenedinicotinamide) is a potent hydroxyl radical scavenger that has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury and excitotoxicity.[1][2] While direct studies on this compound in specific Alzheimer's disease (AD) models are currently limited, its established mechanisms of action provide a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative conditions where oxidative stress and excitotoxicity are key pathological drivers.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a well-documented early event in the pathogenesis of Alzheimer's disease.[3][4][5] This oxidative damage contributes to amyloid-beta (Aβ) deposition, tau hyperphosphorylation, synaptic dysfunction, and ultimately, neuronal cell death.[4] Furthermore, Aβ oligomers can induce excitotoxicity by potentiating the activity of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent neuronal damage.[1]
This compound's ability to directly scavenge hydroxyl radicals and its potential to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death pathways, suggests it could mitigate these key pathological processes in AD.[1][6] These application notes provide a summary of existing data on this compound's neuroprotective effects and offer detailed protocols for evaluating its therapeutic potential in established in vitro and in vivo models of Alzheimer's disease.
II. Quantitative Data on this compound's Neuroprotective Efficacy
The following tables summarize the currently available quantitative data on the neuroprotective effects of this compound from non-AD specific models of neuronal injury.
Table 1: In Vitro Neuroprotective Effects of this compound in Organotypic Hippocampal Slice Cultures
| Model System | Insult | This compound Concentration | Outcome Measure | Result | Reference |
| Organotypic mouse hippocampal slice cultures | Oxygen-Glucose Deprivation (OGD) | 1 mM | Propidium Iodide (PI) Uptake (Cell Death) | Significant inhibition of PI uptake | [1][7] |
| Organotypic mouse hippocampal slice cultures | Oxygen-Glucose Deprivation (OGD) | 5 mM | Propidium Iodide (PI) Uptake (Cell Death) | Maximal inhibition of PI uptake | [1][7] |
| Organotypic mouse hippocampal slice cultures | 10 µM NMDA | 1 mM - 50 mM | Propidium Iodide (PI) Uptake (Cell Death) | Dose-dependent inhibition of cell death | [1][7] |
| Organotypic mouse hippocampal slice cultures | 10 µM NMDA | 5 mM | Propidium Iodide (PI) Uptake (Cell Death) | Maximal inhibition of cell death | [1][7] |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Transient Focal Ischemia
| Model System | Treatment Group | This compound Dosage | Outcome Measure | Result | Reference |
| Male Sprague-Dawley rats | Pre-treatment | 20 mg/kg/hour | Infarction Volume | 14.7% reduction | [2] |
| Male Sprague-Dawley rats | Post-treatment | 20 mg/kg/hour | Infarction Volume | 12.3% reduction | [2] |
| Male Sprague-Dawley rats | Pre-treatment | 60 mg/kg/hour | Infarction Volume | 18.6% reduction (P < 0.05) | [2] |
| Male Sprague-Dawley rats | Post-treatment | 60 mg/kg/hour | Infarction Volume | 20.9% reduction (P < 0.01) | [2] |
| Male Sprague-Dawley rats | Post-treatment | 20 mg/kg/hour or 60 mg/kg/hour | Brain Edema | Significant reduction | [2] |
III. Proposed Signaling Pathways and Mechanisms of Action
Based on existing literature, this compound is proposed to exert its neuroprotective effects through a dual mechanism relevant to Alzheimer's disease pathology.
Caption: Proposed neuroprotective mechanism of this compound in Alzheimer's disease.
IV. Experimental Protocols
The following protocols are designed to investigate the efficacy of this compound in established in vitro and in vivo models of Alzheimer's disease.
A. In Vitro Protocol: Neuroprotection Against Amyloid-Beta Induced Toxicity in Primary Cortical Neurons
This protocol assesses the ability of this compound to protect primary neurons from the toxic effects of Aβ oligomers.
References
- 1. Possible role of this compound in neuroprotective effect on hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of ischemia-reperfusion injury in the rat neocortex by the hydroxyl radical scavenger this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurosci.cn [neurosci.cn]
- 5. Impaired Adaptive Cellular Responses to Oxidative Stress and the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates the acquired radioresistance of established tumors in mouse models via PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Long-Term Administration Studies of Nicaraven in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Nicaraven's effects in animal models, with a focus on its long-term administration. The provided protocols and data are intended to guide researchers in designing and conducting further preclinical studies.
Overview of This compound (B1678736) Studies in Animal Models
The available data suggest that this compound can mitigate radiation-induced tissue damage by suppressing inflammatory responses through the downregulation of key signaling pathways, including NF-κB and TGF-β/Smad.
Quantitative Data from this compound Administration Studies
The following tables summarize the key quantitative findings from studies involving the administration of this compound in mouse models of radiotherapy.
Table 1: Effects of this compound on Serum Biomarkers in a Tumor-Bearing Mouse Model of Radiotherapy
| Biomarker | Animal Model | This compound Dose (mg/kg) | Administration Time | Observation Period | Key Findings | Reference |
| 8-OHdG | C57BL/6N Mice | 20, 50, 100 | Post-irradiation | 30 days | Significantly lower levels in mice receiving this compound post-irradiation compared to pre-irradiation. | [1][2] |
| TGF-β | C57BL/6N Mice | 20, 50, 100 | Pre- and Post-irradiation | 30 days | No significant changes in serum levels. | [1][2] |
| IL-1β | C57BL/6N Mice | 20, 50, 100 | Pre- and Post-irradiation | 30 days | No significant changes in serum levels. | [1][2] |
| IL-6 | C57BL/6N Mice | 20, 50, 100 | Pre- and Post-irradiation | 30 days | No significant changes in serum levels. | [1][2] |
| CCL8 | C57BL/6N Mice | 20, 50, 100 | Pre- and Post-irradiation | 30 days | Significantly lower levels in mice receiving this compound compared to placebo. | [1][2] |
Table 2: Effects of this compound on Lung Tissue in a Mouse Model of Radiation-Induced Lung Injury
| Parameter | Animal Model | This compound Dose (mg/kg) | Administration Time | Observation Period | Key Findings | Reference |
| TGF-β | C57BL/6N Mice | 20, 50 | Post-irradiation | 30 days | Significantly decreased levels with 20 mg/kg post-irradiation administration. | [1][3] |
| IL-1β | C57BL/6N Mice | 20, 50 | Post-irradiation | 30 days | Significantly decreased levels with 20 and 50 mg/kg post-irradiation administration. | [1][3] |
| SOD2 | C57BL/6N Mice | 20 | Post-irradiation | 30 days | Effectively decreased levels with 20 mg/kg post-irradiation administration. | [1][3] |
| Caspase 3 | C57BL/6N Mice | 20, 50, 100 | Post-irradiation | 30 days | Enhanced expression effectively attenuated by post-irradiation administration. | [1][3] |
| NF-κB | C57BL/6N Mice | 50 | Post-irradiation | Acute and Chronic (100 days) | Effectively attenuated radiation-induced upregulation. | [4] |
| pSmad2 | C57BL/6N Mice | 50 | Post-irradiation | Acute and Chronic (100 days) | Effectively attenuated radiation-induced upregulation. | [4] |
| α-SMA | C57BL/6N Mice | 50 | Post-irradiation | Chronic (100 days) | Effectively attenuated radiation-induced enhancement of expression. | [4] |
| Collagen Deposition | C57BL/6N Mice | 50 | Post-irradiation | Chronic (100 days) | Effectively attenuated radiation-induced enhancement. | [4] |
Table 3: Effects of this compound on Tumor Growth and Metastasis
| Parameter | Animal Model | This compound Dose (mg/kg) | Administration Time | Observation Period | Key Findings | Reference |
| Tumor Growth | C57BL/6N Mice | 20, 50, 100 | Pre- and Post-irradiation | 30 days | Did not significantly diminish radiation-induced inhibition of tumor growth. | [2] |
| Tumor Metastasis | C57BL/6N Mice | Not specified | 30 min before and 24h after I/R injury | Not specified | Effectively attenuated enhanced tumor metastasis to the lungs. | [5] |
| PARP Expression | C57BL/6 and BALB/c nude mice | Not specified | Immediately after each irradiation | Short-term follow-up | Decreased expression in tumor tissue. | [6] |
Experimental Protocols
Protocol for Investigating this compound in a Tumor-Bearing Mouse Model of Radiotherapy
This protocol is based on studies investigating the optimal dose and timing of this compound administration to mitigate radiotherapy side effects.[2][7]
1. Animal Model:
- Species: Male C57BL/6N mice, 8 weeks old.
- Tumor Induction: Subcutaneously inoculate 5 x 10^5 Lewis lung carcinoma (LLC) cells in 0.1 ml of saline into the back of the chest.
- Acclimatization: Allow 10 days for tumor growth to approximately 100 mm³.
2. Experimental Groups:
- Control (no irradiation, no treatment)
- Placebo (irradiation + vehicle)
- This compound Pre-irradiation (20, 50, or 100 mg/kg)
- This compound Post-irradiation (20, 50, or 100 mg/kg)
3. Radiotherapy:
- Apparatus: ISOVOLT TITAN320 X-ray irradiator or equivalent.
- Parameters: 200 kV, 15 mA, with 5 mm Al filtration.
- Dose Rate: Approximately 1.0084 Gy/min.
- Procedure: Deliver therapeutic thoracic irradiation to tumor-bearing mice.
4. This compound Administration:
- Route: Intraperitoneal (IP) injection.
- Pre-irradiation: Administer this compound 5-10 minutes before irradiation.
- Post-irradiation: Administer this compound within 5 minutes after irradiation.
5. Monitoring and Sample Collection:
- Body Weight: Measure every other day.
- Tumor Size: Measure every other day.
- Sacrifice: On day 30 post-irradiation (control mice on day 15).
- Sample Collection: Collect blood via inferior vena cava for serum analysis. Harvest lung and tumor tissues for further analysis (e.g., ELISA, Western blot, immunohistochemistry).
Protocol for Long-Term Evaluation of this compound in Radiation-Induced Lung Injury
This protocol extends the observation period to assess chronic effects, based on a study by Xu et al.[4]
1. Animal Model:
- Species: Male C57BL/6N mice, 12 weeks old.
2. Experimental Groups:
- Control (no irradiation, no treatment)
- Irradiation + Placebo
- Irradiation + this compound (50 mg/kg)
3. Radiotherapy:
- Regimen: Daily 6 Gy thoracic X-ray radiation for 5 consecutive days (cumulative dose of 30 Gy).
4. This compound Administration:
- Route: Intraperitoneal (IP) injection.
- Timing: Administer 50 mg/kg this compound within 10 minutes after each radiation exposure.
5. Observation Periods and Endpoints:
- Acute Phase: Sacrifice mice the day after the last radiation exposure.
- Chronic Phase: Sacrifice mice 100 days after the last radiation exposure.
- Endpoints:
- Acute: Immunohistochemical analysis of lung tissues for DNA damage (γ-H2AX), stem cells (Sca-1), and inflammatory cells (CD11c, F4/80, CD206). Western blot analysis for NF-κB, TGF-β, and pSmad2.
- Chronic: Analysis of α-SMA expression and collagen deposition in lung tissues.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the NF-κB Signaling Pathway
This compound has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[4][8]
This compound's Downregulation of the TGF-β/Smad Signaling Pathway
In the context of radiation-induced lung injury, this compound attenuates the pro-fibrotic TGF-β/Smad pathway.[1][4]
Experimental Workflow for this compound Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical animal model.
Protocols for Long-Term Toxicological Studies
While specific long-term toxicity data for this compound are not available in the reviewed literature, the following are general protocols for conducting such studies, based on established guidelines. These can be adapted for the evaluation of this compound.
General Protocol for a Chronic Oral Toxicity Study
1. Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure. 2. Animal Model: Typically two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog). 3. Group Size: For rodents, at least 20 animals (10 per sex) per group. For non-rodents, at least 4 animals (2 per sex) per group. 4. Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should produce some evidence of toxicity but not mortality. The low dose should not produce any adverse effects (No-Observed-Adverse-Effect Level, NOAEL). 5. Administration: Daily oral administration (e.g., gavage, in feed, or in drinking water) for a period of 6 to 12 months. 6. Observations:
- Daily: Clinical signs of toxicity and mortality.
- Weekly: Body weight and food/water consumption.
- Periodic: Hematology, clinical chemistry, and urinalysis. Ophthalmoscopy. 7. Terminal Procedures:
- Necropsy: Gross pathological examination of all animals.
- Organ Weights: Weighing of major organs.
- Histopathology: Microscopic examination of a comprehensive list of tissues from all control and high-dose animals, and any gross lesions from other groups.
General Protocol for a Carcinogenicity Bioassay
1. Objective: To identify the carcinogenic potential of a substance. 2. Animal Model: Typically two rodent species (e.g., F344 rats and B6C3F1 mice). 3. Group Size: At least 50 animals per sex per group. 4. Dose Levels: At least two dose levels and a control group, often determined from a 90-day toxicity study. 5. Administration: Daily administration for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24-30 months for rats). 6. Observations: Similar to chronic toxicity studies, with a focus on palpation for masses. 7. Terminal Procedures: Comprehensive gross and histopathological examination with a focus on neoplastic lesions.
General Protocol for a Reproductive and Developmental Toxicity Study
1. Objective: To assess the potential adverse effects of a substance on reproduction and development. 2. Study Design: Can be a one-generation or multi-generational study. 3. Animal Model: Typically rats. 4. Endpoints:
- Parental Generation (F0): Mating performance, fertility, gestation length, parturition, and lactation.
- First Filial Generation (F1): Viability, body weight, developmental landmarks, and reproductive performance.
- Embryo-Fetal Development: Examination of fetuses for external, visceral, and skeletal abnormalities. 5. Administration: Dosing of the F0 generation before mating, during gestation, and through lactation. The F1 generation may also be dosed.
Conclusion
The available data from animal models suggest that this compound has a promising profile as a radioprotective and anti-inflammatory agent, particularly in mitigating the side effects of radiotherapy. Its mechanism of action appears to involve the downregulation of the NF-κB and TGF-β/Smad signaling pathways. The provided protocols for radiotherapy models can serve as a basis for further investigation.
However, a significant data gap exists regarding the long-term safety profile of this compound. To fully characterize its potential for chronic use, dedicated long-term toxicity, carcinogenicity, and reproductive toxicology studies are warranted. The general protocols outlined above provide a framework for how such essential safety assessments could be conducted. Researchers and drug development professionals are encouraged to pursue these studies to establish a comprehensive understanding of this compound's safety and efficacy.
References
- 1. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Postoperative Systemic Inflammatory Responses-Induced Tumor Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates the acquired radioresistance of established tumors in mouse models via PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits TNFα-induced endothelial activation and inflammation through suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of Nicaraven in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the potential off-target effects of Nicaraven (B1678736) observed in preclinical studies. The following troubleshooting guides and FAQs are designed to address specific issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known effects of this compound in preclinical models outside of its intended therapeutic targets?
A1: Preclinical studies have not identified significant adverse off-target effects in the traditional sense. Instead, research has primarily focused on this compound's protective and modulatory effects on various biological pathways, particularly in the context of radiotherapy and inflammation. The key observed effects include the attenuation of radiation-induced lung injury (RILI) and the suppression of systemic inflammatory responses that can promote tumor metastasis.[1][2][3] this compound has been shown to achieve these effects by reducing the levels of various inflammatory cytokines and chemokines.[4][5]
Q2: Can the anti-inflammatory properties of this compound interfere with studies on inflammatory processes?
A2: Yes, researchers should be aware that this compound's potent anti-inflammatory effects could be a confounding factor in studies where an inflammatory response is a key component of the experimental model. This compound has been shown to reduce the recruitment of macrophages and neutrophils to inflamed tissues and decrease the levels of pro-inflammatory cytokines.[3][5][6] Therefore, its use in models of inflammation should be carefully considered and controlled for.
Q3: Does this compound affect normal cell proliferation or interfere with the efficacy of radiotherapy on tumors?
A3: Preclinical data suggests that this compound has a limited effect on the growth of established tumors and does not significantly interfere with the efficacy of radiation-induced tumor growth inhibition.[1][7] Its primary role appears to be the selective protection of normal tissues from radiation-induced injury.[7]
Q4: Are there any known effects of this compound on nitric oxide (NO) signaling pathways?
A4: One study investigated this compound's interaction with NO-related pathways. It was found that this compound is not a direct scavenger of peroxynitrite. However, it did show a slight, dose-dependent inhibition of nitrite (B80452) production in lipopolysaccharide-stimulated macrophages and a slight inhibition of poly (ADP-ribose) synthetase (PARS) activation, potentially through direct enzymatic inhibition.[8]
Troubleshooting Guides
Issue 1: Unexpected reduction in inflammatory markers in a non-inflammation focused study.
-
Possible Cause: this compound's inherent anti-inflammatory properties may be influencing the experimental microenvironment.
-
Troubleshooting Steps:
-
Review the experimental protocol to determine the timing and dosage of this compound administration.
-
Measure baseline levels of key inflammatory cytokines and chemokines (e.g., TGF-β, IL-1β, IL-6, CCL8) in control and this compound-treated groups to quantify the compound's effect.[1][4]
-
Consider including a separate control group to assess the impact of the inflammatory response in your model without this compound treatment.
-
Issue 2: Alterations in cellular redox state or DNA damage response.
-
Possible Cause: this compound is known to act as a hydroxyl radical scavenger and can modulate cellular responses to oxidative stress and DNA damage.[1][6]
-
Troubleshooting Steps:
-
Assess markers of oxidative stress, such as superoxide (B77818) dismutase (SOD1, SOD2) levels, to determine if this compound is impacting the redox balance in your model.[1][9]
-
Evaluate DNA damage markers like 53BP1 to understand if this compound is influencing DNA repair pathways.[1][4]
-
Data Presentation
Table 1: Summary of this compound's Effect on Inflammatory Cytokines and Chemokines in Preclinical Models
| Cytokine/Chemokine | Model System | Effect Observed | Reference |
| TGF-β | Radiation-Induced Lung Injury (Mouse) | Decreased levels in lung tissue | [1][4][9] |
| IL-1β | Radiation-Induced Lung Injury (Mouse) | Decreased levels in lung tissue | [1][4][9] |
| IL-6 | Radiation-Induced Lung Injury (Mouse) | No significant change in serum | [1][4] |
| CCL8 | Radiation-Induced Lung Injury (Mouse) | Significantly decreased levels in serum | [1][3][4] |
| CXCL10 | Inflamed Tumor Model (Mouse) | Reduced levels in the tumor | [5] |
| SDF-1 | Inflamed Tumor Model (Mouse) | Reduced levels in the tumor | [5] |
| IL-2 | Inflamed Tumor Model (Mouse) | Reduced levels in serum | [5] |
| MIP-2 | Inflamed Tumor Model (Mouse) | Reduced levels in serum | [5] |
Table 2: Summary of this compound's Effect on Markers of Oxidative Stress and DNA Damage
| Marker | Model System | Effect Observed | Reference |
| SOD1 | Radiation-Induced Lung Injury (Mouse) | Lower expression detected post-irradiation | [1][4] |
| SOD2 | Radiation-Induced Lung Injury (Mouse) | Effectively decreased levels in the lungs | [1][4] |
| 53BP1 | Radiation-Induced Lung Injury (Mouse) | Slightly decreased expression in lungs | [1][4] |
| Caspase 3 | Radiation-Induced Lung Injury (Mouse) | Lower expression detected post-irradiation | [4][9] |
Experimental Protocols
Key Experiment: Evaluation of Inflammatory Response in Irradiated Lungs
-
Animal Model: C57BL/6N mice with a subcutaneous tumor model established by injecting Lewis lung cancer cells.[1][4]
-
Irradiation Protocol: Therapeutic thoracic irradiations are performed.[1][4]
-
This compound Administration: this compound is administered intraperitoneally at various doses (e.g., 20, 50, 100 mg/kg) either before or after irradiation.[1][4]
-
Sample Collection: Serum and lung tissues are collected for analysis at a specified time point post-irradiation (e.g., 14 or 30 days).[1][9]
-
Analysis:
-
ELISA: Used to measure the levels of cytokines and chemokines (TGF-β, IL-1β, IL-6, CCL8) and markers of oxidative damage (8-OHdG) in serum and lung tissue homogenates.[1]
-
Western Blot: Used to determine the expression levels of proteins involved in oxidative stress (SOD1, SOD2), DNA damage (53BP1), and apoptosis (caspase 3) in lung tissues.[1][9]
-
Visualizations
Caption: this compound's inhibition of radiation-induced inflammatory pathways.
Caption: Workflow for assessing this compound's effects in a RILI model.
References
- 1. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Postoperative Systemic Inflammatory Responses-Induced Tumor Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces cancer metastasis to irradiated lungs by decreasing CCL8 and macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents the fast growth of inflamed tumors by an anti-inflammatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts a Limited Effect on Radiation-Induced Inhibition of Tumor Growth in a Subcutaneous Murine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on nitric oxide-related pathways and in shock and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Nicaraven solubility in common laboratory solvents like DMSO and ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the solubility of Nicaraven in common laboratory solvents, protocols for its dissolution, and troubleshooting advice for common experimental challenges.
Solubility Data
This compound exhibits good solubility in several common organic solvents. The quantitative solubility at 25°C is summarized below.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| Dimethyl Sulfoxide (DMSO) | 57 mg/mL | 200.48 mM |
| Ethanol | 57 mg/mL | 200.48 mM |
| Water | 57 mg/mL | 200.48 mM |
Data sourced from supplier datasheets. Note that actual solubility may vary slightly between batches.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 2.84 mg of this compound (Molecular Weight: 284.31 g/mol ).
-
Dissolution: Add the appropriate volume of fresh DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 2.84 mg of this compound.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. A datasheet suggests stability for up to 6 months at -80°C in DMSO.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Thawing: Thaw the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution: To prepare a working solution, dilute the DMSO stock solution into the aqueous buffer of your choice. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.
-
Mixing: Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing to prevent protein denaturation in cell culture media.
-
Usage: Use the freshly prepared aqueous solution immediately for your experiments. It is not recommended to store aqueous solutions for extended periods.
Troubleshooting and FAQs
Q1: My this compound is not dissolving completely in DMSO.
-
A1: This could be due to several factors:
-
Solvent Quality: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power.[2] Always use fresh, anhydrous DMSO for preparing stock solutions.
-
Concentration: Ensure you are not exceeding the solubility limit of 57 mg/mL.
-
Temperature: Gentle warming to 37°C can help facilitate dissolution.
-
Purity of Compound: Check the purity of your this compound powder.
-
Q2: I observed a precipitate after diluting my DMSO stock solution into an aqueous buffer.
-
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some tips to mitigate this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to maintain the solubility of this compound and minimize solvent toxicity in cellular assays.
-
Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while gently vortexing or stirring to ensure rapid dispersion.
-
Pre-warming: Pre-warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.
-
Q3: How should I store my this compound solutions?
-
A3:
-
DMSO Stock Solutions: For long-term storage, aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. One source suggests stability for up to 6 months under these conditions.
-
Aqueous Working Solutions: It is best practice to prepare aqueous working solutions fresh for each experiment. Do not store aqueous solutions for more than a day.
-
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Mechanism of Action: Inhibition of Inflammatory Signaling
This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB and TGF-β/Smad pathways.
Caption: this compound inhibits inflammatory and fibrotic signaling pathways.
References
Addressing stability issues of Nicaraven in aqueous solutions
Welcome to the Technical Support Center for Nicaraven. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and handling of this compound aqueous solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the solution | pH shift: The solubility of this compound is likely pH-dependent. An inappropriate pH can lead to precipitation. | Adjust the pH of the solution. Based on data from structurally similar compounds, a slightly acidic pH (e.g., 4.0-5.5) may enhance solubility and stability. Use a suitable buffer system to maintain the desired pH. |
| Low Temperature: Solubility may decrease at lower temperatures. | Prepare the solution at room temperature. If storing at lower temperatures, ensure the concentration is below the saturation point at that temperature. Gently warm the solution to redissolve the precipitate before use, ensuring it does not degrade from excessive heat. | |
| High Concentration: The concentration of this compound may exceed its solubility limit in the aqueous solvent. | Prepare a less concentrated solution. Refer to the solubility data to determine the optimal concentration for your experimental conditions. | |
| Discoloration of the solution (e.g., yellowing) | Oxidation: this compound may be susceptible to oxidation, especially when exposed to air (oxygen) and light. This is a common issue with compounds containing pyrazolinone-like structures. | Prepare solutions fresh whenever possible. Protect the solution from light by using amber vials or covering the container with aluminum foil. Deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving this compound. The use of antioxidants could be considered, but their compatibility must be verified. |
| pH-mediated degradation: Extreme pH values (highly acidic or alkaline) can accelerate the degradation of the compound, leading to colored byproducts. | Maintain the pH of the solution within a stable range, likely slightly acidic. Avoid highly alkaline or strongly acidic conditions. | |
| Inconsistent experimental results | Degradation of this compound stock solution: The aqueous stock solution may have degraded over time, leading to a lower effective concentration. | Prepare fresh stock solutions for each experiment or validate the stability of your stock solution over its intended use period. Store stock solutions at recommended temperatures (see FAQs) and protect from light. Perform a quick quality check (e.g., HPLC) if the solution has been stored for an extended period. |
| Interaction with other reagents: this compound may react with other components in your experimental setup. | Review the chemical compatibility of this compound with all other reagents in your assay. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: this compound is soluble in water and DMSO. For most cell-based assays and in vivo studies, preparing an aqueous solution is preferred. If a high concentration is required, a stock solution can be prepared in DMSO and then diluted in the appropriate aqueous medium. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.
Q2: What is the optimal pH for an aqueous solution of this compound to ensure its stability?
A2: While specific data for this compound is limited, studies on the structurally similar compound Edaravone show that it is most stable in a slightly acidic environment (pH 3.0-4.5). This is because the anionic form, which is more prevalent at neutral and higher pH, is more susceptible to oxidation. Therefore, it is recommended to prepare this compound solutions in a buffered, slightly acidic solution to minimize degradation.
Q3: How should I store my this compound aqueous solutions?
A3: For short-term storage (up to 24 hours), it is recommended to store aqueous solutions at 2-8°C and protected from light. For long-term storage, it is advisable to prepare aliquots of the solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always protect the solutions from light by using amber vials or wrapping them in aluminum foil.
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: The use of antioxidants may help to prevent oxidative degradation. For the related compound Edaravone, glutathione (B108866) has been shown to be an effective stabilizer in aqueous solutions. If you choose to use an antioxidant, its compatibility with your experimental system must be validated to ensure it does not interfere with your results.
Q5: What are the likely degradation pathways for this compound in an aqueous solution?
A5: Based on its chemical structure and information from similar compounds, the primary degradation pathways for this compound in aqueous solutions are likely to be oxidation and hydrolysis. Oxidation can be accelerated by exposure to light and oxygen, particularly at neutral to alkaline pH. Hydrolysis may occur at extreme pH values.
Quantitative Data Summary
Disclaimer: The following quantitative data is based on studies of Edaravone, a structurally similar compound, and is provided for illustrative purposes due to the limited availability of specific stability data for this compound. These values should be used as a guide for initial experimental design and not as definitive stability parameters for this compound.
Table 1: Effect of pH on the Stability of a Pyrazolinone-like Compound (Edaravone) in Aqueous Solution at 40°C
| pH | Half-life (t½) in hours (approx.) |
| 3.0 | 250 |
| 5.0 | 150 |
| 7.0 | 40 |
| 9.0 | 10 |
Table 2: Effect of Temperature on the Stability of a Pyrazolinone-like Compound (Edaravone) in Aqueous Solution at pH 7.0
| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) (approx.) |
| 4 | 0.02 |
| 25 | 0.15 |
| 40 | 0.41 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
Objective: To prepare an aqueous solution of this compound with enhanced stability for use in biological experiments.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Nitrogen or Argon gas
-
Sterile, amber glass vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Deoxygenate the sterile, deionized water and the citrate buffer by sparging with nitrogen or argon gas for at least 15 minutes.
-
Weigh the required amount of this compound powder in a sterile, amber vial.
-
Add the deoxygenated citrate buffer (pH 4.5) to the vial to achieve the desired final concentration.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile, amber vial.
-
If not for immediate use, flush the headspace of the vial with nitrogen or argon gas before sealing.
-
Store the solution at 2-8°C for short-term use or at -20°C/-80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and detect its degradation products in aqueous solutions.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
This compound reference standard
HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 10% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 250-300 nm).
-
Injection Volume: 10 µL
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Prepare your this compound samples (from stability studies) by diluting them to fall within the range of the calibration curve.
-
Inject the prepared samples into the HPLC system.
-
Quantify the amount of this compound by comparing the peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
Troubleshooting inconsistent results in Nicaraven experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving Nicaraven. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 2(R,S)-1,2-bis(nicotinamido)propane, is a synthetic compound known for its potent hydroxyl radical scavenging properties. Its primary mechanism of action is as an antioxidant and anti-inflammatory agent. It has been shown to protect cells and tissues from oxidative damage, particularly in the context of radiation-induced injury and inflammation. Mechanistically, this compound suppresses inflammatory responses by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta/Smad (TGF-β/Smad) pathways.
Q2: What are the common applications of this compound in research?
This compound is predominantly used in pre-clinical research for:
-
Mitigating radiation-induced lung injury (RILI).
-
Protecting hematopoietic stem/progenitor cells from radiation damage.
-
Reducing inflammation in various models, including endothelial cell activation.
-
Investigating its potential as an adjunct in cancer radiotherapy to protect normal tissues.
-
Studying its anti-inflammatory effects in tumor microenvironments.
Q3: How should I prepare and store this compound solutions?
While specific solubility data can be limited, a general approach for preparing and storing compounds with similar characteristics can be followed:
-
Reconstitution: this compound is often dissolved in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. For subsequent dilutions into aqueous media like Phosphate-Buffered Saline (PBS) or cell culture medium, it's crucial to do so gradually while vortexing to prevent precipitation. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.
-
Storage: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark. The stability of this compound in aqueous solutions is likely to be lower, so it is recommended to prepare these fresh for each experiment.
Q4: I am observing high variability in my in vivo study results. What could be the cause?
Inconsistent results in animal models using this compound can stem from several factors:
-
Timing of Administration: The therapeutic effect of this compound can be highly dependent on when it is administered relative to the insult (e.g., radiation). Studies have shown differences in efficacy when given pre-irradiation versus post-irradiation.
-
Dosage: The dose of this compound (commonly in the range of 20-100 mg/kg) is a critical parameter. Sub-optimal or excessive doses can lead to variable or unexpected outcomes.
-
Biological Variability: Inherent biological differences between animals, such as initial tumor size in cancer models, can lead to significant variations in experimental data. It is important to have sufficiently large and well-randomized experimental groups to account for this.
Troubleshooting Guides
Issue 1: Inconsistent Antioxidant Activity in In Vitro Assays
Symptoms:
-
High standard deviations between replicates in DPPH or ABTS assays.
-
Lower than expected radical scavenging activity.
-
Results are not reproducible between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Reagent Preparation | The radical solutions (DPPH• or ABTS•+) are sensitive. Ensure they are prepared fresh and protected from light. For ABTS, allow the reaction with potassium persulfate to proceed for the recommended time (12-16 hours) for complete radical formation. |
| pH Sensitivity | The antioxidant activity of many compounds is pH-dependent. Use a consistent, buffered solution (e.g., PBS) for all assays to maintain a stable pH. |
| Solubility Issues | This compound may not be fully soluble at the tested concentrations, leading to artificially low activity. Visually inspect for any precipitation. Consider preparing the stock solution in DMSO and then diluting it in the assay buffer. |
| Slow Reaction Kinetics | The reaction between this compound and the radical may be slow. Increase the incubation time and take readings at multiple time points (e.g., 30, 60, 90 minutes) to ensure the reaction has reached its endpoint. |
| Interference from Solvents | If using DMSO for the stock solution, ensure the final concentration in the assay is low and consistent across all wells. Run a solvent control to check for any interference. |
Issue 2: Variable Results in Cell-Based Assays (e.g., ROS Measurement, Cytotoxicity)
Symptoms:
-
Inconsistent inhibition of Reactive Oxygen Species (ROS) production.
-
IC50 values for cytotoxicity vary significantly between experiments.
-
Unexpected cellular responses.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation | When diluting a DMSO stock of this compound into aqueous cell culture media, it can precipitate. Add the stock solution to the media dropwise while vortexing. Prepare fresh dilutions for each experiment. |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and seeded at a consistent density. Stressed or overly confluent cells can have altered ROS levels and drug sensitivity. |
| Assay Timing | ROS are often transient. The timing of this compound treatment and subsequent ROS measurement is critical. Perform a time-course experiment to determine the optimal time points. |
| Probe/Dye Issues (for ROS assays) | Dyes like DCFH-DA can be prone to auto-oxidation. Prepare fresh working solutions of the dye and protect them from light. Run appropriate controls, including unstained cells and cells treated with a known ROS inducer. |
| Variability in IC50 Calculation | The calculated IC50 value can vary depending on the cytotoxicity assay used (e.g., MTT, Alamar Blue) and the mathematical model for curve fitting. Use a consistent assay and calculation method. |
Data Presentation
Table 1: In Vivo Experimental Parameters for this compound
| Parameter | Details | Reference |
| Animal Model | C57BL/6N mice | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Dosage Range | 20, 50, 100 mg/kg | [1] |
| Timing (vs. Irradiation) | Pre-irradiation (5-10 min before) or Post-irradiation (within 5 min after) | [1] |
| Vehicle/Placebo | Saline | [1] |
Table 2: In Vitro Assay Concentrations and IC50 Values
| Assay Type | Cell Line | Concentration Range | IC50 Value | Reference |
| Cytotoxicity | Various | Dependent on cell line and assay | Highly variable; requires empirical determination | [2] |
| ROS Scavenging (DCFH-DA) | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not reported | |
| NF-κB Inhibition | HUVECs | Not specified | Not reported |
Note: IC50 values for this compound are highly dependent on the cell type, assay duration, and specific experimental conditions. It is recommended to determine the IC50 empirically for your specific model system.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
This protocol is for measuring total intracellular ROS in adherent cells treated with this compound.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
Serum-free cell culture medium (phenol red-free recommended)
-
Phosphate-Buffered Saline (PBS)
-
ROS-inducing agent (e.g., H₂O₂) as a positive control
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration. Include a positive control group to be treated with a ROS inducer.
-
DCFH-DA Loading:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in pre-warmed, serum-free medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
ROS Induction (Optional): For some experimental designs, after loading with DCFH-DA, you can add a ROS inducer (like H₂O₂) for a short period (e.g., 30-60 minutes).
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS or phenol (B47542) red-free medium to each well.
-
Immediately measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Protocol 2: Western Blot for Phosphorylated NF-κB p65
This protocol details the detection of the activated form of NF-κB (phosphorylated p65) in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-β-actin or GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Plate and treat cells with an inflammatory stimulus (e.g., TNF-α) with or without pre-treatment with this compound for the desired time.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL reagent according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total p65 and a loading control to normalize the data.
-
Visualizations
References
Potential interference of Nicaraven with reactive oxygen species (ROS) assays
Welcome to the technical support center for researchers utilizing Nicaraven (Edaravone) in studies involving the measurement of reactive oxygen species (ROS). This resource provides essential guidance on navigating the potential for experimental interference and ensuring the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to ROS?
A1: this compound, clinically known as Edaravone (B1671096), is a potent free radical scavenger.[1][2][3] Its primary therapeutic action is to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), superoxide (B77818) anions (O₂•⁻), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[2][4][5][6] This inherent antioxidant activity is the reason it can directly interfere with assays designed to detect these same molecules.
Q2: Will this compound interfere with my ROS assay?
A2: It is highly likely, yes. Given that this compound's mechanism of action is to scavenge free radicals, it will directly reduce the amount of ROS available to react with your detection probe.[1][2] This can lead to a significant underestimation of ROS levels or even produce false-negative results. Studies have demonstrated this effect in various experimental setups, including those using common probes like DCFH-DA and DHE.[7][8]
Q3: Which specific ROS assays are most likely to be affected?
A3: Any assay that relies on the direct detection of ROS by a probe is susceptible to interference. This includes, but is not limited to:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assays: this compound can scavenge the ROS that would otherwise oxidize DCFH to its fluorescent form, DCF.[7][8]
-
Dihydroethidium (DHE) and MitoSOX assays: These assays detect superoxide, a radical that this compound actively scavenges.[1][8]
-
Luminol-based chemiluminescence assays: These are often used to detect ROS in phagocytic cells, and studies have shown that this compound inhibits the ROS production measured by this method.[9]
-
Electron Spin Resonance (ESR) spin trapping: This method detects specific radical species that this compound is known to neutralize.[4]
Q4: How can I confirm if this compound is interfering in my specific experiment?
A4: The most direct method is to perform a cell-free control experiment. This involves mixing this compound directly with your ROS-generating system and your detection probe in the absence of cells. If the signal is reduced compared to the control without this compound, it confirms direct interference.
Q5: Are there alternative methods to measure oxidative stress in the presence of this compound?
A5: Yes. Instead of measuring ROS directly, you can measure the downstream consequences of oxidative stress or the expression of antioxidant enzymes. Recommended alternative approaches include:
-
Measuring Oxidative Damage Markers: Quantify levels of lipid peroxidation (e.g., 4-HNE, MDA), protein carbonylation, or DNA oxidation (e.g., 8-OHdG).[10][11][12]
-
Assessing Antioxidant Enzyme Activity/Expression: Measure the activity or protein levels of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase, or glutathione (B108866) peroxidase.
-
Analyzing Redox-Sensitive Signaling Pathways: Use techniques like Western blotting to examine the phosphorylation status of downstream signaling molecules affected by ROS, such as NF-κB, p38 MAPK, or JNK.[8][9][12] this compound treatment has been shown to weaken the phosphorylation of NF-κB p65.[8]
Troubleshooting Guide: this compound Interference in ROS Assays
If you suspect this compound is affecting your ROS measurements, follow this step-by-step guide to diagnose and mitigate the issue.
| Step | Problem | Recommended Action | Expected Outcome |
| 1 | Unexpectedly low or no ROS signal in this compound-treated samples. | Perform a cell-free interference assay. In a microplate well, combine your ROS probe, a known ROS-generating system (e.g., H₂O₂ for DCFH-DA, or xanthine/xanthine oxidase for DHE), and this compound at the same concentration used in your cellular experiments. | If the fluorescence/chemiluminescence is significantly lower in the presence of this compound, you have confirmed direct scavenging interference. |
| 2 | Cell-free assay confirms interference. | Switch to an indirect method for assessing oxidative stress. Do not rely on direct ROS probe-based measurements for quantifying ROS changes induced by your primary treatment in the presence of this compound. | You will be measuring a more biologically relevant downstream endpoint of oxidative stress, bypassing the direct chemical interference. |
| 3 | Uncertainty about the mechanism of ROS reduction. | Use this compound as a positive control for ROS scavenging. Run it alongside your experimental compound. | This helps to contextualize your results. If your compound reduces ROS levels similarly to this compound, it may also be acting as a scavenger. If the mechanisms are different (e.g., your compound inhibits ROS production at the source), downstream assays may help elucidate this. |
| 4 | Need to visualize ROS production sites. | Consider using probes that are less susceptible to scavenging or measure mitochondrial-specific oxidative damage. However, be aware that this compound can also impact mitochondrial function and ROS production.[13][14] | This is a challenging area. The most robust approach remains measuring downstream markers of site-specific damage. |
Quantitative Data Summary: Scavenging Activity of this compound
The following tables summarize the potent antioxidant capacity of this compound from various in vitro chemical assays. This data underscores its high potential for interference with experimental ROS measurements.
Table 1: this compound Scavenging Activity Against Synthetic Radicals
| Assay | Radical | IC₅₀ / EC₅₀ (µM) | Reference |
| DPPH Assay | DPPH• | 4.21 - 6.5 | [15] |
| ABTS Assay | ABTS•⁺ | 5.52 | [15] |
IC₅₀/EC₅₀: The concentration required to scavenge 50% of the radicals.
Table 2: this compound Reaction Rate Constants with Specific ROS/RNS
| Reactive Species | Rate Constant (k) | Comparison | Reference |
| Peroxynitrite (ONOO⁻) | ~1.5 x 10⁴ M⁻¹s⁻¹ | Approx. 30-fold greater than uric acid. | [5][16] |
| Hydroxyl Radical (•OH) | 2.98 x 10¹¹ M⁻¹s⁻¹ | High scavenging ability. | [4] |
| Singlet Oxygen (¹O₂) | 2.75 x 10⁷ M⁻¹s⁻¹ | Higher reactivity than reference antioxidants like uric acid. | [4][17] |
| Methyl Radical (CH₃•) | 3.00 x 10⁷ M⁻¹s⁻¹ | High scavenging ability. | [4] |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay using DCFH-DA
This protocol is designed to test for direct interference of this compound with the DCFH-DA assay.
Materials:
-
6-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H₂DCFDA)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
This compound (Edaravone)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well black microplate
Procedure:
-
Prepare Reagents:
-
Prepare a 1 mM stock solution of carboxy-H₂DCFDA in DMSO.
-
Prepare a working solution of HRP (e.g., 1 U/mL) in PBS.
-
Prepare a working solution of H₂O₂ (e.g., 100 µM) in PBS.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or saline) and create serial dilutions to match the final concentrations used in your cellular assays.
-
-
Assay Setup (in a 96-well plate):
-
Control Wells: Add 50 µL PBS, 50 µL HRP, and 50 µL carboxy-H₂DCFDA working solution (final concentration ~10 µM).
-
This compound Test Wells: Add 50 µL of your this compound dilution, 50 µL HRP, and 50 µL carboxy-H₂DCFDA working solution.
-
Blank Wells: Include wells with all components except H₂O₂ to measure background fluorescence.
-
-
Initiate Reaction: Add 50 µL of the H₂O₂ working solution to all wells (except blanks) to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Read the fluorescence on a plate reader with excitation at ~488 nm and emission at ~525 nm.
-
Analysis: Subtract the background fluorescence from all readings. Compare the fluorescence intensity of the this compound Test Wells to the Control Wells. A significant decrease in the this compound wells indicates direct interference.
Protocol 2: General Protocol for Cellular ROS Detection with DCFH-DA
This is a general protocol for measuring intracellular ROS. When using this compound, this assay should be considered a measure of "net oxidative state" rather than absolute ROS production, and results must be interpreted with caution.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium (phenol red-free recommended)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Cells plated in a 96-well plate
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are sub-confluent (~70-80%) on the day of the experiment.
-
Pre-treatment (Optional): Treat cells with your experimental compound and/or this compound for the desired duration.
-
Probe Loading:
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free medium or HBSS immediately before use.[18]
-
Remove the treatment medium from the cells and wash once with warm HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
-
Incubation: Incubate the cells at 37°C for 30-45 minutes, protected from light.[18][19]
-
Wash and Measure:
-
Remove the DCFH-DA solution and wash the cells gently twice with warm HBSS or PBS.
-
Add 100 µL of HBSS or PBS back to each well.
-
Immediately measure the fluorescence using a microplate reader (Ex/Em: ~488/525 nm).
-
Visualizations
Signaling Pathway Interference
The diagram below illustrates how this compound's scavenging activity can intercept ROS, thereby preventing the activation of downstream redox-sensitive signaling pathways.
Caption: this compound directly scavenges ROS, preventing activation of downstream pathways.
Recommended Experimental Workflow
This workflow diagram outlines the logical steps a researcher should take when planning to measure oxidative stress in the presence of this compound.
Caption: Logical workflow for selecting an appropriate oxidative stress assay.
References
- 1. Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is Edaravone the Future of Free Radical Scavenging in Inflammatory States? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multiple free-radical scavenging (MULTIS) study on the antioxidant capacity of a neuroprotective drug, edaravone as compared with uric acid, glutathione, and trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Mechanisms and Kinetics of Radical Scavenging Activity of Edaravone: A Computational Insight | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 7. researchgate.net [researchgate.net]
- 8. Edaravone Attenuated Particulate Matter-Induced Lung Inflammation by Inhibiting ROS-NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients Edaravone Modulate Oxidative Stress in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Edaravone, an ROS Scavenger, Ameliorates Photoreceptor Cell Death after Experimental Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Edaravone, a free radical scavenger, protects against retinal damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Overcoming Challenges in Delivering Nicaraven to the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the delivery of Nicaraven to the central nervous system (CNS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimental design and execution.
I. Frequently Asked Questions (FAQs)
1. What is this compound and what are its neuroprotective mechanisms?
This compound, also known as (2R,S)-1,2-bis(nicotinamido)propane, is a neuroprotective agent with a dual mechanism of action.[1] It is a potent hydroxyl radical scavenger, directly neutralizing these highly reactive oxygen species that contribute to oxidative stress and neuronal damage.[2][3][4][5] Additionally, this compound has been shown to exhibit poly (ADP-ribose) polymerase (PARP) inhibitory activity, which can prevent DNA damage-induced cell death and reduce neuroinflammation.[6][7]
2. What are the main challenges in delivering this compound to the CNS?
The primary obstacle for delivering this compound to the CNS is the blood-brain barrier (BBB), a highly selective semipermeable border that separates circulating blood from the brain's extracellular fluid.[2][8][9][10] this compound's physicochemical properties, particularly its predicted low lipophilicity, may limit its ability to passively diffuse across the lipid-rich membranes of the BBB. Furthermore, it may be a substrate for efflux transporters at the BBB, which actively pump compounds out of the brain.[8][9]
3. What are the predicted physicochemical properties of this compound relevant to CNS delivery?
Understanding the physicochemical properties of this compound is crucial for predicting its ability to cross the BBB.
| Property | Value | Significance for CNS Delivery |
| Molecular Weight | 284.31 g/mol [11] | Below the general threshold of 400-500 Da, which is favorable for passive diffusion across the BBB.[12] |
| XlogP | 0.5[11] | Indicates low lipophilicity, which may hinder passive transcellular diffusion across the BBB. An optimal cLogP for CNS penetration is often considered to be in the range of 1-3.[13] |
| Hydrogen Bond Donors | 2 | The presence of hydrogen bond donors can increase water solubility but may decrease BBB permeability. |
| Hydrogen Bond Acceptors | 4 | The number of hydrogen bond acceptors can also impact BBB permeability. |
| Topological Polar Surface Area (TPSA) | 84 Ų[11] | A TPSA of less than 90 Ų is generally considered favorable for BBB penetration. |
4. What in vitro models can be used to assess this compound's BBB permeability?
The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, cell-free in vitro model that predicts passive diffusion across the BBB.[3][9][14] This assay measures the ability of a compound to permeate a lipid membrane that mimics the composition of the BBB.
5. What in vivo models are suitable for evaluating this compound's CNS delivery and efficacy?
Rodent models, such as mice and rats, are commonly used to assess the in vivo CNS delivery and neuroprotective effects of small molecules like this compound.[15][16] Common administration routes include intravenous (IV) injection to evaluate systemic delivery across the BBB and direct administration into the CNS (e.g., intracerebroventricular injection) to bypass the BBB and assess direct neuroprotective effects.[16]
II. Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Problem 1: Low or Undetectable Brain Concentrations of this compound In Vivo
Possible Causes:
-
Poor Blood-Brain Barrier Permeability: this compound's low predicted lipophilicity (XlogP ~0.5) suggests that its passive diffusion across the BBB may be limited.[11]
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively remove the compound from the brain.[8][9]
-
Rapid Systemic Clearance: The compound may be rapidly metabolized and cleared from the bloodstream, reducing the time available for it to cross the BBB.
-
Inappropriate Formulation: The vehicle used to dissolve and administer this compound may not be optimal for CNS delivery.
Troubleshooting Steps:
-
Confirm Bioavailability: First, ensure that this compound is stable in the bloodstream and achieves adequate plasma concentrations after administration.
-
Co-administration with Efflux Pump Inhibitors: To investigate the role of efflux pumps, consider co-administering this compound with known P-gp inhibitors (e.g., verapamil, cyclosporine A) in your animal model. An increase in brain concentration in the presence of an inhibitor would suggest that this compound is an efflux substrate.
-
Formulation Optimization: Experiment with different formulation strategies to enhance CNS delivery.[1]
-
Lipid-based carriers: Encapsulating this compound in liposomes or lipid nanoparticles can improve its lipophilicity and facilitate transport across the BBB.
-
Nanoparticle conjugation: Attaching this compound to nanoparticles functionalized with ligands that target specific receptors at the BBB (e.g., transferrin receptor) can enhance receptor-mediated transcytosis.
-
Prodrug approach: Modify the this compound structure to create a more lipophilic prodrug that can cross the BBB and then be converted to the active form within the CNS.
-
-
Alternative Routes of Administration: If systemic delivery proves challenging, consider direct CNS administration methods such as intracerebroventricular (ICV) or intrathecal (IT) injections to bypass the BBB and directly assess its neuroprotective effects.[16]
Problem 2: High Variability in In Vitro PAMPA-BBB Assay Results
Possible Causes:
-
Inconsistent Artificial Membrane Formation: The lipid layer in the PAMPA plate may not be uniform, leading to variable permeability measurements.
-
Compound Solubility Issues: this compound may have limited solubility in the assay buffer, leading to inaccurate concentration measurements.
-
Incorrect Incubation Time or Temperature: Suboptimal assay conditions can affect the rate of diffusion.
-
Analytical Method Sensitivity: The method used to quantify this compound in the donor and acceptor wells (e.g., UV-Vis spectroscopy, LC-MS/MS) may not be sensitive enough to detect low levels of permeation.
Troubleshooting Steps:
-
Quality Control of PAMPA Plates: Ensure that the PAMPA plates are from a reputable supplier and have been stored correctly. Visually inspect the wells for any inconsistencies in the filter membrane.
-
Optimize Compound Concentration and Buffer: Determine the maximum solubility of this compound in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO), but keep the concentration low (typically <1%) to avoid disrupting the lipid membrane.
-
Standardize Assay Conditions: Strictly adhere to the recommended incubation time and temperature as specified in the protocol.
-
Validate Analytical Method: Ensure that your analytical method for quantifying this compound is validated for linearity, accuracy, and precision in the assay matrix.
-
Use Control Compounds: Always include high and low permeability control compounds in your assay to validate the performance of the artificial membrane.
III. Experimental Protocols
In Vitro PAMPA-BBB Assay for this compound Permeability
This protocol provides a detailed methodology for assessing the passive permeability of this compound across an artificial blood-brain barrier.
Materials:
-
PAMPA-BBB plate (96-well format with a lipid-coated filter)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
High and low permeability control compounds (e.g., caffeine (B1668208) and Lucifer yellow)
-
96-well UV-transparent plates
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of this compound and control compounds at 200 µM in PBS with a final DMSO concentration of 2%.
-
-
Hydrate (B1144303) the PAMPA Plate:
-
Add 180 µL of PBS to each well of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the filter is in contact with the PBS.
-
Incubate for 15 minutes to hydrate the lipid membrane.
-
-
Perform the Assay:
-
After hydration, remove the excess PBS from the donor plate wells.
-
Add 180 µL of the this compound and control working solutions to the donor plate wells.
-
Cover the plate and incubate at room temperature for 4-18 hours with gentle shaking.
-
-
Quantify Compound Concentrations:
-
After incubation, carefully separate the donor and acceptor plates.
-
Transfer 150 µL from each well of both the donor and acceptor plates to a 96-well UV plate.
-
Measure the absorbance at the appropriate wavelength for each compound using a plate reader. Alternatively, use LC-MS/MS for more sensitive and specific quantification.
-
-
Calculate Permeability Coefficient (Pe):
-
The permeability coefficient (Pe) can be calculated using the following equation: Pe (cm/s) = (V_A / (Area * Time)) * ln(1 - C_A(t) / C_equilibrium) where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the filter.
-
Time is the incubation time in seconds.
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
-
Expected Results:
-
Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have high BBB permeability.
-
Compounds with Pe < 2.0 x 10⁻⁶ cm/s are considered to have low BBB permeability.
In Vivo Assessment of this compound CNS Delivery in Mice
This protocol describes a method for intravenous administration of this compound to mice and subsequent analysis of brain tissue to determine CNS penetration.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Mice (e.g., C57BL/6)
-
Syringes and needles for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain extraction
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Animal Preparation and Dosing:
-
Acclimate mice to the experimental conditions for at least one week.
-
Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.
-
Administer the this compound solution to the mice via tail vein injection. A typical volume for intravenous injection in mice is 100 µL.
-
-
Sample Collection:
-
At predetermined time points after injection (e.g., 15, 30, 60, 120 minutes), anesthetize the mice.
-
Collect a blood sample via cardiac puncture.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Carefully dissect the brain and isolate specific regions of interest if required (e.g., cortex, hippocampus).
-
-
Sample Processing and Analysis:
-
Process the blood sample to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
Extract this compound from the plasma and brain homogenates using an appropriate method (e.g., protein precipitation, solid-phase extraction).
-
Quantify the concentration of this compound in the plasma and brain extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.
-
The unbound brain-to-plasma ratio (Kp,uu) can be determined if the unbound fractions in brain and plasma are known.
-
Troubleshooting:
-
Difficulty with Tail Vein Injection: Practice the injection technique to ensure accurate and consistent administration. Use a warming lamp to dilate the tail veins if necessary.
-
Contamination of Brain Tissue with Blood: Thorough transcardial perfusion is crucial to remove residual blood from the brain, which can artificially inflate the measured brain concentration.
IV. Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Signaling Pathways
This compound exerts its neuroprotective effects through two primary mechanisms: hydroxyl radical scavenging and PARP inhibition. These actions influence several downstream signaling pathways involved in neuronal survival and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effect of acetoxypachydiol against oxidative stress through activation of the Keap1-Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydroxyl radicals and nitric oxide in neurotoxicity and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancing Brain Targeting: Cost-Effective Surface-Modified Nanoparticles for Faster Market Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 7. PARP inhibition attenuates neuroinflammation and oxidative stress in chronic constriction injury induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. PARP9 exacerbates apoptosis and neuroinflammation via the PI3K pathway in the thalamus and hippocampus and cognitive decline after cortical infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP9 exacerbates apoptosis and neuroinflammation via the PI3K pathway in the thalamus and hippocampus and cognitive decline after cortical infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Qualitative prediction of blood–brain barrier permeability on a large and refined dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Cytosolic Delivery of Biomolecules into Neurons for Super‐Resolution Imaging and Genome Modification - PMC [pmc.ncbi.nlm.nih.gov]
Nicaraven's impact on mitochondrial function and potential artifacts
Welcome to the technical support center for researchers utilizing Nicaraven (B1678736) in studies related to mitochondrial function. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
A1: this compound is primarily recognized as a potent hydroxyl radical scavenger.[1][2] It also exhibits inhibitory effects on poly (ADP-ribose) polymerase (PARP).[3][4][5][6][7]
Q2: What is the expected overall impact of this compound on mitochondrial respiration?
A2: Studies have shown that this compound can cause a slight, dose-dependent decrease in oxygen consumption in some cancer cell lines.[3] Additionally, it has been observed to partially protect against peroxynitrite-induced suppression of mitochondrial respiration in macrophages.[8]
Q3: How does this compound's PARP inhibitory activity relate to mitochondrial function?
A3: PARP inhibition has been shown to protect mitochondria and reduce the production of reactive oxygen species (ROS).[1] This protective effect is thought to occur through the preservation of NAD+ levels, which are crucial for mitochondrial function and can be depleted by overactive PARP.[2] PARP inhibition can also lead to increased mitochondrial biogenesis and metabolism.[2][8]
Q4: Can this compound be used as a direct modulator of specific mitochondrial respiratory chain complexes?
A4: Currently, there is no direct evidence to suggest that this compound specifically targets and directly modulates the activity of individual mitochondrial respiratory chain complexes (I, II, III, or IV). Its effects on overall respiration are likely indirect, stemming from its antioxidant and PARP-inhibiting properties.
Q5: Is this compound related to Edaravone? How do their mitochondrial effects compare?
A5: Both this compound and Edaravone are radical scavengers. Edaravone has been shown to protect mitochondria by inhibiting the mitochondrial permeability transition pore (PTP) and reducing ROS-induced damage.[9][10][11][12][13] While both compounds offer mitochondrial protection through their antioxidant properties, their specific molecular targets within the mitochondria may differ. Direct comparative studies on their mitochondrial effects are limited.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in mitochondrial respiration assays (e.g., Seahorse XF).
-
Potential Cause: Variability in this compound concentration due to solubility or stability.
-
Troubleshooting Tip: Ensure complete solubilization of this compound in the appropriate solvent before adding it to your assay medium. Prepare fresh solutions for each experiment, as the stability of this compound in cell culture media over extended periods may not be fully characterized. Consider performing a solubility test at the highest concentration you plan to use.
-
-
Potential Cause: Indirect effects of PARP inhibition on cellular metabolism.
-
Troubleshooting Tip: The PARP inhibitory effect of this compound can alter cellular NAD+ levels, which in turn can impact mitochondrial metabolism.[2] Be aware that the observed changes in oxygen consumption may not be a direct effect on the electron transport chain but rather a consequence of altered substrate availability or metabolic reprogramming. Consider measuring cellular NAD+/NADH ratios to assess this.
-
-
Potential Cause: Cell-type specific effects.
-
Troubleshooting Tip: The metabolic state and antioxidant capacity of your specific cell line can influence its response to this compound. What is observed in one cell type (e.g., a slight decrease in respiration in cancer cells) may not be the same in another. It is crucial to establish a baseline for your particular cell model and perform dose-response experiments.
-
Issue 2: Artifacts or high variability in mitochondrial ROS measurements using fluorescent probes (e.g., MitoSOX Red).
-
Potential Cause: Interference of this compound's antioxidant properties with the fluorescent dye.
-
Troubleshooting Tip: As a potent radical scavenger, this compound can directly quench reactive oxygen species in the cellular environment. This can lead to an underestimation of mitochondrial ROS production if the compound scavenges the ROS before it can react with the fluorescent probe.
-
Recommended Action:
-
Include a cell-free control where you combine the fluorescent probe, a known ROS generator (e.g., H2O2), and this compound to see if the compound directly interferes with the probe's fluorescence.
-
Consider using multiple ROS detection methods that rely on different chemical principles to validate your findings.
-
Be cautious in interpreting a decrease in fluorescence solely as a biological reduction in ROS production; it could be a chemical scavenging effect.
-
-
Issue 3: Unexpected changes in mitochondrial membrane potential (ΔΨm).
-
Potential Cause: Indirect effects secondary to PARP inhibition.
-
Troubleshooting Tip: PARP inhibition has been shown to protect mitochondrial membrane potential under conditions of oxidative stress.[1] Therefore, if your experimental model involves an insult that would typically depolarize the mitochondria, this compound may counteract this effect.
-
Recommended Action: When designing your experiment, consider that this compound's effect on ΔΨm may be protective rather than a direct effect on the components that generate the potential. Include appropriate controls with other PARP inhibitors to dissect the contribution of this mechanism.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on PARP inhibitors and related compounds, providing context for the potential effects of this compound.
Table 1: Effects of PARP Inhibitors on Mitochondrial Parameters
| Parameter | Compound | Cell/Animal Model | Effect | Reference |
| Mitochondrial Membrane Potential | PJ34 and Olaparib | Glial cells from Ndufs4 KO mice | ~25% increase after 72h treatment | [4] |
| Mitochondrial ROS Production | PARP inhibitor | Human cell lines (WRL-68, A-549, T24/83) | Suppression of mitochondrial ROS | [1] |
| ATP Production | L-2286 (PARP inhibitor) | Neonatal rat cardiomyocytes | Increased ATP production | [8] |
Table 2: Effects of Edaravone on Mitochondrial Parameters
| Parameter | Compound | Cell/Animal Model | Effect | Reference |
| Mitochondrial Swelling | Edaravone | Rat model of leg ischemia | Significantly less swelling (0.102±0.036 µm² vs. 0.169±0.059 µm² in control) | [10] |
| Mitochondrial Membrane Potential | Edaravone | Infant rabbit ischemia-reperfusion model | Attenuated IR-induced decrease from 60% to 14% | [11] |
| Ca2+-induced ROS generation | Edaravone | Isolated rat brain mitochondria | Inhibition of ROS generation | [13] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol is adapted from standard Seahorse XF Cell Mito Stress Test procedures and should be optimized for your specific cell type and experimental conditions.[5][9][10][14][15]
-
Cell Plating:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and form a monolayer overnight.
-
-
This compound Treatment:
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with desired substrates (e.g., glucose, pyruvate, glutamine) and containing the desired concentration of this compound or vehicle control.
-
Incubate the plate in a non-CO2 incubator at 37°C for the desired treatment time.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF sensor cartridge.
-
Load the injection ports of the sensor cartridge with mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Initiate the Seahorse XF run to measure the Oxygen Consumption Rate (OCR).
-
-
Data Analysis:
-
Analyze the OCR data to determine the various parameters of mitochondrial respiration. Compare the profiles of this compound-treated cells to vehicle-treated controls.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential, Mass, and ROS
This protocol is based on the methodology described by Xu et al. (2022).[3]
-
Cell Treatment:
-
Culture cells to the desired confluency in a suitable plate format (e.g., 96-well plate).
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 2 hours).
-
-
Fluorescent Dye Incubation:
-
For mitochondrial membrane potential , incubate cells with 100 nM Mitotracker Red CMXRos for 45 minutes.
-
For mitochondrial mass , incubate cells with 200 nM Mitotracker Green FM for 45 minutes.
-
For mitochondrial ROS , incubate cells with 10 µM MitoSOX Red for 30 minutes.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells with an appropriate buffer (e.g., PBS).
-
Measure the fluorescence intensity using a spectrophotometer or fluorescence microscope with the appropriate excitation and emission wavelengths for each dye.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative change in mitochondrial membrane potential, mass, or ROS levels.
-
Visualizations
References
- 1. PARP inhibition protects mitochondria and reduces ROS production via PARP-1-ATF4-MKP-1-MAPK retrograde pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP-1 inhibition increases mitochondrial metabolism through SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Protection by PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibition Delays Progression of Mitochondrial Encephalopathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of poly (ADP-ribose) polymerase as a protective effect of this compound in ionizing radiation- and ara-C-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates the acquired radioresistance of established tumors in mouse models via PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial protective effects of PARP-inhibition in hypertension-induced myocardial remodeling and in stressed cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly(ADP-ribose) polymerase-1 inhibits mitochondrial respiration by suppressing PGC-1α activity in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Edaravone, a radical scavenger, inhibits mitochondrial permeability transition pore in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. content.protocols.io [content.protocols.io]
Technical Support Center: Enhancing the Bioavailability of Nicaraven
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Nicaraven.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) classification of this compound and why is it important for bioavailability enhancement?
A1: While not definitively published, based on its characteristics as a hydroxyl radical scavenger with anti-inflammatory properties and its likely low aqueous solubility, this compound is presumed to be a BCS Class II compound.[1][2] BCS Class II drugs are characterized by high permeability and low solubility.[1][2] This classification is crucial because it indicates that the primary obstacle to its oral bioavailability is its poor dissolution in the gastrointestinal fluids. Therefore, strategies to enhance bioavailability should focus on improving its solubility and dissolution rate.[3][4]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: For a BCS Class II drug like this compound, the most effective strategies are those that increase the drug's surface area and/or present it in an amorphous, more soluble form. The two primary recommended strategies are:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significant improvement in dissolution velocity.[5][6]
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can transform its crystalline structure into a more soluble amorphous form.[7][8]
Q3: How do I choose between a nanosuspension and a solid dispersion for my experiment?
A3: The choice depends on several factors:
-
Physicochemical properties of this compound: If this compound is prone to degradation at elevated temperatures, solvent-based methods for solid dispersions might be more suitable than melt-based methods.
-
Desired dosage form: Nanosuspensions can be administered as liquid formulations or further processed into solid dosage forms, offering flexibility.[9] Solid dispersions are typically formulated as tablets or capsules.
-
Equipment availability: The preparation methods for each strategy require specific equipment (e.g., high-pressure homogenizer for nanosuspensions, spray dryer for solid dispersions).
Q4: What are the key signaling pathways affected by this compound?
A4: this compound has been shown to exert its anti-inflammatory effects by suppressing two major signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a key regulator of inflammation.[10][11][12][13][14]
-
Transforming Growth Factor-beta (TGF-β)/Smad Signaling Pathway: This pathway is involved in cellular growth, differentiation, and immune regulation.[15][16][17][18][19]
Troubleshooting Guides
Nanosuspension Formulation
| Problem | Potential Cause | Troubleshooting Steps |
| Particle Aggregation/Instability | Insufficient stabilizer concentration or inappropriate stabilizer type. | - Increase the concentration of the stabilizer.- Screen different types of stabilizers (e.g., steric, electrostatic, or electrosteric).- Optimize the drug-to-stabilizer ratio. |
| Large Particle Size | Inefficient particle size reduction process. | - Increase the homogenization pressure or the number of homogenization cycles.- Optimize the milling time and bead size in media milling.- Ensure the drug is fully dissolved in the solvent before antisolvent precipitation. |
| Crystal Growth During Storage | Ostwald ripening. | - Use a combination of stabilizers.- Optimize the formulation to achieve a smaller initial particle size with a narrow distribution.- Lyophilize the nanosuspension with a cryoprotectant for long-term storage. |
Solid Dispersion Formulation
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Amorphization | - Inappropriate drug-to-carrier ratio.- Unsuitable carrier. | - Increase the proportion of the carrier.- Screen different carriers with good miscibility with this compound.- Confirm amorphization using techniques like DSC and XRD. |
| Phase Separation/Recrystallization on Storage | - Thermodynamic instability of the amorphous state.- Moisture absorption. | - Select a carrier that has strong intermolecular interactions with this compound.- Store the solid dispersion in a low-humidity environment.- Incorporate a secondary polymer to enhance stability. |
| Poor Dissolution Performance | - Incomplete drug release from the carrier.- Recrystallization of the drug in the dissolution medium. | - Choose a carrier with a high dissolution rate.- Incorporate a precipitation inhibitor into the formulation.- Optimize the dissolution test conditions (e.g., pH, agitation speed). |
Quantitative Data Summary
Table 1: Physicochemical Properties of a Representative BCS Class II Drug
| Parameter | Value |
| Molecular Weight ( g/mol ) | ~300 - 500 |
| Aqueous Solubility (µg/mL) | < 10 |
| Log P | > 3 |
| Permeability (Papp, cm/s) | > 1 x 10-6 |
Table 2: In Vitro Dissolution of Different this compound Formulations (Hypothetical Data)
| Formulation | % Drug Dissolved at 30 min |
| Unprocessed this compound | < 10% |
| Nanosuspension | > 80% |
| Solid Dispersion | > 85% |
Table 3: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed this compound | 150 | 4 | 1200 | 100 |
| Nanosuspension | 750 | 1.5 | 6000 | 500 |
| Solid Dispersion | 850 | 1 | 6800 | 567 |
Experimental Protocols
Preparation of this compound Nanosuspension (Wet Milling Method)
-
Preparation of the Suspension:
-
Milling:
-
Separation:
-
Separate the nanosuspension from the milling beads.
-
-
Characterization:
-
Measure the particle size and zeta potential using dynamic light scattering.
-
Observe the particle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Assess the crystallinity using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[22]
-
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution:
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.[24]
-
-
Drying and Sieving:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[8]
-
-
Characterization:
-
Confirm the amorphous nature of the solid dispersion using DSC and XRPD.
-
Investigate potential drug-carrier interactions using Fourier-Transform Infrared Spectroscopy (FTIR).
-
In Vitro Dissolution Testing
-
Apparatus:
-
Use a USP Type II (paddle) apparatus.
-
-
Dissolution Medium:
-
Use a biorelevant medium such as Simulated Gastric Fluid (SGF) for the first 30 minutes, followed by a switch to Simulated Intestinal Fluid (SIF).[25]
-
-
Procedure:
-
Add the this compound formulation (equivalent to a specific dose) to the dissolution vessel containing the medium maintained at 37 ± 0.5 °C.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC).[26]
-
In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats.
-
-
Dosing:
-
Administer the this compound formulations (unprocessed drug, nanosuspension, solid dispersion) orally via gavage at a specific dose.[27]
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
-
Plasma Analysis:
-
Separate the plasma by centrifugation and store it at -80 °C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Caption: General experimental workflow for enhancing this compound's bioavailability.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Various Techniques for Preparation of Nanosuspension- A Review | Semantic Scholar [semanticscholar.org]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrphr.org [iosrphr.org]
- 9. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. Universal wet-milling technique to prepare oral nanosuspension focused on discovery and preclinical animal studies - Development of particle design method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ajprd.com [ajprd.com]
- 24. pharmtech.com [pharmtech.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations [pharmaceuticalonline.com]
- 27. Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions | MDPI [mdpi.com]
Identifying potential confounding factors in Nicaraven research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies involving Nicaraven (B1678736).
Frequently Asked Questions (FAQs)
Q1: What are the potential confounding factors to consider when designing a preclinical study with this compound, particularly in the context of radiotherapy?
A1: While specific confounding factors for this compound are still under investigation, researchers should consider the following variables that could influence experimental outcomes based on preclinical studies:
-
Timing of Administration: The timing of this compound administration relative to radiation exposure is a critical factor. Studies have shown that post-irradiation administration may be more effective in mitigating certain side effects.[1][2] It is crucial to maintain a consistent and precise timeline for administration across all experimental groups.
-
Dosage: The dose of this compound can significantly impact its efficacy. Lower doses have been observed to be more effective in reducing the expression of certain inflammatory markers like TGF-β and IL-1β.[1][2] A dose-response study is recommended to determine the optimal concentration for a specific experimental model.
-
Tumor Model and Cancer Cell Line: The type of cancer cell line and the tumor model used can influence the observed effects of this compound. While this compound has shown limited effects on the growth of established tumors in some models, its impact could vary between different cancer types.[3][4]
-
Animal Strain, Age, and Sex: These biological variables can introduce variability in response to both radiation and this compound. It is important to use animals of the same strain, age, and sex to minimize this variability.
-
Endpoint Measurement: The choice of endpoints and the timing of their measurement are crucial. For instance, the levels of inflammatory cytokines and DNA damage markers can fluctuate over time post-irradiation.[2][5]
-
Route of Administration: The method of this compound administration (e.g., intraperitoneal injection) should be consistent throughout the study.[4]
Q2: We are observing inconsistent results in our in-vitro experiments with this compound. What could be the issue?
A2: Inconsistent in-vitro results could stem from several factors:
-
Cell Culture Conditions: Ensure that cell culture conditions, including media composition, confluency, and passage number, are consistent across experiments.
-
This compound Stability: Verify the stability and proper storage of the this compound solution. Degradation of the compound could lead to reduced efficacy.
-
Assay Variability: The specific assays used to measure outcomes (e.g., colony-forming ability, DNA damage) have inherent variability. Include appropriate positive and negative controls in each experiment to account for this.
Q3: Does this compound interfere with the anti-tumor effects of radiotherapy?
A3: Based on preclinical studies in mouse tumor models, this compound does not appear to significantly mitigate the radiation-induced inhibition of tumor growth.[3][4] It has been shown to have very limited effects on the survival of cancer cells, while protecting normal tissues, such as hematopoietic stem cells, from radiation injury.[3]
Troubleshooting Guides
Problem: High variability in inflammatory cytokine levels between animals in the same treatment group.
-
Possible Cause 1: Inconsistent timing of sample collection.
-
Solution: Standardize the time of day for sample collection to minimize circadian variations in cytokine expression.
-
-
Possible Cause 2: Underlying subclinical infections in the animal colony.
-
Solution: Ensure a specific-pathogen-free (SPF) environment for the animals and monitor for any signs of illness.
-
-
Possible Cause 3: Variability in the radiation dose delivered.
-
Solution: Calibrate the radiation source regularly and ensure precise and consistent positioning of the animals during irradiation.
-
Problem: Unexpected toxicity or adverse effects in animals treated with this compound and radiation.
-
Possible Cause 1: Interaction with other administered substances.
-
Solution: Review all substances administered to the animals, including anesthetics and analgesics, for potential interactions with this compound or radiation.
-
-
Possible Cause 2: Incorrect dosage calculation.
-
Solution: Double-check all dosage calculations and ensure accurate measurement and administration of this compound.
-
Quantitative Data Summary
Table 1: Effect of this compound on Inflammatory Cytokine and Other Biomarker Levels in Lung Tissue of Irradiated Mice
| Biomarker | Treatment Group | Result | Reference |
| TGF-β | Post-irradiation this compound (20 mg/kg) | Decreased | [2] |
| IL-1β | Post-irradiation this compound (20 mg/kg) | Decreased | [2] |
| SOD2 | Post-irradiation this compound (20 mg/kg) | Decreased | [2] |
| SOD1 | Post-irradiation this compound | Lowered (not statistically significant) | [2] |
| Caspase 3 | Post-irradiation this compound | Lowered (not statistically significant) | [2] |
| CCL8 | This compound | Significantly decreased in serum | [2] |
Experimental Protocols
Protocol: Subcutaneous Murine Tumor Model for this compound and Radiotherapy Studies
This protocol is a summary of the methodology described in the cited literature.[4]
-
Cell Culture: Lewis lung cancer cells are cultured in appropriate media until they reach the desired confluency for injection.
-
Animal Model: C57BL/6N mice are used for the study.
-
Tumor Cell Injection: A suspension of Lewis lung cancer cells is injected subcutaneously into the back of the chest of the mice.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every other day) using calipers.
-
Irradiation: Once tumors reach a specified size, the thoracic area of the mice is exposed to X-ray radiation.
-
This compound Administration: this compound is administered intraperitoneally at various doses (e.g., 20, 50, 100 mg/kg) either before (pre-irradiation) or after (post-irradiation) the radiation exposure.
-
Endpoint Analysis: At the end of the study period (e.g., 30 days), mice are euthanized, and tumors are excised. Tumor weight and levels of various cytokines and other biomarkers in the tumor tissue are measured.
Visualizations
Caption: Experimental workflow for evaluating this compound's effect on irradiated tumors.
Caption: Proposed mechanism of this compound as a radioprotective agent.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Potential Radioprotective Agent, has Very Limited Effects on the Survival of Cancer Cells and the Growth of Established Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts a Limited Effect on Radiation-Induced Inhibition of Tumor Growth in a Subcutaneous Murine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates radiation-induced injury in hematopoietic stem/progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methodological Considerations for Studying Nicaraven's Anti-inflammatory Effects
This guide provides researchers, scientists, and drug development professionals with technical support for investigating the anti-inflammatory properties of Nicaraven (B1678736). It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of anti-inflammatory action?
This compound, a potent hydroxyl radical scavenger, exerts anti-inflammatory effects primarily by suppressing the NF-κB signaling pathway.[1][2] In endothelial cells stimulated by TNFα, this compound has been shown to inhibit the phosphorylation of key proteins in this pathway, including NF-κB p65, IκBα, and IKKα/β. This action prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of multiple pro-inflammatory genes.[1][2]
Q2: What are the key downstream effects of this compound's inhibition of the NF-κB pathway?
By inhibiting the NF-κB pathway, this compound effectively suppresses the mRNA expression of various adhesion molecules and pro-inflammatory cytokines.[1][2] These include:
-
Adhesion Molecules: Vascular cell adhesion molecule 1 (VCAM-1), intercellular adhesion molecule 1 (ICAM-1), and E-selectin.
-
Pro-inflammatory Cytokines: Monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), IL-6, and IL-8.[1][2]
This reduction in inflammatory mediators leads to decreased monocyte adhesion to endothelial cells and a general dampening of the inflammatory response.[1][2]
Q3: Are there other signaling pathways involved in this compound's anti-inflammatory effects?
Yes, some studies suggest the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. In a study on inflamed tumors, the anti-inflammatory effect of this compound was associated with the upregulation of phospho-p38 MAPK, phospho-MKK-3/6, and phospho-MSK-1.[3][4] Additionally, in radiation-induced lung injury models, this compound was found to mitigate injury by downregulating both the NF-κB and TGF-β/Smad pathways.[5][6]
Q4: In which experimental models has this compound demonstrated anti-inflammatory efficacy?
This compound has shown significant protective effects in several preclinical models of inflammation:
-
In Vitro: TNFα-induced inflammatory response in human umbilical vein endothelial cells (HUVECs).[1]
-
In Vivo:
However, it's noteworthy that in some studies, this compound did not alter the course of hemorrhagic and endotoxic shock or arthritis in rodent models.[7]
Troubleshooting Experimental Issues
Q5: My in vitro results with this compound are inconsistent. What are some common pitfalls?
Inconsistent results in cell-based assays can arise from several factors:
-
Cell Viability: High concentrations of this compound or its solvent (like DMSO) may be toxic to cells. It's crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. For instance, studies on oligodendrocyte precursor cells have used concentrations up to 30 μM without inducing cell death.[9]
-
Passage Number: Use cells within a consistent and low passage number range, as cellular responses to inflammatory stimuli can change with excessive passaging.
-
Stimulant Potency: The activity of your inflammatory stimulant (e.g., TNFα, LPS) can degrade over time. Ensure you are using a fresh, properly stored, and validated batch. Titrate the stimulant to confirm an optimal response window before co-treatment with this compound.
-
Timing of Treatment: The timing of this compound application relative to the inflammatory stimulus is critical. Pre-treatment with this compound before adding the stimulus is a common and effective approach to assess its preventative effects.
Q6: I'm not observing the expected reduction in cytokine expression after this compound treatment in my macrophage cell line. What should I check?
-
Stimulation Level: It's possible the inflammatory stimulus (e.g., LPS) is too potent, overwhelming the inhibitory capacity of this compound. Try reducing the concentration of LPS.
-
This compound Concentration: The effective concentration can be cell-type specific. While this compound has been studied at concentrations ranging from 10 µM to 10 mM in vitro, a slight, dose-dependent inhibition of nitrite (B80452) production in LPS-stimulated RAW macrophages was noted within this range.[7] You may need to perform a dose-response experiment to find the optimal concentration for your specific assay.
-
Readout Sensitivity: Ensure your detection method (e.g., ELISA, qPCR) is sensitive enough to detect subtle changes. Check the quality of your antibodies and primers.
-
Mechanism Specificity: this compound shows a slight, but not complete, inhibition of nitrite production in LPS-stimulated macrophages.[7] Its primary documented mechanism is potent inhibition of the TNFα-induced NF-κB pathway in endothelial cells.[1][2] The effect on LPS-stimulated macrophages might be less pronounced. Consider using TNFα as a stimulant if your research question allows.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound
| Experimental Model | Species | Dosage | Route of Administration | Observed Effect | Reference |
| Carrageenan-induced Paw Edema | Rodent | 10-100 µ g/paw | Intraplantar | Significant protective effects | [7] |
| Splanchnic Artery Occlusion-Reperfusion | Rodent | 100 mg/kg | Intravenous (i.v.) | Reduced neutrophil infiltration and histological damage | [7] |
| Inflamed Tumor Growth | Mouse | 50 mg/kg daily | Intraperitoneal (i.p.) | Inhibited fast tumor growth; reduced macrophage and neutrophil recruitment | [3][8] |
| Radiation-Induced Lung Injury | Mouse | 50 mg/kg daily | Intraperitoneal (i.p.) | Mitigated lung injury; suppressed inflammatory response | [5] |
Table 2: In Vitro Mechanistic Data for this compound
| Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| RAW Macrophages | Peroxynitrite | Dose-dependent | Slight inhibition of PARP activation | [7] |
| RAW Macrophages | Lipopolysaccharide (LPS) | Dose-dependent | Slight inhibition of nitrite production | [7] |
| HUVECs | TNFα | Not specified | Suppression of VCAM-1, ICAM-1, E-selectin, MCP-1, TNFα, IL-1β, IL-6, IL-8 mRNA | [1][2] |
| HUVECs | TNFα | Not specified | Inhibition of NF-κB p65, IκBα, and IKKα/β phosphorylation | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Inflammation Assay
This protocol outlines a general procedure for studying this compound's effect on TNFα-induced inflammation in Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium. Seed cells in multi-well plates and allow them to grow to 80-90% confluency.
-
Pre-treatment: Replace the medium with fresh, low-serum medium. Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add TNFα (e.g., 10 ng/mL) to the wells (except for the unstimulated control group). Incubate for the desired period (e.g., 4-6 hours for mRNA analysis, 12-24 hours for protein analysis).
-
RNA Extraction and qPCR: For gene expression analysis, lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Use qPCR with primers specific for VCAM-1, ICAM-1, IL-6, IL-8, and a housekeeping gene (e.g., GAPDH) to quantify relative mRNA levels.
-
Protein Analysis (Western Blot): To analyze signaling pathways, lyse the cells at an earlier time point (e.g., 15-60 minutes post-TNFα stimulation). Extract total protein and perform Western blotting using antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα.
-
Cytokine Measurement (ELISA): To measure secreted cytokines, collect the cell culture supernatant after 24 hours of stimulation. Use commercial ELISA kits to quantify the concentration of proteins like IL-6 or MCP-1.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes a standard method to assess the acute anti-inflammatory effects of this compound in vivo.
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Baseline Measurement: Measure the initial volume or thickness of the hind paw using a plethysmometer or digital calipers.
-
Drug Administration: Administer this compound (e.g., 10-100 µ g/paw ) via intraplantar injection into the sub-plantar region of the right hind paw. The control group receives the vehicle.
-
Induction of Inflammation: After 30-60 minutes, inject a 1% solution of carrageenan in saline into the same paw to induce inflammation.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume compared to the baseline measurement. Compare the results from the this compound-treated group to the vehicle-treated control group to determine the percentage of edema inhibition.
Visualizations: Signaling Pathways and Workflows
Below are diagrams created using Graphviz to visualize key processes.
Caption: this compound's inhibitory mechanism on the TNFα-induced NF-κB signaling pathway.
Caption: General experimental workflow for in vitro analysis of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. This compound inhibits TNFα-induced endothelial activation and inflammation through suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents the fast growth of inflamed tumors by an anti-inflammatory mechanism - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on nitric oxide-related pathways and in shock and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents the fast growth of inflamed tumors by an anti-inflammatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of a radical scavenger edaravone on oligodendrocyte precursor cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Curve Optimization for Nicaraven in New Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for Nicaraven (B1678736) in novel experimental models.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is recognized as a potent hydroxyl radical scavenger.[1][2] Its mechanism of action involves the inhibition of inflammatory pathways. Specifically, it has been shown to suppress the activation of the NF-κB signaling pathway by preventing the phosphorylation of key signaling molecules.[1][2] This, in turn, inhibits the expression of adhesion molecules like VCAM-1 and ICAM-1 on endothelial cells, which are induced by inflammatory cytokines such as TNF-α.[1][2]
Q2: What are the known signaling pathways affected by this compound?
A2: The primary signaling pathway modulated by this compound is the NF-κB pathway.[1][2] By inhibiting this pathway, this compound effectively downregulates the inflammatory response in endothelial cells.
dot
Caption: this compound's inhibition of the NF-κB signaling pathway.
Q3: What are typical in vivo dosages for this compound in animal models?
A3: In preclinical mouse models, this compound has been administered intraperitoneally at doses of 20, 50, and 100 mg/kg.[3]
Q4: What is the solubility and stability of this compound?
A4: According to supplier data, this compound has a solubility of 57 mg/mL in DMSO, water, and ethanol.[4] For storage, a solution of this compound in DMSO is stable for up to 2 weeks at 4°C and for 6 months at -80°C.[5]
II. Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot common issues encountered during dose-response curve optimization for this compound.
dot
References
- 1. This compound inhibits TNFα-induced endothelial activation and inflammation through suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
Validation & Comparative
A Comparative Analysis of Nicaraven and Amifostine as Radioprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent radioprotective agents, Nicaraven (B1678736) and amifostine (B1664874). The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, radioprotective efficacy, and toxicity profiles. This comparative study aims to equip researchers and drug development professionals with the necessary information to make informed decisions in the field of radioprotection.
Executive Summary
Amifostine is a well-established, FDA-approved radioprotector with a clear mechanism of action as a prodrug that is converted to an active thiol metabolite. This metabolite is a potent scavenger of free radicals and is known to protect DNA. Its efficacy has been quantified in numerous studies, with reported Dose Reduction Factors (DRFs) for hematopoietic and gastrointestinal acute radiation syndrome. However, its clinical use is often limited by side effects such as hypotension, nausea, and vomiting.
This compound, a hydroxyl radical scavenger, presents a different mechanistic profile, primarily mitigating radiation-induced damage by reducing DNA damage and suppressing inflammatory pathways, including the NF-κB and TGF-β/Smad signaling cascades. Preclinical studies have demonstrated its protective effects against radiation-induced lung and hematopoietic stem cell injuries. While quantitative data on its Dose Reduction Factor from whole-animal survival studies are not as readily available as for amifostine, the existing evidence suggests a significant protective effect at the cellular and tissue levels.
This guide will delve into the specifics of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms.
Performance and Efficacy
The radioprotective efficacy of an agent is a critical measure of its potential clinical utility. This is often quantified by the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific level of damage in the presence of the protector to the dose causing the same level of damage in its absence.
| Parameter | This compound | Amifostine (WR-2721) | Supporting Experimental Data |
| Dose Reduction Factor (DRF) | Data from LD50/30 survival studies are not readily available in the reviewed literature. Efficacy has been demonstrated by reduction in cellular and tissue damage. | - Hematopoietic Acute Radiation Syndrome (H-ARS): 2.7[1] - Gastrointestinal Acute Radiation Syndrome (GI-ARS): 1.8[1] | Amifostine's DRF was determined in preclinical studies with mice administered 500 mg/kg intraperitoneally before irradiation[1]. |
| Radioprotective Effects | - Reduces radiation-induced DNA damage in lung tissue and hematopoietic stem cells[2][3]. - Mitigates radiation-induced lung injury by suppressing inflammatory responses[2]. - Protects hematopoietic stem/progenitor cells from radiation-induced injury[3]. - Does not significantly mitigate radiation-induced inhibition of tumor growth[1]. | - Protects a wide range of normal tissues from radiation damage[4]. - Reduces radiation-induced xerostomia (dry mouth) in head and neck cancer patients[5]. - Reduces cisplatin-induced nephrotoxicity[6]. - Does not appear to protect tumors from the effects of radiation[5]. | This compound's effects were observed in mice receiving thoracic irradiation or whole-body irradiation, with doses ranging from 5 Gy to 30 Gy[2][3][7]. Amifostine's protective effects have been demonstrated in numerous preclinical and clinical trials[4][5][8]. |
Mechanism of Action
The distinct mechanisms of action of this compound and amifostine underpin their different pharmacological profiles.
This compound: Anti-inflammatory and DNA Damage Reduction
This compound's primary radioprotective effects are attributed to its ability to scavenge hydroxyl radicals and to modulate key signaling pathways involved in the inflammatory response to radiation.
-
Hydroxyl Radical Scavenging: this compound directly scavenges hydroxyl radicals, which are highly reactive oxygen species generated by ionizing radiation that cause significant cellular damage.
-
Downregulation of Inflammatory Pathways: It mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad signaling pathways. This suppression of the inflammatory cascade reduces tissue damage[2].
-
Reduction of DNA Damage: By reducing oxidative stress and inflammation, this compound helps to decrease radiation-induced DNA damage in cells[2][3].
Figure 1: Simplified signaling pathway of this compound's radioprotective mechanism.
Amifostine: Pro-drug Activation and Free Radical Scavenging
Amifostine is a thiophosphate prodrug that requires activation in the body to exert its radioprotective effects.
-
Dephosphorylation to Active Metabolite: Amifostine is dephosphorylated by alkaline phosphatase in tissues to its active free thiol metabolite, WR-1065[1]. This conversion is more efficient in normal tissues than in tumors due to differences in vascularity and pH.
-
Free Radical Scavenging: The active metabolite, WR-1065, is a potent scavenger of free radicals generated by radiation, thereby protecting cellular components from oxidative damage[1][9].
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA and can also bind to DNA, protecting it from radiation-induced strand breaks[1].
-
Induction of Hypoxia: Amifostine can induce transient hypoxia in normal tissues, which makes them more resistant to the damaging effects of radiation[1].
Figure 2: Mechanism of action of amifostine as a radioprotector.
Toxicity Profile
The therapeutic window of a radioprotective agent is determined by its efficacy versus its toxicity.
| Toxicity Parameter | This compound | Amifostine | Supporting Experimental Data |
| Reported Side Effects | Preclinical studies have not reported significant toxicity at effective doses[7]. | - Common: Nausea, vomiting, hypotension[5][6]. - Less Common: Malaise, hypocalcemia, metallic taste, allergic reactions[5][10]. | Amifostine's side effects are well-documented in clinical trials and practice[5][6]. |
| No Observed Adverse Effect Level (NOAEL) | Specific NOAEL data from comprehensive preclinical toxicology studies are not readily available in the reviewed literature. | Specific NOAEL data from comprehensive preclinical toxicology studies are not readily available in the reviewed literature. However, dose-limiting toxicities are well-characterized. | Toxicity data for both compounds are primarily derived from efficacy and mechanistic studies rather than dedicated toxicology studies. |
Experimental Protocols
Standardized protocols are essential for the evaluation and comparison of radioprotective agents.
Determination of Dose Reduction Factor (DRF) via LD50/30 Survival Assay
This in vivo assay is a gold standard for assessing the overall protective effect of a radioprotector against lethal doses of radiation.
Figure 3: Experimental workflow for determining the Dose Reduction Factor (DRF).
Methodology:
-
Animal Model: Typically, mice of a specific strain, age, and sex are used[11].
-
Grouping: Animals are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving the radioprotector).
-
Drug Administration: The radioprotector is administered at a predetermined dose and time before irradiation. For amifostine, this is often 30 minutes prior to radiation exposure[4].
-
Irradiation: Both groups are further subdivided and exposed to a range of whole-body irradiation doses designed to produce a dose-response curve for mortality.
-
Observation: Animals are monitored for 30 days, and the number of surviving animals in each subgroup is recorded.
-
LD50/30 Calculation: The radiation dose that is lethal to 50% of the animals within 30 days (LD50/30) is calculated for both the control and treatment groups using statistical methods like probit analysis[12].
-
DRF Calculation: The DRF is calculated as the ratio of the LD50/30 of the treated group to the LD50/30 of the control group.
In Vitro Assessment of Radioprotection using Clonogenic Assay
The clonogenic assay is a fundamental in vitro method to determine the ability of a single cell to survive and proliferate into a colony after radiation exposure, and to assess the protective effect of a radioprotector.
Figure 4: Workflow for the in vitro clonogenic assay.
Methodology:
-
Cell Culture: A specific cell line is cultured under standard conditions.
-
Cell Seeding: A precise number of cells is seeded into culture plates.
-
Treatment: Cells are treated with the radioprotector or vehicle for a specified duration before or after irradiation.
-
Irradiation: The culture plates are exposed to varying doses of ionizing radiation.
-
Colony Formation: The plates are incubated for a period sufficient for single surviving cells to form visible colonies (typically defined as containing at least 50 cells).
-
Quantification: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Calculation of Surviving Fraction: The surviving fraction at each radiation dose is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
-
Dose-Response Curve: A dose-response curve is plotted, and from this, parameters such as the Dose Enhancement Ratio (or Protection Factor) can be derived.
Conclusion
Amifostine and this compound are both promising radioprotective agents, but they exhibit distinct mechanisms of action, efficacy profiles, and toxicities. Amifostine's efficacy is well-quantified with established DRF values, but its clinical application can be hampered by its side effect profile. This compound shows significant promise with a favorable toxicity profile in preclinical models and a unique mechanism centered on anti-inflammatory actions.
For researchers and drug development professionals, the choice between pursuing research on amifostine analogues or novel agents like this compound will depend on the specific clinical application and the desired balance between efficacy and tolerability. Further head-to-head comparative studies, particularly those establishing a DRF for this compound under standardized conditions, are warranted to provide a more definitive comparison of their radioprotective potential. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for designing and interpreting future studies in the field of radioprotection.
References
- 1. This compound, a Potential Radioprotective Agent, has Very Limited Effects on the Survival of Cancer Cells and the Growth of Established Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates radiation-induced injury in hematopoietic stem/progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A risk-benefit assessment of amifostine in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. dental.nyu.edu [dental.nyu.edu]
- 10. rjpbcs.com [rjpbcs.com]
- 11. researchgate.net [researchgate.net]
- 12. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nicaraven Versus Other Antioxidants in Preventing Ischemia-Reperfusion Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area, remains a significant challenge in clinical setting such as stroke, myocardial infarction, and organ transplantation. The pathophysiology of I/R injury is complex, with a central role played by the burst of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and eventual cell death. Consequently, antioxidant therapies have been a major focus of research to mitigate this damage.
This guide provides an objective comparison of Nicaraven, a neuroprotective agent with potent antioxidant properties, against other well-established antioxidants—N-acetylcysteine (NAC) and Vitamin E—in the context of preventing I/R injury. The comparisons are supported by experimental data from preclinical studies, with a focus on their efficacy, mechanisms of action, and the signaling pathways they modulate.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from various experimental studies, providing a comparative overview of the efficacy of Edaravone (B1671096) (a key active component of this compound), N-acetylcysteine, and Vitamin E in mitigating I/R injury.
| Antioxidant | Animal Model | Organ of Injury | Dosage | Key Efficacy Endpoints | Outcome |
| Edaravone | Rat | Heart | 3 mg/kg, IV | - Reduced lethal reperfusion tachyarrhythmia- Increased end-systolic elastance (Ees)- Decreased malondialdehyde (MDA) levels | Prevented lethal arrhythmias and improved cardiac function. |
| Rat | Kidney | 3-10 mg/kg, IV | - Decreased serum and tissue MDA levels- Increased serum superoxide (B77818) dismutase (SOD) activity | Ameliorated renal injury by reducing lipid peroxidation and enhancing antioxidant defense. | |
| Rat | Brain | Not specified | - Reduced cerebral infarct volume- Decreased neurological impairment scores- Increased glutathione (B108866) (GSH) content and decreased Fe2+, MDA, and lipid peroxide (LPO) content | Exhibited a protective effect on cerebral infarct and neurological function.[1] | |
| N-acetylcysteine (NAC) | Rat | Liver | 1 g/kg | - Decreased serum AST and ALT levels- Normalized hepatic histology and glutathione levels | Suppressed I/R-induced liver injury. |
| Mouse | Liver | 300 mg/kg, IP | - Reduced ROS levels- Attenuated liver injury (based on GSH, MDA, and serum ALT levels) | Significantly inhibited ROS-mediated ER stress and liver injury. | |
| Rat | Brain | 150 mg/kg | - Reduced cerebral infarction volume | Attenuated brain damage following reperfusion. | |
| Vitamin E | Rat | Skeletal Muscle | 150 mg/kg, IP | - Increased muscle viability- Increased reperfusion blood flow- Decreased expression of NF-κB | Showed a protective effect by increasing muscle viability and blood flow. |
| Hamster | Microvasculature | 60 ppm in diet | - Reduced postischemic leukocyte adhesion- Attenuated loss of capillary perfusion density | Significantly reduced microvascular manifestations of I/R injury. | |
| Rat | Heart | 100 mg/kg/day, IM | - Improved functional recovery (heart rate, LVDP, coronary flow)- Reduced MDA and hydroperoxide levels | Provided protection against lipid peroxidation and cardiac dysfunction.[2] |
Experimental Protocols
Edaravone in a Rat Model of Myocardial I/R Injury
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Ligation of the left coronary artery for 5 minutes.
-
Reperfusion: Release of the ligation.
-
Treatment: Intravenous injection of edaravone at a dose of 3 mg/kg, 2 minutes after coronary ligation.
-
Assessment: Hemodynamics and cardiac function were measured using a pressure-volume catheter. Blood levels of malondialdehyde (MDA) were measured as a marker of lipid peroxidation.
N-acetylcysteine in a Mouse Model of Liver I/R Injury
-
Animal Model: Mice.
-
Ischemia Induction: Partial (70%) hepatic ischemia induced by clamping the portal triad.
-
Reperfusion: Removal of the clamp to allow reperfusion for 6 hours.
-
Treatment: Intraperitoneal injection of NAC (300 mg/kg) 2 hours before the operation.
-
Assessment: Liver injury was evaluated by measuring serum alanine (B10760859) aminotransferase (ALT) levels and histological analysis. Oxidative stress was assessed by measuring glutathione (GSH) and MDA levels in the liver tissue.
Vitamin E in a Rat Model of Skeletal Muscle I/R Injury
-
Animal Model: Rats.
-
Ischemia Induction: 4 hours of ischemia in a gracilis muscle flap model.
-
Reperfusion: Reperfusion for 24 hours.
-
Treatment: Intraperitoneal injection of Vitamin E succinate (B1194679) (150 mg/kg) 1 hour after the initiation of ischemia.
-
Assessment: Muscle viability was assessed using nitroblue tetrazolium staining. Blood flow was measured using a laser Doppler. The expression of NF-κB was analyzed by gel shift assay.
Signaling Pathways and Mechanisms of Action
The protective effects of these antioxidants against I/R injury are mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.
General Ischemia-Reperfusion Injury Pathway
Ischemia-reperfusion injury is a cascade of events initiated by the restoration of blood flow to previously ischemic tissue. This process leads to a surge in reactive oxygen species (ROS), causing oxidative stress, which in turn triggers inflammatory responses and ultimately leads to cell death.
Caption: General cascade of ischemia-reperfusion injury.
Nrf2 Signaling Pathway and Antioxidant Intervention
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Edaravone has been shown to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defense.[3][4]
Caption: Edaravone activates the protective Nrf2 pathway.
NF-κB Signaling Pathway and Antioxidant Intervention
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. During I/R injury, ROS can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. Both N-acetylcysteine and Vitamin E have been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.
References
- 1. The Antioxidant Transcription Factor Nrf2 in Cardiac Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Nrf2 in ischemia-reperfusion alleviation: From signaling networks to therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Nicaraven and Tempol in Radiation Protection
For Researchers, Scientists, and Drug Development Professionals
The development of effective radioprotective agents is a critical unmet need in oncology and for radiological emergency preparedness. An ideal radioprotectant should selectively protect normal tissues from the damaging effects of ionizing radiation without compromising tumor control. This guide provides a comprehensive head-to-head comparison of two promising radioprotective candidates: Nicaraven and Tempol (B1682022). We will delve into their mechanisms of action, present supporting experimental data, and outline the methodologies used in key studies to provide a clear and objective evaluation for researchers and drug developers.
Overview of this compound and Tempol
This compound is a chemically synthesized, water-soluble, low-molecular-weight compound that acts as a potent and specific scavenger of hydroxyl radicals (•OH), one of the most damaging reactive oxygen species (ROS) induced by ionizing radiation.[1][2] Its mechanism extends beyond simple radical scavenging to include anti-inflammatory properties.[2] A significant advantage of this compound is its demonstrated ability to protect normal tissues, such as hematopoietic stem cells, without affecting the radiosensitivity of tumor cells.[3][4]
Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl) is a stable nitroxide free radical that functions as a superoxide (B77818) dismutase (SOD) mimetic, effectively catalyzing the dismutation of superoxide radicals.[5][6] Its radioprotective effects have been observed in various tissues, including skin, bone marrow, and the gastrointestinal tract.[5][7][8] A key feature of Tempol is its differential effect on normal versus tumor tissues, attributed to the more rapid bioreduction of Tempol to its non-radioprotective hydroxylamine (B1172632) form within the hypoxic tumor microenvironment.[7][9]
Mechanism of Action: A Comparative Look
The radioprotective actions of this compound and Tempol stem from their distinct antioxidant properties, which in turn influence downstream signaling pathways.
This compound's Dual Action: Radical Scavenging and Anti-Inflammation
This compound's primary protective role is the direct scavenging of hydroxyl radicals.[1] By neutralizing these highly reactive species, this compound prevents initial DNA damage, lipid peroxidation, and protein oxidation. Furthermore, studies have shown that this compound can suppress the inflammatory response following radiation exposure by downregulating key inflammatory pathways like NF-κB and TGF-β/Smad.[10][11] This dual action of radical scavenging and inflammation suppression makes it a multifaceted radioprotectant.
Tempol's SOD Mimetic Activity and Redox Modulation
Tempol's radioprotective efficacy is primarily attributed to its ability to mimic the function of the antioxidant enzyme superoxide dismutase (SOD).[6] It detoxifies superoxide radicals, preventing the formation of more damaging ROS. Tempol can also oxidize reduced transition metals, further limiting the generation of free radicals.[5] The differential bioreduction of Tempol in tumor versus normal tissue is a critical aspect of its selective protection.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies on this compound and Tempol. It is important to note that these data are from separate studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vivo Efficacy of this compound
| Endpoint | Animal Model | Radiation Dose & Regimen | This compound Dose & Administration | Key Findings | Reference |
| Hematopoietic Stem/Progenitor Cell (HSPC) Protection | C57BL/6 Mice | 1 Gy/day for 5 days (total 5 Gy) | Post-radiation i.p. injection | Increased number and colony-forming capacity of HSPCs; decreased DNA damage. | [2] |
| Reduction of DNA Oxidation | C57BL/6 Mice | 1 Gy/day for 5 days (total 5 Gy) | Post-radiation i.p. injection | Significantly lower urinary levels of 8-oxo-2'-deoxyguanosine. | [2] |
| Reduction of Inflammatory Cytokines | C57BL/6 Mice | 1 Gy/day for 5 days (total 5 Gy) | Post-radiation i.p. injection | Significantly decreased plasma levels of IL-6 and TNF-α. | [2] |
| Lung Injury Mitigation | C57BL/6N Mice | 6 Gy/day for 5 days (total 30 Gy) thoracic radiation | 50 mg/kg i.p. post-radiation | Attenuated radiation-induced upregulation of NF-κB, TGF-β, and pSmad2 in lungs. | [10] |
| Effect on Tumor Growth | Murine Tumor Model | Significant inhibition of tumor growth with radiation | Pre- or post-radiation i.p. injection | Did not significantly mitigate radiation-induced inhibition of tumor growth. | [3][12] |
Table 2: In Vivo Efficacy of Tempol
| Endpoint | Animal Model | Radiation Dose & Regimen | Tempol Dose & Administration | Key Findings | Reference |
| Whole Body Protection | C3H Mice | Whole-body radiation | 275 mg/kg i.p. 5-10 min pre-radiation | Dose modification factor (DMF) of 1.27 (LD50/30 was 9.97 Gy with Tempol vs. 7.84 Gy for control). | [13] |
| Bone Marrow Protection | C3H Mice | Whole-body radiation | 275 mg/kg i.p. pre-radiation | Protected against radiation-induced bone marrow failure. | [7] |
| Alopecia Prevention | Guinea Pig Model | Localized radiation | Topical application | Protected against radiation-induced alopecia. | [5] |
| Gastrointestinal Protection | Mice | Sub-lethal whole-body gamma radiation | 100 or 200 mg/kg p.o. 10 min pre-radiation | Protected intestinal epithelial cells from structural lesions. | [8] |
| Effect on Tumor Control | C3H Mice with RIF-1 tumor | Localized radiation | 275 mg/kg i.p. pre-radiation | Did not decrease tumor control. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative experimental protocols for evaluating the radioprotective effects of these agents.
Workflow for In Vivo Radioprotection Study
Example Protocol: this compound for Hematopoietic Protection [2]
-
Animal Model: C57BL/6 mice.
-
Radiation Regimen: Mice were exposed to 1 Gy of γ-rays daily for 5 consecutive days (total dose of 5 Gy).
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection immediately after each radiation exposure.
-
Endpoint Analysis: Two days after the final radiation treatment, mice were sacrificed. Bone marrow cells were harvested to assess the number and colony-forming capacity of hematopoietic stem/progenitor cells. DNA damage was evaluated, and urine was collected to measure 8-oxo-2'-deoxyguanosine levels. Plasma was analyzed for IL-6 and TNF-α concentrations.
Example Protocol: Tempol for Whole-Body Protection [13]
-
Animal Model: C3H mice.
-
Radiation Regimen: Mice were exposed to a single dose of whole-body radiation.
-
Drug Administration: Tempol (275 mg/kg) was administered via i.p. injection 5-10 minutes prior to irradiation.
-
Endpoint Analysis: Survival was monitored for 30 days to determine the LD50/30 (the radiation dose lethal to 50% of animals within 30 days). The dose modification factor (DMF) was calculated as the ratio of the LD50/30 in the Tempol-treated group to the control group.
Head-to-Head Summary and Future Directions
| Feature | This compound | Tempol |
| Primary Mechanism | Hydroxyl radical scavenger | Superoxide dismutase (SOD) mimetic |
| Secondary Mechanism | Anti-inflammatory (↓ NF-κB, TGF-β/Smad) | Oxidation of reduced transition metals |
| Administration Timing | Effective when given post-radiation | Typically administered pre-radiation |
| Selectivity | Protects normal cells without affecting tumor radiosensitivity. | Differentially protects normal tissue due to faster bioreduction in tumors. |
| Clinical Development | Preclinical stage | Phase I clinical trials for topical application (alopecia prevention).[5] |
| Key Advantage | Efficacy with post-radiation administration offers a wider therapeutic window. | Well-characterized SOD mimetic activity and demonstrated efficacy in multiple tissues. |
Both this compound and Tempol have demonstrated significant potential as selective radioprotectors in preclinical models.
-
This compound is particularly noteworthy for its efficacy when administered after radiation exposure, a critical advantage in scenarios of accidental radiation exposure and potentially offering more flexibility in clinical radiotherapy settings. Its dual mechanism of radical scavenging and anti-inflammation is also a compelling feature.
-
Tempol has a longer history of investigation and has progressed to early-phase clinical trials for topical applications. Its well-defined SOD mimetic action and the intriguing mechanism of differential bioreduction provide a strong rationale for its selective protection of normal tissues.
Future research should focus on:
-
Direct comparative studies: Conducting head-to-head comparisons of this compound and Tempol in the same experimental models to provide definitive comparative efficacy data.
-
Combination therapies: Investigating the potential synergistic effects of combining this compound and Tempol, or either agent with other radioprotectors or mitigators.
-
Clinical translation: Advancing the clinical development of both agents, particularly systemic applications of Tempol and moving this compound into Phase I trials.
-
Biomarker development: Identifying and validating biomarkers to monitor the efficacy and potential toxicity of these agents in clinical settings.
This guide provides a foundational comparison to inform further research and development in the critical field of radiation protection. The distinct yet complementary profiles of this compound and Tempol suggest that both warrant continued investigation as promising candidates to mitigate radiation-induced normal tissue injury.
References
- 1. [Experimental studies on this compound as radioprotector--free radical scavenging effect and the inhibition of the cellular injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates radiation-induced injury in hematopoietic stem/progenitor cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Potential Radioprotective Agent, has Very Limited Effects on the Survival of Cancer Cells and the Growth of Established Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What is Tempol used for? [synapse.patsnap.com]
- 7. Evaluation of tempol radioprotection in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrr.com [ijrr.com]
- 9. Radioprotectors and Mitigators of Radiation-Induced Normal Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound Exerts a Limited Effect on Radiation-Induced Inhibition of Tumor Growth in a Subcutaneous Murine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Analysis of the Anti-Inflammatory Effects of Nicaraven and NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Nicaraven (B1678736), a novel investigational drug, and traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). While direct comparative preclinical or clinical studies are not yet available, this document synthesizes existing data to offer a preliminary assessment of their respective mechanisms of action and anti-inflammatory potential.
Introduction
This compound is a potent hydroxyl radical scavenger that has demonstrated anti-inflammatory properties in various preclinical models.[1][2] Its mechanism of action is distinct from that of NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][3] This guide will delve into these differing mechanisms, present available quantitative data from preclinical studies, and provide detailed experimental protocols for the key assays discussed.
Mechanisms of Action
This compound: A Multi-Targeted Anti-Inflammatory Approach
This compound's anti-inflammatory effects appear to be mediated through the modulation of several key signaling pathways:
-
Inhibition of the NF-κB Signaling Pathway: this compound has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway.[2][4] This is achieved by preventing the phosphorylation of NF-κB p65, IκBα, and IκB kinase (IKK)α/β, which ultimately inhibits the translocation of the pro-inflammatory p65 subunit to the nucleus.[2]
-
Reduction of Pro-Inflammatory Cytokines and Adhesion Molecules: By inhibiting the NF-κB pathway, this compound effectively suppresses the mRNA expression of multiple pro-inflammatory cytokines and adhesion molecules, including TNF-α, IL-1β, IL-6, IL-8, VCAM-1, and ICAM-1.[2]
-
Inhibition of Poly (ADP-ribose) Polymerase-1 (PARP-1): this compound has been reported to inhibit the activity of PARP-1, an enzyme involved in DNA repair and inflammatory processes.[5][6] Downregulation of PARP-1 expression has been observed in preclinical models following this compound administration.[5]
NSAIDs: COX Enzyme Inhibition
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1: This isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function.
-
COX-2: This isoform is induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.
Non-selective NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. COX-2 selective inhibitors (e.g., celecoxib) were developed to minimize these side effects by primarily targeting the COX-2 enzyme.
Preclinical Anti-Inflammatory Data
This compound
NSAIDs
The following tables summarize publicly available data on the anti-inflammatory potency of various NSAIDs in preclinical models.
Table 1: In Vivo Efficacy of NSAIDs in the Carrageenan-Induced Rat Paw Edema Model
| Drug | Administration Route | ED₅₀ (mg/kg) | Reference |
| Diclofenac | Oral | 3.74 | [3] |
| Naproxen | Oral | 15 | [8] |
| Celecoxib | Intraperitoneal | 0.3 - 30 (dose-dependent reduction) | [5] |
| Ibuprofen | Oral | Dose-dependent reduction | [2] |
Table 2: In Vitro COX Inhibition by NSAIDs
| Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| Diclofenac | 0.06 | 0.002 | [4] |
| Naproxen | 0.16 | 0.009 | [4] |
| Celecoxib | 15 | 0.04 | [4] |
| Ibuprofen | 1.3 | 0.34 | [4] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of a test compound.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Induction of Inflammation: A 1% w/v solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
-
Drug Administration: The test compound (this compound or NSAID) is administered, typically orally or intraperitoneally, at a specified time before or after carrageenan injection.
-
Measurement of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to a vehicle-treated control group. The ED₅₀ (the dose that produces 50% of the maximum inhibitory effect) can then be determined from the dose-response curve.
In Vitro TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
Protocol:
-
Cell Culture: A suitable cell line, such as human umbilical vein endothelial cells (HUVECs) or macrophage-like cells (e.g., RAW 264.7), is cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) or TNF-α itself, to induce the production of TNF-α.
-
Drug Treatment: The test compound is added to the cell culture at various concentrations.
-
Measurement of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each concentration of the test compound, and the IC₅₀ (the concentration that causes 50% inhibition) is determined.
NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the activation of the NF-κB signaling pathway.
Protocol:
-
Cell Line: A cell line (e.g., HEK293) is stably or transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Stimulation and Treatment: The cells are stimulated with an activator of the NF-κB pathway (e.g., TNF-α) in the presence or absence of the test compound at various concentrations.
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibition of luciferase activity by the test compound is calculated, and the IC₅₀ value is determined.
Comparative Summary and Future Directions
This compound and NSAIDs represent two distinct approaches to anti-inflammatory therapy. While NSAIDs offer a well-established and potent method of reducing inflammation through COX inhibition, their use can be associated with gastrointestinal and cardiovascular side effects.
This compound, with its multi-targeted mechanism involving the inhibition of the NF-κB pathway and PARP-1, presents a novel strategy that may offer a different efficacy and safety profile. The suppression of a broader range of pro-inflammatory mediators by this compound could potentially lead to wider therapeutic applications.
Key Differences:
-
Primary Target: this compound targets upstream signaling pathways (NF-κB, PARP-1), while NSAIDs target downstream enzymes (COX-1/2).
-
Breadth of Action: this compound's mechanism suggests a broader impact on the inflammatory cascade, affecting the expression of multiple cytokines and adhesion molecules. NSAIDs primarily affect the prostaglandin synthesis pathway.
-
Quantitative Potency: Currently, a direct quantitative comparison of potency (ED₅₀/IC₅₀) is not possible due to the lack of publicly available data for this compound in standardized assays.
Future research should focus on:
-
Conducting head-to-head preclinical studies comparing the efficacy and safety of this compound with various NSAIDs in models of acute and chronic inflammation.
-
Determining the dose-response relationships and calculating ED₅₀ and IC₅₀ values for this compound in standardized in vivo and in vitro assays.
-
Investigating the potential for synergistic effects when combining this compound with low-dose NSAIDs.
This comparative guide provides a foundational understanding of the anti-inflammatory properties of this compound in relation to NSAIDs. As more research becomes available, a more definitive comparison will be possible, aiding in the strategic development and potential clinical application of this promising new agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits TNFα-induced endothelial activation and inflammation through suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents the fast growth of inflamed tumors by an anti-inflammatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates the acquired radioresistance of established tumors in mouse models via PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on nitric oxide-related pathways and in shock and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking Nicaraven's Performance Against Other Free Radical Scavengers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nicaraven
This compound (1,2-bis(nicotinamido)-propane) is a novel, water-soluble antioxidant specifically recognized for its potent hydroxyl radical (•OH) scavenging activity.[1][2] Its primary mechanism involves the direct trapping of this highly reactive oxygen species, thereby mitigating cellular damage in conditions associated with oxidative stress, such as ischemia-reperfusion injury and radiation-induced damage.[1][3]
Comparative Analysis of Free Radical Scavenging Performance
Due to the lack of published data on this compound's performance in standardized antioxidant capacity assays such as DPPH, ABTS, or ORAC, a direct quantitative comparison with other scavengers is challenging. However, we can compare its known characteristics with the quantitative data available for other prominent antioxidants.
One study demonstrated that this compound's inhibitory effect on radical-promoted damage was comparable to that of mannitol, a known hydroxyl radical scavenger.[1] Another investigation highlighted that direct scavenging of hydroxyl radicals by this compound was more effective in protecting against myocardial preservation-reperfusion injury than the enzymatic scavenging of superoxide (B77818) radicals and hydrogen peroxide by superoxide dismutase (SOD) and catalase (CAT).[3]
The following table summarizes the available quantitative data for other well-known free radical scavengers.
Table 1: Quantitative Antioxidant Capacity of Selected Free Radical Scavengers
| Compound | Assay | IC50 / Activity | Reference |
| Edaravone | DPPH | 4.21 - 6.5 µM | [4] |
| ABTS | 5.52 µM | [4] | |
| ORAC | 5.65 µM of Trolox equivalent/µM | [4] | |
| Trolox | DPPH | - | - |
| ABTS | - | - | |
| ORAC | Standard | [4] | |
| Ascorbic Acid | DPPH | ~25 µg/mL | [5] |
| ABTS | - | - | |
| ORAC | - | - |
Note: IC50 (half maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the generalized protocols for the key antioxidant capacity assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
A working solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[5][6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured to quantify the antioxidant activity.
Methodology:
-
The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is then determined.[7]
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
Methodology:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant compound.
-
A peroxyl radical generator (e.g., AAPH) is added to initiate the oxidation reaction.
-
The fluorescence decay is monitored over time.
-
The area under the curve (AUC) is calculated and compared to a standard antioxidant, typically Trolox.
-
The results are expressed as Trolox equivalents (TE).[4][8][9]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in cellular signaling and experimental procedures can aid in understanding the context of free radical scavenger performance.
Caption: Key signaling pathways activated by oxidative stress.
Caption: General workflow for in vitro antioxidant capacity assays.
Conclusion
This compound is a promising free radical scavenger with a specific efficacy against hydroxyl radicals, demonstrating protective effects in various models of oxidative stress-induced injury. While direct comparative data from standardized antioxidant assays are currently lacking, the available evidence suggests its potential as a targeted therapeutic agent for conditions where hydroxyl radical damage is a key pathological feature. Further studies employing standardized assays like DPPH, ABTS, and ORAC are warranted to quantitatively benchmark this compound's performance against other well-known antioxidants and to fully elucidate its therapeutic potential. This would provide researchers and drug development professionals with a more complete picture of its comparative efficacy.
References
- 1. [Experimental studies on this compound as radioprotector--free radical scavenging effect and the inhibition of the cellular injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound, a new hydroxyl radical scavenger, on the endothelial dysfunction after exposure of pig coronary artery to hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of a hydroxyl radical scavenger (this compound) in recovery of cardiac function following preservation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total antioxidant power and free radical scavenging capacity of some medicinal plants – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 9. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
Comparative Analysis of Nicaraven's Impact on Different Signaling Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nicaraven's performance with the alternative free radical scavenger, Edaravone, focusing on their respective impacts on key cellular signaling pathways. This analysis is supported by experimental data and detailed methodologies to aid in research and development decisions.
Abstract
This compound, a potent hydroxyl radical scavenger, has demonstrated significant anti-inflammatory and radioprotective properties. Its therapeutic potential is largely attributed to its ability to modulate critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β)/Smad pathways. This guide presents a comparative analysis of this compound and another well-known radical scavenger, Edaravone, on these signaling cascades. While both agents exhibit inhibitory effects on the pro-inflammatory NF-κB pathway, their mechanisms and reported impacts on the TGF-β/Smad pathway appear to differ, offering distinct profiles for therapeutic applications.
Data Presentation: Quantitative Comparison of this compound and Edaravone on Signaling Pathway Components
The following tables summarize the quantitative effects of this compound and Edaravone on key proteins within the NF-κB and TGF-β/Smad signaling pathways, as reported in various studies. It is important to note that these data are compiled from different experimental systems and should be interpreted as a comparative overview rather than a direct head-to-head comparison from a single study.
Table 1: Comparative Effects on the NF-κB Signaling Pathway
| Target Protein | Drug | Experimental Model | Treatment | Result | Citation |
| p-NF-κB p65 | This compound | TNFα-stimulated HUVECs | 100 µM this compound | Significant decrease in phosphorylation | [1] |
| Edaravone | OGD/R-induced PC12 cells | Edaravone | Suppressed phosphorylation | ||
| p-IκBα | This compound | TNFα-stimulated HUVECs | 100 µM this compound | Significant decrease in phosphorylation | [1] |
| Edaravone | Not explicitly quantified | Not applicable | Suppresses degradation, implying reduced phosphorylation | ||
| p-IKKα/β | This compound | TNFα-stimulated HUVECs | 100 µM this compound | Significant decrease in phosphorylation | [1] |
| Edaravone | Not reported | Not applicable | Not reported | ||
| NF-κB Expression | This compound | Irradiated mouse lungs | 50 mg/kg this compound | Attenuated radiation-induced upregulation (p=0.09) | [2] |
| Edaravone | Not reported | Not applicable | Not reported |
Table 2: Comparative Effects on the TGF-β/Smad Signaling Pathway
| Target Protein | Drug | Experimental Model | Treatment | Result | Citation |
| TGF-β | This compound | Irradiated mouse lungs | 50 mg/kg this compound | Attenuated radiation-induced upregulation (p<0.05) | [2][3] |
| Edaravone | Not directly reported | Not applicable | Limited direct evidence | ||
| pSmad2 | This compound | Irradiated mouse lungs | 50 mg/kg this compound | Attenuated radiation-induced upregulation (p<0.05) | [2][3] |
| Edaravone | Not directly reported | Not applicable | Limited direct evidence |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. This compound inhibits TNFα-induced endothelial activation and inflammation through suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Nicaraven in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Nicaraven (B1678736), a hydroxyl radical scavenger and PARP (Poly(ADP-ribose) polymerase) inhibitor, has demonstrated significant potential as a synergistic agent in cancer therapy, particularly in combination with radiotherapy. This guide provides an objective comparison of this compound's performance in preclinical studies, focusing on its synergistic effects with radiotherapy and offering detailed experimental data and protocols to inform future research and drug development.
Synergistic Effects with Radiotherapy
This compound has been shown to enhance the efficacy of radiotherapy through multiple mechanisms, including the inhibition of DNA repair in cancer cells and the mitigation of radiation-induced normal tissue injury. Preclinical studies have focused on optimizing the dosage and timing of this compound administration to maximize this synergistic effect.
Quantitative Analysis of this compound and Radiotherapy Synergy
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and radiotherapy in mouse models of lung cancer.
Table 1: Effect of this compound on Radiation-Induced Tumor Growth Inhibition
| Cancer Cell Line | Animal Model | Radiotherapy Dose | This compound Dose (mg/kg) | Administration Time | Outcome | Reference |
| Lewis Lung Carcinoma (LLC) | C57BL/6N mice | Thoracic Irradiation | 20, 50, 100 | Pre- or Post-irradiation | Post-irradiation administration with 20 and 50 mg/kg resulted in relatively lower tumor weight, though not statistically significant.[1] | [1] |
| Lewis Lung Carcinoma (LLC) | C57BL/6 mice | Fractionated Radiotherapy | Not Specified | Immediately after each irradiation | Significantly inhibited tumor growth compared to saline treatment.[2] | [2] |
| A549 Human Lung Cancer | BALB/c nude mice | Fractionated Radiotherapy | Not Specified | Immediately after each irradiation | Significantly inhibited tumor growth compared to saline treatment.[2] | [2] |
Table 2: Effect of this compound on Biomarkers in Combination with Radiotherapy
| Biomarker | Change with Radiotherapy Alone | Change with this compound + Radiotherapy | This compound Dose (mg/kg) & Timing | Significance | Reference |
| Serum Levels | |||||
| CCL8 | Increased | Significantly Decreased | 20, 50, 100 (Pre- and Post-irradiation) | p < 0.05 vs. Placebo | [3][4] |
| TGF-β | No significant change | No significant change | 20, 50, 100 (Pre- and Post-irradiation) | - | [3][4] |
| IL-1β | No significant change | No significant change | 20, 50, 100 (Pre- and Post-irradiation) | - | [3][4] |
| Lung Tissue Levels | |||||
| TGF-β | Increased | Effectively Decreased | 20 (Post-irradiation) | p < 0.05 vs. Placebo | [3][4] |
| IL-1β | Increased | Significantly Decreased | 20, 50 (Post-irradiation) | p < 0.05 vs. Placebo | [3][4] |
| γ-H2AX foci (DNA Damage) | Increased | Significantly Increased in tumors | Not Specified | - | [2] |
| PARP Expression | - | Decreased in tumors | Not Specified | - | [2] |
| NF-κB | Upregulated | Effectively Attenuated | 50 (Post-irradiation) | - | [5][6] |
| pSmad2 | Upregulated | Effectively Attenuated | 50 (Post-irradiation) | - | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following are summaries of key experimental protocols from the cited studies.
In Vivo Tumor Model and Treatment
-
Animal Model: Male C57BL/6N mice (8 weeks old) or BALB/c nude mice.[2][3]
-
Tumor Induction: Subcutaneous inoculation of Lewis Lung Carcinoma (LLC) cells (5 x 10^5 cells in 0.1 ml saline) or A549 human lung cancer cells into the back of the chest.[2][3]
-
Radiotherapy: Thoracic irradiation was delivered using an X-ray machine (e.g., ISOVOLT TITAN320) at a dosage rate of approximately 1.0084 Gy/min.[3] Treatment regimens included single doses or fractionated radiotherapy.
-
This compound Administration: this compound was administered via intraperitoneal injection at doses ranging from 20 to 100 mg/kg.[3][4] Administration timing was either shortly before (5-10 minutes) or immediately after (within 5 minutes) irradiation.[3][4]
-
Outcome Measures: Tumor size was measured every other day, and tumor weight was determined at the end of the study.[1] Serum and lung tissues were collected for biomarker analysis using ELISA and Western blot.[3]
Mechanistic Insights: Signaling Pathways and Experimental Workflows
This compound's synergistic effects with radiotherapy are underpinned by its influence on key cellular signaling pathways involved in DNA damage repair and inflammation.
This compound's Dual Mechanism of Action
This compound is believed to exert its synergistic effects through two primary mechanisms:
-
Hydroxyl Radical Scavenging: this compound directly scavenges hydroxyl radicals produced by ionizing radiation, which can help protect normal tissues from radiation-induced damage.
-
PARP Inhibition: By inhibiting PARP, this compound impairs the repair of DNA single-strand breaks in cancer cells. When combined with radiation-induced double-strand breaks, this leads to synthetic lethality and enhanced cancer cell death, particularly in cells with homologous recombination deficiency.[7]
Modulation of Inflammatory Signaling Pathways
This compound has been shown to mitigate radiation-induced lung injury by downregulating key inflammatory signaling pathways.[5][6]
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of this compound and radiotherapy in a preclinical tumor-bearing mouse model.
Comparison with Other Radioprotective Agents
While direct synergistic comparisons are limited, one study compared the effects of this compound with amifostine (B1664874), a commercial radioprotective agent, in the context of radiation-induced cancer metastasis. The study found that daily administration of this compound, but not amifostine, significantly reduced the number of tumors in the lungs after radiation exposure.[8] This suggests that this compound may have a more favorable profile in not only protecting normal tissues but also in preventing certain pro-metastatic effects of radiotherapy.
Conclusion and Future Directions
The available preclinical data strongly support the synergistic potential of this compound with radiotherapy. Its dual mechanism of inhibiting DNA repair in cancer cells while protecting normal tissues from radiation-induced inflammatory damage makes it a promising candidate for further development. The optimization of dosing and administration timing appears critical to maximizing its therapeutic benefits.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head studies comparing the synergistic effects of this compound with other PARP inhibitors or radioprotective agents in combination with radiotherapy are needed.
-
Combination with Chemotherapy and Other Targeted Agents: Investigating the synergistic potential of this compound with various chemotherapeutic drugs and other targeted therapies could broaden its clinical applicability.
-
Quantitative Synergy Analysis: Future studies should aim to quantify the degree of synergy using established metrics such as the Combination Index (CI).
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into effective cancer therapies for patients.
References
- 1. This compound Exerts a Limited Effect on Radiation-Induced Inhibition of Tumor Growth in a Subcutaneous Murine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates the acquired radioresistance of established tumors in mouse models via PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances the cytotoxicity of X-ray irradiation in cancer cells with homologous recombination deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiochemotherapy with amifostine cytoprotection for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A meta-analysis of preclinical studies on Nicaraven's effectiveness
While a formal, peer-reviewed meta-analysis of preclinical studies on Nicaraven is not yet available, this guide synthesizes existing data to provide an objective comparison of its effectiveness against relevant alternatives. The following sections present quantitative data from key preclinical studies, detail the experimental methodologies, and visualize the underlying mechanisms and workflows. This guide is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of this compound's preclinical profile.
Mitigation of Radiation-Induced Lung Injury (RILI)
This compound has been investigated for its potential to alleviate the side effects of radiotherapy, particularly radiation-induced lung injury. Preclinical studies show that this compound can reduce inflammation and tissue damage in irradiated lungs.
Data Presentation
Table 1: Efficacy of this compound in a Murine Model of Radiation-Induced Lung Injury
| Treatment Group | Outcome Measure | Result | Percent Change vs. Irradiated Placebo |
| Irradiation + Placebo | Recruited CD11c+ Monocytes | 8.23 ± 0.75% | - |
| Irradiation + this compound (50 mg/kg) | Recruited CD11c+ Monocytes | 4.61 ± 0.65% | ↓ 44.0% |
| Irradiation + Placebo | Recruited F4/80+ Macrophages | Significantly higher than control | - |
| Irradiation + this compound (50 mg/kg) | Recruited F4/80+ Macrophages | Significantly reduced vs. placebo | Data not quantified in source |
| Irradiation + Placebo | Upregulation of NF-κB, TGF-β, pSmad2 | Significantly higher than control | - |
| Irradiation + this compound (50 mg/kg) | Upregulation of NF-κB, TGF-β, pSmad2 | Effectively attenuated | Data not quantified in source |
Data sourced from a study on C57BL/6N mice receiving thoracic X-ray radiation.[1][2]
Table 2: Preclinical Efficacy of Alternative Radioprotectants
| Agent | Animal Model | Key Finding |
| Amifostine (B1664874) | Rats | Subcutaneous administration provided protection from radiation-induced mucositis at least equivalent to intravenous administration.[3] It protects against myelotoxic, nephrotoxic, and neurotoxic effects of chemotherapy without reducing antitumor effects.[4] |
| Tempol | C3H Mice | A dose of 275 mg/kg provided significant radioprotection, increasing the radiation dose at which 50% of mice die at 30 days from 7.84 Gy to 9.97 Gy.[5][6] It also protected hematopoietic and gastrointestinal systems.[7] |
Experimental Protocols
Murine Model of Radiation-Induced Lung Injury [1][2]
-
Animal Model: 12-week-old C57BL/6N mice.
-
Radiation Protocol: Mice received daily 6 Gy X-ray thoracic radiation for 5 consecutive days, resulting in a cumulative dose of 30 Gy.
-
Drug Administration: this compound (50 mg/kg) or a placebo was administered via intraperitoneal injection within 10 minutes after each radiation exposure.
-
Endpoint Analysis: Mice were sacrificed for tissue collection and analysis at two time points: the day after the last radiation exposure (acute phase) and 100 days after the last exposure (chronic phase).
-
Outcome Measures:
-
Immunohistochemical Analysis: Lung tissues were stained to detect and quantify inflammatory cells, including CD11c+, F4/80+, and CD206+ cells. DNA damage was assessed by observing γ-H2AX foci formation.
-
Western Blot Analysis: Protein levels of key signaling molecules, including NF-κB, TGF-β, and phosphorylated Smad2 (pSmad2), were measured in lung tissue lysates to determine the effect of this compound on these inflammatory pathways.
-
Mandatory Visualization
Caption: Experimental workflow for preclinical RILI studies.
Caption: this compound's proposed mechanism in RILI.
Effect on Tumor Growth in Conjunction with Radiotherapy
A critical consideration for any radioprotective agent is its potential to shield tumors from the therapeutic effects of radiation. Preclinical studies have evaluated whether this compound interferes with radiation-induced tumor growth inhibition.
Data Presentation
Table 3: Effect of this compound on Radiation-Induced Tumor Growth Inhibition in a Murine Lung Cancer Model
| Treatment Group | Final Tumor Weight (Relative to Irradiated Placebo) | Significance vs. Irradiated Placebo |
| Irradiation + Placebo | Baseline | - |
| Irradiation + this compound (20 mg/kg, post-IR) | Lower | Not statistically significant |
| Irradiation + this compound (50 mg/kg, post-IR) | Lower | Not statistically significant |
| Irradiation + this compound (100 mg/kg, post-IR) | No significant difference | Not statistically significant |
| Irradiation + this compound (up to 100 mg/kg, pre-IR) | No significant difference | Not statistically significant |
Data suggests that this compound administration does not significantly diminish the efficacy of radiotherapy in inhibiting tumor growth.[8]
Experimental Protocols
Subcutaneous Murine Tumor Model [8]
-
Animal Model: Mice with subcutaneously established tumors from injected Lewis lung cancer cells.
-
Radiation Protocol: X-ray radiation was delivered to the thoracic area where the tumor was located.
-
Drug Administration: this compound (at doses of 20, 50, or 100 mg/kg) or placebo was administered intraperitoneally either 5-10 minutes before (pre-irradiation) or within 5 minutes after (post-irradiation) the radiation treatment.
-
Endpoint Analysis: Tumor size was measured every other day for 30 days. At the end of the study, mice were euthanized, and final tumor weight was measured.
-
Outcome Measures: The primary outcomes were the rate of tumor growth and the final tumor weight. Cytokine levels within the tumor tissue were also measured.
Inhibition of Endothelial Activation and Inflammation
This compound's anti-inflammatory properties have also been explored in the context of vascular diseases. In vitro studies demonstrate its ability to protect endothelial cells from inflammatory stimuli.
Data Presentation
Table 4: Effect of this compound on TNFα-Induced Gene Expression in Human Umbilical Vein Endothelial Cells (HUVECs)
| Gene | Treatment | Result |
| VCAM-1, ICAM-1, E-selectin | TNFα + this compound | Suppressed TNFα-induced mRNA expression |
| MCP-1, TNFα, IL-1β, IL-6, IL-8 | TNFα + this compound | Suppressed TNFα-induced mRNA expression |
| VCAM-1, ICAM-1 (Protein) | TNFα + this compound | Reduced protein levels |
This study demonstrates that this compound inhibits the expression of multiple adhesion molecules and pro-inflammatory cytokines at the mRNA and protein levels.[9][10]
Experimental Protocols
In Vitro Endothelial Inflammation Model [9][10]
-
Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Inflammatory Stimulus: Cells were treated with Tumor Necrosis Factor-alpha (TNFα) to induce an inflammatory response and endothelial activation.
-
Drug Administration: HUVECs were co-treated with this compound to assess its protective effects.
-
Endpoint Analysis:
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) was used to measure the mRNA expression levels of various adhesion molecules and pro-inflammatory cytokines.
-
Protein Levels: Western blotting was performed to determine the protein levels of VCAM-1 and ICAM-1.
-
Signaling Pathway Analysis: The phosphorylation status of key proteins in the NF-κB signaling pathway (p65, IκBα, IKKα/β) was analyzed to elucidate the mechanism of action.
-
Mandatory Visualization
Caption: this compound inhibits TNFα-induced inflammation via the NF-κB pathway.
References
- 1. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical studies on the radioprotective efficacy and pharmacokinetics of subcutaneously administered amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (WR-2721): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tempol, a stable free radical, is a novel murine radiation protector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrr.com [ijrr.com]
- 8. This compound Exerts a Limited Effect on Radiation-Induced Inhibition of Tumor Growth in a Subcutaneous Murine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. This compound inhibits TNFα-induced endothelial activation and inflammation through suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Cytoprotective Agents: Nicaraven, Edaravone, and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cytoprotective therapies, researchers are continually seeking agents that not only demonstrate efficacy but also possess a favorable safety profile. This guide provides a comparative analysis of the safety profiles of three prominent cytoprotective agents: Nicaraven (B1678736), Edaravone (B1671096), and N-acetylcysteine (NAC). The information is compiled from a review of preclinical and clinical studies to support researchers and drug development professionals in their evaluation of these compounds.
Executive Summary
This comparison guide delves into the safety profiles of this compound, Edaravone, and N-acetylcysteine, presenting available quantitative data on adverse events, detailing experimental protocols from key studies, and illustrating the primary signaling pathways associated with their mechanisms of action. A notable distinction in the available data is that the safety profile for Edaravone and N-acetylcysteine is well-established through extensive clinical trials in human subjects. In contrast, the safety data for this compound is primarily derived from preclinical animal studies, as human clinical trial data is not widely available in the public domain. This guide transparently presents the existing evidence for each agent to facilitate an informed, albeit qualified, comparison.
Data Presentation: Adverse Events
The following tables summarize the reported adverse events for Edaravone and N-acetylcysteine from clinical trials. For this compound, a summary of preclinical observations is provided due to the absence of published human clinical trial safety data.
Table 1: Comparison of Reported Adverse Events
| Adverse Event Category | This compound (Preclinical Data) | Edaravone (Clinical Trial Data) | N-acetylcysteine (NAC) (Clinical Trial Data) |
| Common Adverse Events | No adverse events reported in preclinical studies at therapeutic doses.[1][2] | Contusion, gait disturbance, headache.[3] | Nausea, vomiting, diarrhea, constipation.[4] |
| Serious Adverse Events | Not reported in available preclinical studies. | Hypersensitivity reactions (including anaphylaxis), sulfite (B76179) allergic reactions.[3] | Anaphylactoid reactions (rash, hypotension, wheezing, dyspnea), bronchospasm (rare).[1][2] |
| Gastrointestinal | Not reported. | Nausea, vomiting, abdominal discomfort (less common).[5] | Nausea, vomiting, diarrhea, flatus, gastroesophageal reflux.[2] |
| Dermatological | Not reported. | Dermatitis, eczema, rash, pruritus, urticaria.[3] | Rash, urticaria, pruritus, flushing, erythema.[1] |
| Neurological | Not reported. | Headache, dizziness.[5][6] | Headache, drowsiness.[4][7] |
| Cardiovascular | Not reported. | Hypotension (in cases of hypersensitivity).[3] | Hypotension (in cases of anaphylactoid reaction), potentiation of nitroglycerin effects.[4] |
| Respiratory | Not reported. | Dyspnea, shortness of breath.[5] | Cough, sore throat, bronchoconstriction, chest tightness (especially with inhalation).[1][7] |
Experimental Protocols
Detailed methodologies from key clinical and preclinical studies are provided below to offer insight into the conditions under which safety and efficacy data were generated.
This compound: Preclinical Protocol for Radiation-Induced Lung Injury
-
Study Design: A preclinical study in C57BL/6N mice to investigate the mitigating effects of this compound on radiation-induced lung injury (RILI).[2][7]
-
Intervention: Mice received daily thoracic X-ray radiation of 6 Gy for 5 consecutive days (cumulative dose of 30 Gy). This compound (50 mg/kg) or a placebo was administered via intraperitoneal injection within 10 minutes after each radiation exposure.[2][7]
-
Assessments: Lung tissues were collected for experimental evaluation at the next day (acute phase) and 100 days (chronic phase) after the final radiation exposure. Assessments included immunohistochemical analysis for DNA damage (γ-H2AX), stem cell markers (Sca-1), and inflammatory cell infiltration (CD11c+, F4/80+, CD206+). Western blot analysis was used to measure the expression of NF-κB, TGF-β, and pSmad2.[2][7]
-
Outcome Measures: The primary outcomes were the reduction in DNA damage, inflammatory cell recruitment, and the downregulation of inflammatory and fibrotic signaling pathways in the lungs of this compound-treated mice compared to the placebo group.[2][7]
Edaravone: Phase 3 Clinical Trial Protocol for ALS (Oral Formulation)
-
Study Design: A global, open-label, phase 3 study to evaluate the long-term safety and tolerability of oral edaravone in adults with Amyotrophic Lateral Sclerosis (ALS).
-
Participant Population: 185 adults with ALS, a baseline forced vital capacity ≥70% of predicted, and disease duration ≤3 years.
-
Intervention: Patients received a 105 mg dose of oral edaravone once daily for the first 14 days of a 28-day cycle, followed by a 14-day drug-free period. Subsequent cycles involved daily dosing for 10 of the first 14 days.
-
Assessments: The primary safety analysis was conducted at weeks 24 and 48. Treatment-emergent adverse events (TEAEs) were recorded throughout the study.
-
Outcome Measures: The primary outcome was the long-term safety and tolerability of oral edaravone, assessed by the incidence and severity of TEAEs.
N-acetylcysteine: Clinical Trial Protocol for Acetaminophen (B1664979) Overdose
-
Study Design: A multicenter, single-arm, open-label clinical trial to evaluate the safety and efficacy of a 48-hour intravenous (IV) N-acetylcysteine protocol for the treatment of acetaminophen poisoning.
-
Participant Population: 409 patients who presented with a toxic serum acetaminophen concentration within 24 hours of acute ingestion.
-
Intervention: Patients were treated with a 140 mg/kg IV loading dose of NAC, followed by 70 mg/kg every 4 hours for 12 doses.
-
Assessments: Serum aminotransferase activities were measured every 8 hours during the protocol to assess hepatotoxicity. Adverse events were recorded throughout the treatment period.
-
Outcome Measures: The primary outcome was the percentage of subjects who developed hepatotoxicity, defined as a peak serum aminotransferase level greater than 1000 IU/L. The incidence and nature of adverse events were also primary safety outcomes.
Signaling Pathways and Mechanisms of Action
The cytoprotective effects of this compound, Edaravone, and N-acetylcysteine are mediated through distinct yet sometimes overlapping signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways.
Caption: this compound's anti-inflammatory and anti-fibrotic signaling pathways.
Caption: Edaravone's activation of the Nrf2-mediated antioxidant response.
Caption: Multifaceted mechanisms of N-acetylcysteine (NAC).
Conclusion
This comparative guide highlights the current understanding of the safety profiles of this compound, Edaravone, and N-acetylcysteine. Edaravone and NAC have well-documented safety profiles from extensive human use, with known and manageable adverse events. The most common side effects are generally mild to moderate, although rare but serious hypersensitivity reactions can occur with both.
The safety profile of this compound in humans remains to be established through clinical trials. Preclinical data suggest it is well-tolerated in animal models at therapeutic doses. Its mechanism of action, involving the inhibition of key inflammatory and fibrotic pathways such as NF-κB and TGF-β/Smad, suggests a promising therapeutic potential.[2][7] However, without human data, a direct comparison of its safety with Edaravone and NAC is not possible.
Researchers and drug development professionals should consider the different levels of evidence when evaluating these cytoprotective agents. While Edaravone and NAC offer the advantage of established safety records, the novel mechanisms of agents like this compound warrant further investigation through well-designed clinical trials to fully characterize their safety and efficacy in human populations. Future research should aim to bridge the knowledge gap for emerging cytoprotective agents to enable more comprehensive and direct comparisons.
References
- 1. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound attenuates the acquired radioresistance of established tumors in mouse models via PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Potential Radioprotective Agent, has Very Limited Effects on the Survival of Cancer Cells and the Growth of Established Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Capacities of Nicaraven and Edaravone: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of Nicaraven and Edaravone (B1671096), two notable free radical scavengers. While both compounds have demonstrated efficacy in mitigating oxidative stress, this document aims to objectively present the available experimental data to facilitate a comprehensive understanding of their respective in vitro and in vivo antioxidant capacities. The comparison is based on published scientific literature and highlights both the established evidence and the existing gaps in direct comparative studies.
In Vitro Antioxidant Capacity: A Data Gap for this compound
A direct quantitative comparison of the in vitro antioxidant capacity of this compound and Edaravone using standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) is limited by the lack of available data for this compound in the public domain. While this compound is recognized as a potent hydroxyl radical scavenger, specific IC50 values or Trolox equivalents from these common assays have not been reported in the reviewed literature.[1][2]
In contrast, Edaravone has been more extensively characterized in vitro. The following table summarizes the available quantitative data for Edaravone's free radical scavenging activity.
Table 1: In Vitro Antioxidant Capacity of Edaravone
| Assay | IC50 / Value | Reference Compound |
| DPPH | ~5-10 µM | - |
| ABTS | ~5 µM | - |
| ORAC | High | Trolox |
Note: The IC50 values for Edaravone can vary depending on the specific experimental conditions.
In Vivo Antioxidant Efficacy: Insights from Preclinical Models
Both this compound and Edaravone have demonstrated protective effects in various in vivo models of oxidative stress. These studies often measure biomarkers of oxidative damage and the activity of endogenous antioxidant enzymes. However, direct head-to-head comparative studies under identical experimental conditions are scarce. The following table summarizes findings from separate studies, providing an indirect comparison of their in vivo efficacy.
Table 2: In Vivo Antioxidant Effects of this compound and Edaravone
| Compound | Animal Model | Key Oxidative Stress Biomarkers | Observed Effects |
| This compound | Radiation-induced lung injury | SOD, GPx | Attenuated oxidative damage |
| Ischemia-reperfusion injury | - | Protective effects observed | |
| Edaravone | Ischemic stroke | MDA, SOD, GPx | Reduced oxidative stress markers |
| Amyotrophic Lateral Sclerosis (ALS) | dROMS (serum oxidative stress marker) | Alleviated oxidative stress[3] |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase; dROMS: derivatives of reactive oxygen metabolites.
Mechanistic Insights: Distinct Signaling Pathways
This compound and Edaravone appear to exert their antioxidant and protective effects through distinct signaling pathways. Understanding these mechanisms is crucial for elucidating their therapeutic potential.
This compound:
This compound has been shown to modulate inflammatory and cellular stress response pathways. Specifically, it has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and adhesion molecules that are often induced by oxidative stress.
Furthermore, this compound has been found to activate the AMPK (AMP-activated protein kinase)/Sirt1 (Sirtuin 1) pathway. This pathway is a critical regulator of cellular energy homeostasis and stress resistance. Activation of AMPK and Sirt1 can lead to enhanced antioxidant defenses and reduced inflammation.
Edaravone:
Edaravone is well-documented to exert its effects through the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and detoxification enzymes. By activating the Nrf2 pathway, Edaravone enhances the cell's intrinsic ability to combat oxidative stress.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate the replication of findings.
In Vitro Antioxidant Assays
1. DPPH Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm).
-
Protocol Outline:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare various concentrations of the test compound (e.g., Edaravone) and a standard antioxidant (e.g., Trolox or ascorbic acid).
-
Add a fixed volume of the DPPH solution to the test compound and standard solutions.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
2. ABTS Radical Scavenging Assay:
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength (e.g., 734 nm).
-
Protocol Outline:
-
Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at the measurement wavelength.
-
Add various concentrations of the test compound and a standard antioxidant to the ABTS•+ solution.
-
After a defined incubation period, measure the absorbance of the solutions.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. ORAC (Oxygen Radical Absorbance Capacity) Assay:
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
-
Protocol Outline:
-
Prepare solutions of the fluorescent probe (e.g., fluorescein), the free radical initiator (AAPH), the test compound, and a standard (Trolox).
-
In a multi-well plate, mix the fluorescent probe with the test compound or standard.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay over time using a fluorescence microplate reader.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Determine the ORAC value, typically expressed as Trolox equivalents.
-
In Vivo Models of Oxidative Stress
1. Ischemia-Reperfusion Injury Model:
-
Principle: This model mimics the tissue damage that occurs when blood supply is restored to a tissue after a period of ischemia. The reperfusion phase is associated with a burst of reactive oxygen species (ROS) production, leading to significant oxidative stress.
-
Protocol Outline (Example: Renal Ischemia-Reperfusion):
-
Anesthetize the experimental animals (e.g., rats or mice).
-
Induce ischemia by temporarily clamping the renal artery and vein for a specific duration (e.g., 45 minutes).
-
Remove the clamp to allow reperfusion.
-
Administer the test compound (e.g., this compound or Edaravone) before or after the ischemic period.
-
After a defined reperfusion period, collect blood and tissue samples.
-
Analyze the samples for biomarkers of oxidative stress (e.g., MDA) and antioxidant enzyme activities (e.g., SOD, GPx).
-
2. Radiation-Induced Injury Model:
-
Principle: Exposure to ionizing radiation generates a high level of ROS, leading to cellular damage and oxidative stress in various tissues.
-
Protocol Outline (Example: Radiation-Induced Lung Injury):
-
Expose experimental animals to a controlled dose of radiation targeted to a specific organ (e.g., the thorax).
-
Administer the test compound before or after irradiation.
-
At different time points post-irradiation, collect tissue samples.
-
Assess the levels of oxidative stress markers and the expression of inflammatory and fibrotic proteins in the tissue.
-
Visualizing the Mechanisms: Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and Edaravone.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's activation of the AMPK/Sirt1 signaling pathway.
Caption: Edaravone's activation of the Nrf2 antioxidant response pathway.
Conclusion and Future Directions
Both this compound and Edaravone are promising antioxidant compounds with demonstrated protective effects in preclinical models of diseases associated with oxidative stress. Edaravone's in vitro antioxidant capacity is better characterized, and its mechanism of action is strongly linked to the activation of the Nrf2 pathway. This compound, while established as a hydroxyl radical scavenger, requires further quantitative in vitro studies to allow for a direct comparison. Its mechanism appears to involve the modulation of key inflammatory and cellular stress signaling pathways, namely NF-κB and AMPK/Sirt1.
The lack of direct comparative studies, both in vitro and in vivo, represents a significant knowledge gap. Future research should focus on head-to-head comparisons of this compound and Edaravone in standardized antioxidant assays and in relevant animal models of oxidative stress. Such studies would provide a clearer understanding of their relative potencies and therapeutic potential, thereby guiding future drug development efforts in the field of antioxidant therapies.
References
- 1. [Experimental studies on this compound as radioprotector--free radical scavenging effect and the inhibition of the cellular injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound, a new hydroxyl radical scavenger, on the endothelial dysfunction after exposure of pig coronary artery to hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Nicaraven's Translational Potential in Ischemia-Reperfusion Injury: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational potential of Nicaraven, a novel hydroxyl radical scavenger, in the context of existing therapies for ischemia-reperfusion injury, with a primary focus on acute ischemic stroke. Through a detailed comparison with the established free radical scavenger, Edaravone (B1671096), this document aims to furnish researchers, scientists, and drug development professionals with the necessary data to evaluate this compound's standing as a potential therapeutic agent. The following sections will delve into the mechanisms of action, impacted signaling pathways, comparative efficacy data from preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action and Therapeutic Targets: A Head-to-Head Look
Both this compound and Edaravone are neuroprotective agents that function primarily as antioxidants, scavenging harmful free radicals generated during ischemia-reperfusion events. However, their specific targets and downstream effects on inflammatory and cell survival pathways show some distinctions.
This compound is a potent hydroxyl radical scavenger.[1] Its anti-inflammatory properties are attributed to the downregulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β)/Smad pathways.[2][3] By inhibiting these pathways, this compound can suppress the inflammatory response that exacerbates tissue damage following ischemia-reperfusion.[2][3]
Edaravone , also a free radical scavenger, has a broader-acting antioxidant effect, targeting peroxyl radicals.[4][5] Its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7][8] Additionally, Edaravone has been shown to activate the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway, which is crucial for neuronal survival and maturation.[9][10][11]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the available quantitative data from preclinical and clinical studies for both this compound and Edaravone. It is important to note the absence of direct head-to-head clinical trials comparing the two drugs, necessitating a cross-study comparison.
Table 1: Preclinical Efficacy in Animal Models of Ischemic Stroke
| Parameter | This compound | Edaravone | Citation |
| Animal Model | Rat (transient focal ischemia) | Rat (ischemia/reperfusion) | [1],[5] |
| Dosage | 20 mg/kg/hour and 60 mg/kg/hour | Not specified in this study | [1] |
| Reduction in Infarct Volume | 12.3% - 14.7% (20 mg/kg/h), 18.6% - 20.9% (60 mg/kg/h) | Significantly reduced | [1],[5] |
| Reduction in Brain Edema | Significantly reduced with both doses | Reduced | [1],[5] |
Table 2: Clinical Efficacy of Edaravone in Acute Ischemic Stroke
| Parameter | Edaravone + Standard Care | Placebo/Standard Care Alone | Citation |
| Study Design | Randomized, double-blind, placebo-controlled trial | Placebo | [12] |
| Patient Population | 50 patients with acute ischemic stroke | 25 patients | [12] |
| Primary Outcome | Favorable outcome (mRS ≤ 2) at 90 days | [12] | |
| Result | 72% of patients had a favorable outcome | 40% of patients had a favorable outcome | [12] |
| Statistical Significance | P < 0.005 | [12] | |
| Secondary Outcome | Mean Barthel Index at 90 days | [12] | |
| Result | 82.40 ± 18.32 | 68.20 ± 21.30 | [12] |
| Statistical Significance | P < 0.005 | [12] | |
| Study Design | Retrospective analysis of a nationwide database | Control group | [13][14] |
| Patient Population | 11,508 patients undergoing endovascular reperfusion therapy | 1,227 patients | [13][14] |
| Outcome | Functional independence at hospital discharge | [13][14] | |
| Result | 32.3% | 25.9% | [13][14] |
| Adjusted Odds Ratio | 1.21 (95% CI, 1.03-1.41) | [13][14] | |
| Outcome | In-hospital mortality | [13][14] | |
| Result | 9.9% | 17.4% | [13][14] |
| Adjusted Odds Ratio | 0.52 (95% CI, 0.43-0.62) | [13][14] | |
| Outcome | Intracranial hemorrhage after admission | [13][14] | |
| Result | 1.4% | 2.7% | [13][14] |
| Adjusted Odds Ratio | 0.55 (95% CI, 0.37-0.82) | [13][14] | |
| Study Design | Phase III, Randomized, Double-Blind, Comparative Trial | Edaravone Alone | [15] |
| Patient Population | 1165 acute ischemic stroke patients | 580 patients | [15] |
| Primary Endpoint | Proportion of patients with mRS score ≤1 on day 90 | [15] | |
| Result | 67.18% | 58.97% | [15] |
| Odds Ratio | 1.42 (95% CI, 1.12-1.81); P=0.004 | [15] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and Edaravone.
Experimental Protocols
The following section details a representative experimental protocol for inducing focal cerebral ischemia in rodents, a common model used to evaluate the efficacy of neuroprotective agents like this compound and Edaravone.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the transient intraluminal suture method for inducing focal cerebral ischemia, followed by reperfusion.[16][17][18]
1. Animal Preparation:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.[17]
-
Physiological Monitoring: Monitor and maintain core body temperature at 37°C using a heating pad. Arterial blood gases, pH, and blood glucose levels should be monitored and maintained within physiological ranges.
2. Surgical Procedure:
-
Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation: Ligate the distal ECA and the proximal CCA with surgical sutures.
-
Arteriotomy: Make a small incision in the CCA.
-
Suture Insertion: Introduce a 4-0 monofilament nylon suture with a rounded tip through the CCA incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[16] Successful occlusion is often confirmed by a drop in cerebral blood flow as measured by laser Doppler flowmetry.
-
Occlusion Duration: Maintain the suture in place for the desired duration of ischemia (e.g., 60 or 90 minutes).[19]
3. Reperfusion:
-
Suture Withdrawal: After the ischemic period, carefully withdraw the suture to allow for reperfusion of the MCA territory.
-
Wound Closure: Ligate the CCA stump and close the neck incision.
4. Post-operative Care:
-
Allow the animal to recover from anesthesia in a warm environment.
-
Provide free access to food and water.
-
Administer analgesics as required.
5. Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate neurological function at various time points post-reperfusion (e.g., 24, 48, 72 hours) using a standardized neurological deficit scale (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).[17] Viable tissue stains red, while infarcted tissue remains white. Quantify the infarct volume using image analysis software.
Conclusion and Future Directions
This compound demonstrates significant promise as a neuroprotective agent for ischemia-reperfusion injury, primarily through its potent hydroxyl radical scavenging activity and its ability to modulate key inflammatory pathways. Preclinical data indicates its efficacy in reducing infarct volume and brain edema.
In comparison, Edaravone has a more established profile with extensive clinical data supporting its use in acute ischemic stroke. Its broader antioxidant activity and its influence on both antioxidant defense and neurotrophic pathways provide a strong basis for its therapeutic effect.
The translational potential of this compound will be significantly clarified through future research. Key next steps should include:
-
Direct Comparative Studies: Head-to-head preclinical and, eventually, clinical trials directly comparing the efficacy and safety of this compound and Edaravone are crucial for a definitive assessment.
-
Dose-Response and Therapeutic Window Studies: Further preclinical studies are needed to optimize the dosing regimen and determine the therapeutic window for this compound administration post-ischemia.
-
Exploration of Combination Therapies: Investigating the potential synergistic effects of this compound with other neuroprotective agents or with reperfusion therapies could open new avenues for treatment.
-
Clinical Trials: Ultimately, well-designed, randomized controlled clinical trials are necessary to establish the safety and efficacy of this compound in human patients with ischemic stroke.
By pursuing these research avenues, the scientific and medical communities can fully elucidate the translational potential of this compound and its place in the therapeutic arsenal (B13267) against ischemia-reperfusion injury.
References
- 1. researchgate.net [researchgate.net]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. revistas.usp.br [revistas.usp.br]
- 9. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Clinical Effects of Early Edaravone Use in Acute Ischemic Stroke Patients Treated by Endovascular Reperfusion Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Edaravone Dexborneol Versus Edaravone Alone for the Treatment of Acute Ischemic Stroke: A Phase III, Randomized, Double-Blind, Comparative Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Nicaraven
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling Nicaraven based on available research and general laboratory safety guidelines. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are inferred from data on structurally similar compounds, such as nicotinamide, and standard practices for handling investigational research chemicals.[1][2][3][4][5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, appropriate personal protective equipment is crucial to minimize exposure. The following PPE is recommended:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards. Required for all personnel and visitors in areas where this compound is stored or used. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Gloves must be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | Laboratory coat | Should be worn at all times in the laboratory. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | If there is a risk of generating dust or aerosols, work should be conducted in a fume hood.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.[6]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[2][6][7] The container should be tightly closed.[1]
Handling:
-
Designated Area: Handle this compound in a designated area, such as a chemical fume hood, especially when working with powders to avoid inhalation of dust.[3]
-
Avoid Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination.[7]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Disposal Plan
The disposal of investigational drugs like this compound must comply with institutional, local, and federal regulations.
-
Non-Hazardous Waste (Anticipated): Based on information for similar compounds, this compound is not expected to be classified as a hazardous waste.[1][8] However, this should be confirmed with your institution's EHS department.
-
Disposal of Unused Product: Unused or expired this compound should be disposed of as chemical waste. Do not dispose of it down the drain.[9]
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent before being discarded or recycled, following institutional guidelines.
-
Spill Response: In case of a spill, alert others in the vicinity.[7] Use an appropriate spill kit to absorb the material, and dispose of the contaminated materials as hazardous waste.[7]
Experimental Protocols and Data
Chemical and Physical Properties of a Structurally Similar Compound (Nicotinamide)
The following table summarizes key data for Nicotinamide, a structurally related compound. This information is provided as a reference, and the properties of this compound may differ.
| Property | Value |
| Physical State | Crystalline powder or granules[2] |
| Appearance | White or colorless[2] |
| Melting Point | 128 - 131 °C[2] |
| Boiling Point | 157 °C[2] |
| Solubility | Water soluble[1] |
| pH | 6.0 - 7.5 (in a 50 g/L solution)[2] |
Data for Nicotinamide, not this compound.
Signaling Pathway Diagrams
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. The diagrams below illustrate the inhibitory role of this compound in the NF-κB and TGF-β/Smad signaling cascades.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. redox.com [redox.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. guinama.com [guinama.com]
- 6. saffronchemicals.com [saffronchemicals.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
